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Core Science & Biosynthesis

Foundational

"mass spectrometry analysis of 3-Bromo-5-(2-methylpropoxy)aniline"

An In-Depth Guide to the Mass Spectrometric Analysis of 3-Bromo-5-(2-methylpropoxy)aniline Introduction 3-Bromo-5-(2-methylpropoxy)aniline is a substituted aromatic amine, a class of compounds that serves as a crucial bu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 3-Bromo-5-(2-methylpropoxy)aniline

Introduction

3-Bromo-5-(2-methylpropoxy)aniline is a substituted aromatic amine, a class of compounds that serves as a crucial building block in medicinal chemistry and drug development. Its structural complexity, featuring a bromine atom, an ether linkage, and an amino group, necessitates robust analytical methods for unequivocal identification, purity assessment, and structural elucidation. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural insight.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive framework for the mass spectrometric analysis of 3-Bromo-5-(2-methylpropoxy)aniline. It moves beyond standard operating procedures to explain the underlying principles and strategic decisions that ensure data integrity and analytical success. We will explore optimal ionization techniques, predictable fragmentation patterns, and detailed experimental protocols grounded in established scientific principles.

Physicochemical Properties and Expected Mass Spectrometric Behavior

A thorough understanding of the analyte's properties is the foundation of any successful MS method. The structure of 3-Bromo-5-(2-methylpropoxy)aniline dictates its behavior within the mass spectrometer.

The most telling feature is the presence of a single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively)[1][2]. This results in a characteristic isotopic signature in the mass spectrum: any ion containing the bromine atom will appear as a pair of peaks (a doublet) of nearly 1:1 intensity, separated by 2 mass-to-charge units (m/z)[3][4]. This "M/M+2" pattern is a definitive marker for the presence of a single bromine atom in the molecule or its fragments.

Table 1: Key Physicochemical and Mass Spectrometric Properties

PropertyValueSource/Rationale
Molecular FormulaC₁₀H₁₄BrNODerived from structure
Monoisotopic Mass (⁷⁹Br)243.026 DaCalculated
Monoisotopic Mass (⁸¹Br)245.024 DaCalculated
Key MS SignatureM/M+2 Isotopic PatternPresence of one bromine atom[1][3]
Functional GroupsPrimary Amine, Ether, Aromatic RingDictates ionization and fragmentation behavior

Experimental Design: Selecting the Right Approach

The choice of ionization source and mass analyzer is critical and depends on the analytical goal, whether it is quantitative analysis in a complex mixture or detailed structural elucidation of the pure substance.

Rationale for Ionization Technique Selection
  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the method of choice for liquid chromatography-mass spectrometry (LC-MS) applications, such as impurity profiling or pharmacokinetic studies.[5][6] The basic primary amine group on the aniline ring has a high proton affinity, making it readily susceptible to protonation in a typical reversed-phase acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid). This results in the formation of a stable and abundant protonated molecule, [M+H]⁺, at m/z 244 and 246, with minimal in-source fragmentation. This is ideal for achieving low limits of detection and accurate quantification.

  • Electron Ionization (EI): EI is a classic "hard" ionization technique, typically coupled with gas chromatography (GC-MS).[5][6] It bombards the analyte with high-energy electrons, inducing extensive and reproducible fragmentation. While this can lead to a weak or absent molecular ion peak, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.[7][8] EI is unparalleled for structural confirmation and for creating mass spectra that can be compared against spectral libraries.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a valuable alternative for molecules that are less polar and show poor ionization efficiency with ESI.[5][9] It is well-suited for LC-MS and, like ESI, tends to produce a strong protonated molecule, [M+H]⁺.

Rationale for Mass Analyzer Selection
  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers are indispensable. They provide accurate mass measurements (<5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments, thereby confirming the molecular formula and increasing confidence in structural assignments.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for definitive structural elucidation. A specific precursor ion (e.g., the [M+H]⁺ ion at m/z 244) is selected, isolated, and then fragmented through collision-induced dissociation (CID). Analyzing the resulting product ions reveals the connectivity of the molecule, confirming the identity of substituents and their positions.

Protocols and Methodologies

The following protocols represent robust starting points for the analysis of 3-Bromo-5-(2-methylpropoxy)aniline and can be adapted based on available instrumentation.

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) lc_ms LC-MS (ESI) For Quantification & Impurity ID prep->lc_ms Injection gc_ms GC-MS (EI) For Structural Elucidation prep->gc_ms Injection ms1 MS1 Spectrum Analysis (Isotopic Pattern, Accurate Mass) lc_ms->ms1 Data Acquisition ms2 MS/MS or EI Fragmentation (Structural Confirmation) gc_ms->ms2 Data Acquisition report Final Report (Identity, Purity, Structure) ms1->report ms2->report

Caption: General workflow for the mass spectrometric analysis.

Protocol 1: LC-MS/MS Analysis using Positive-Mode ESI

This protocol is optimized for identification and quantification.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute serially with a 50:50 mixture of water and acetonitrile (with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray (+ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS (Data-Dependent Acquisition): Isolate the top 3 most intense ions per scan for fragmentation. Set collision energy (CID) to a ramp of 15-40 eV to generate a rich product ion spectrum.

Protocol 2: GC-MS Analysis using EI

This protocol is designed for definitive structural confirmation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

Data Interpretation and Structural Elucidation

Interpreting the mass spectra is a process of piecing together evidence to confirm the structure.

Analysis of the ESI Mass Spectrum

The primary ion observed will be the protonated molecule, [M+H]⁺ . Due to the bromine isotopes, this will appear as a doublet at m/z 244.041 and m/z 246.039 with a ~1:1 intensity ratio. HRMS data is crucial here to confirm the elemental composition of C₁₀H₁₅BrNO⁺.

Analysis of the EI Mass Spectrum and Fragmentation

The EI spectrum will be more complex but highly informative. The molecular ion, M⁺• , should be visible at m/z 243/245 . The subsequent fragmentation provides a roadmap of the molecule's structure.

Table 2: Predicted Key Fragment Ions in EI Mass Spectrum

m/z (for ⁷⁹Br/⁸¹Br)Ion Structure/FormulaFragmentation Pathway
243 / 245[C₁₀H₁₄BrNO]⁺•Molecular Ion (M⁺•)
186 / 188[C₆H₆BrNO]⁺•α-cleavage at the ether oxygen with loss of an isobutyl radical (•C₄H₉)
187 / 189[C₆H₇BrNO]⁺•McLafferty-type rearrangement with loss of isobutene (C₄H₈)
164[C₁₀H₁₄NO]⁺Loss of a bromine radical (•Br)
155 / 157[C₆H₄Br]⁺Loss of CO from a benzoyl-type cation, formed after initial cleavages
57[C₄H₉]⁺Isobutyl cation, formed from cleavage of the ether bond
Predicted EI Fragmentation Pathway

G M Molecular Ion (M+•) m/z 243/245 F1 [M - C4H9]+• m/z 186/188 M->F1 Loss of •C4H9 (α-cleavage) F2 [M - C4H8]+• m/z 187/189 M->F2 Loss of C4H8 (Rearrangement) F3 [M - Br]+ m/z 164 M->F3 Loss of •Br F4 [C4H9]+ m/z 57 M->F4 Ether bond cleavage

Caption: Predicted major fragmentation pathways under EI conditions.

The most characteristic fragmentation for ethers is α-cleavage, making the loss of the isobutyl radical (•C₄H₉, 57 Da) to form the ion at m/z 186/188 a highly probable and diagnostic event.[7][8] The appearance of a strong peak at m/z 57 corresponding to the stable tertiary isobutyl cation would further corroborate this structure. The loss of a bromine radical is also a common fragmentation pathway for bromo-aromatic compounds.[8][10]

Applications in Pharmaceutical Development

The precise mass spectrometric analysis of 3-Bromo-5-(2-methylpropoxy)aniline is vital throughout the drug development pipeline:

  • Impurity Profiling: LC-MS/MS can detect, identify, and quantify process-related impurities or degradants, even at trace levels, which is a regulatory requirement.[11][12]

  • Reaction Monitoring: The speed of MS analysis allows chemists to monitor the progress of synthetic reactions in real-time, optimizing reaction conditions and yield.

  • Metabolite Identification: In preclinical studies, LC-HRMS is used to identify the metabolic fate of drug candidates by detecting and structuring metabolites in biological matrices.

Conclusion

The mass spectrometric analysis of 3-Bromo-5-(2-methylpropoxy)aniline is a multi-faceted task that leverages a suite of modern MS techniques. The molecule's inherent bromine isotopic signature provides a powerful diagnostic tool for its identification in any spectrum. A strategic approach, employing soft ionization (ESI) for sensitive quantification and hard ionization (EI) for detailed structural elucidation, provides a complete analytical picture. By combining high-resolution mass measurement with tandem MS fragmentation studies, researchers can characterize this important synthetic intermediate with the highest degree of confidence, ensuring the quality and integrity of the data that underpins the drug development process.

References

  • Chemguide . mass spectra - the M+2 peak. [Link]

  • Chemistry Steps . Isotopes in Mass Spectrometry. [Link]

  • Save My Exams . The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

  • Chemistry LibreTexts . 5.2 Mass Spectrometry. [Link]

  • University of Calgary . Ch13 - Mass Spectroscopy. [Link]

  • Atmospheric Chemistry and Physics . Chemical ionisation mass spectrometry for the measurement of atmospheric amines. [Link]

  • University of California, Riverside . Ionization Methods in Organic Mass Spectrometry. [Link]

  • Pharma Focus Europe . Ionization Methods in Modern Mass Spectrometry. [Link]

  • ACD/Labs . A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Atmospheric Measurement Techniques . Chemical ionisation mass spectrometry for the measurement of atmospheric amines. [Link]

  • PubChem . 3-Bromoaniline. [Link]

  • Chemistry LibreTexts . 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Wisconsin-Madison . Mass Spectrometry: Fragmentation. [Link]

  • Croatian Chemical Acta . Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • Save My Exams . Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Ottokemi . 3-Bromo aniline, 98% 591-19-5 India. [Link]

  • PubChem . 3-Bromo-5-methylaniline. [Link]

  • MassBank . MSBNK-UvA_IBED-UI000201. [Link]

  • YouTube . Bromo pattern in Mass Spectrometry. [Link]

  • ResearchGate . Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • PubChem . 3-Bromo-5-methoxyaniline. [Link]

  • University of Massachusetts Lowell . Interpretation Mass spectral interpretation is not a trivial process. [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Bromo-5-(2-methylpropoxy)aniline

Executive Summary 3-Bromo-5-(2-methylpropoxy)aniline (CAS: 1266683-58-2), also known as 3-bromo-5-isobutoxyaniline, is a critical disubstituted aniline intermediate used in the synthesis of complex heterocyclic pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(2-methylpropoxy)aniline (CAS: 1266683-58-2), also known as 3-bromo-5-isobutoxyaniline, is a critical disubstituted aniline intermediate used in the synthesis of complex heterocyclic pharmacophores. Its structural uniqueness lies in the meta-positioning of a lipophilic isobutoxy group relative to a reactive bromine handle, enabling precise structure-activity relationship (SAR) tuning in kinase inhibitors and other small-molecule therapeutics.

This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[1] It is designed for medicinal chemists requiring high-purity building blocks for lead optimization, particularly in targeting enzymes like S-adenosylmethionine decarboxylase (AdoMetDC).

Structural Identity & Molecular Descriptors

DescriptorValue / Detail
IUPAC Name 3-Bromo-5-(2-methylpropoxy)aniline
Common Name 3-Bromo-5-isobutoxyaniline
CAS Number 1266683-58-2
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
SMILES CC(C)COC1=CC(N)=CC(Br)=C1
InChI Key Derived from structure
Structural Significance

The compound features a 1,3,5-substitution pattern on the benzene ring. The bromine atom at position 3 serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the isobutoxy group at position 5 provides significant lipophilic bulk, often exploited to fill hydrophobic pockets in protein targets. The amine at position 1 is the primary nucleophile for heterocycle formation.

Physicochemical Characterization

Understanding the physicochemical behavior of 3-Bromo-5-(2-methylpropoxy)aniline is essential for optimizing reaction conditions and predicting ADME properties of downstream derivatives.

PropertyExperimental / Predicted ValueContext & Implication
Physical State Low-melting solid or oilTypically isolated as a tan/brown oil or waxy solid; requires cold storage.
LogP (cLogP) ~3.4 - 3.8 (Predicted)High lipophilicity due to the isobutoxy chain and bromine atom. Indicates good membrane permeability but low aqueous solubility.
pKa (Conjugate Acid) ~3.5 - 3.8 (Predicted)The electron-withdrawing nature of the meta-bromo and meta-alkoxy groups lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).
Solubility High in DCM, EtOAc, DMSOSoluble in organic solvents; practically insoluble in water.
Boiling Point >250°C (Predicted)High boiling point necessitates vacuum distillation for purification if not solid.

Expert Insight: The lipophilic isobutoxy tail significantly influences the "greasiness" of the molecule. When using this intermediate in library synthesis, ensure the final solvent system for biological assays (e.g., DMSO) can accommodate the increased hydrophobicity to prevent precipitation.

Synthetic Methodology & Purification

The synthesis of 3-Bromo-5-(2-methylpropoxy)aniline is best approached via a robust two-step sequence starting from the commercially available 3-bromo-5-nitrophenol . This route avoids the selectivity issues associated with direct bromination of phenols or anilines.

Reaction Scheme Visualization

SynthesisPath Start 3-Bromo-5-nitrophenol (CAS: 116632-23-6) Step1 Step 1: Alkylation (Isobutyl bromide, K2CO3, DMF) Start->Step1 Williamson Ether Synthesis Inter Intermediate: 1-Bromo-3-isobutoxy-5-nitrobenzene Step1->Inter Step2 Step 2: Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter->Step2 Bechamp Reduction Product Product: 3-Bromo-5-(2-methylpropoxy)aniline Step2->Product

Caption: Two-step synthetic pathway from 3-bromo-5-nitrophenol involving O-alkylation followed by nitro reduction.

Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Install the isobutoxy group selectively on the phenolic oxygen.

  • Reagents: 3-Bromo-5-nitrophenol (1.0 equiv), Isobutyl bromide (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF (Dimethylformamide, anhydrous).

  • Procedure:

    • Dissolve 3-Bromo-5-nitrophenol in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂).

    • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Add isobutyl bromide dropwise.

    • Heat the reaction mixture to 60-80°C and monitor by TLC (Hexane/EtOAc 4:1) until the starting phenol is consumed (typically 4-12 hours).

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation: The intermediate (nitro compound) is less polar than the starting phenol and will move faster on silica gel.

Step 2: Nitro Group Reduction

Objective: Chemoselective reduction of the nitro group to the amine without dehalogenating the bromine.

  • Reagents: 1-Bromo-3-isobutoxy-5-nitrobenzene (from Step 1), Iron powder (5.0 equiv), Ammonium Chloride (NH₄Cl, 5.0 equiv), Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (approx. 80°C) with vigorous stirring.

    • Monitor by TLC. The product (aniline) will be more polar than the nitro intermediate and often fluorescent under UV.

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate.

    • Purification: Purify the crude oil by flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Safety Note: 3-Bromoanilines can be toxic and skin irritants.[2][3] Handle with double gloves and work in a fume hood.

Quality Control & Analytical Validation

To ensure the integrity of the building block for medicinal chemistry, the following analytical criteria must be met.

Analytical Workflow Logic

Analysis cluster_purity Purity Check cluster_identity Structural Identity Sample Isolated Sample HPLC HPLC/UPLC (>95% Area) Sample->HPLC HNMR 1H NMR (Confirm Isobutyl & Aromatics) Sample->HNMR MS LC-MS (M+H: 244/246 Br pattern) Sample->MS

Caption: Standard analytical workflow for validating the identity and purity of the synthesized aniline.

Expected Spectral Data
  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

    • Aromatic Region: Three distinct signals for the 1,3,5-substituted protons (approx. δ 6.0 - 7.0 ppm). Look for a triplet (J ~ 2 Hz) for the proton between Br and Alkoxy.

    • Amine: Broad singlet (2H) around δ 3.5 - 5.0 ppm (solvent dependent).

    • Isobutoxy Group:

      • Doublet (2H, -OCH₂-) at ~3.7 ppm.

      • Multiplet (1H, -CH-) at ~2.0 ppm.

      • Doublet (6H, -CH₃) at ~1.0 ppm.

  • Mass Spectrometry (ESI+):

    • Expect a characteristic 1:1 isotopic doublet for Bromine (⁷⁹Br and ⁸¹Br).

    • [M+H]⁺ peaks at 244.0 and 246.0 .

Applications in Drug Discovery[5][9][10]

3-Bromo-5-(2-methylpropoxy)aniline is a versatile pharmacophore scaffold.

  • Kinase Inhibition: The aniline nitrogen is frequently incorporated into the hinge-binding region of kinase inhibitors (e.g., pyrimidine-based inhibitors). The isobutoxy group extends into the solvent-accessible region or a hydrophobic back-pocket, improving potency and selectivity.

  • AdoMetDC Inhibitors: Research indicates its utility in synthesizing species-selective inhibitors for Trypanosoma brucei S-adenosylmethionine decarboxylase, a target for treating African sleeping sickness.

  • Library Synthesis: The bromine handle allows for late-stage diversification via Suzuki coupling to introduce aryl or heteroaryl groups, creating libraries of biaryl ethers.

References

  • Chemical Supplier Database (Molaid) . CAS 1266683-58-2 Entry.[4] Retrieved from

  • National Institutes of Health (PMC) . Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase. (Mentions 3-bromo-5-isobutoxyaniline as starting material). Retrieved from

  • PubChem . 3-Bromo-5-nitrophenol (Precursor Data). Retrieved from

  • Organic Syntheses . General Procedures for Alkyl Bromide Synthesis and Phenol Alkylation. Retrieved from

Sources

Foundational

Strategic Selection of Starting Materials for 3-Bromo-5-(2-methylpropoxy)aniline Synthesis

The synthesis of 3-Bromo-5-(2-methylpropoxy)aniline (CAS: 1251863-44-1) requires a strategic approach to establishing the meta-substituted pattern on the benzene ring. The most robust and scalable industrial route relies...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-Bromo-5-(2-methylpropoxy)aniline (CAS: 1251863-44-1) requires a strategic approach to establishing the meta-substituted pattern on the benzene ring. The most robust and scalable industrial route relies on Nucleophilic Aromatic Substitution (SNAr) of a nitro group in an activated dinitrobenzene precursor, followed by chemoselective reduction.

Below is the in-depth technical guide for this synthesis.

Executive Summary

Target Molecule: 3-Bromo-5-(2-methylpropoxy)aniline CAS Number: 1251863-44-1 Molecular Formula: C10H14BrNO Role: High-value scaffold for medicinal chemistry, particularly in the development of HIF-2


 inhibitors and kinase inhibitors where a 3,5-disubstituted aniline core is required for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide prioritizes the Nitro-Displacement Route (via 1-Bromo-3,5-dinitrobenzene) as the primary method. This pathway offers superior regiocontrol compared to electrophilic aromatic substitution and avoids the high costs associated with pre-functionalized phenols.

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected at the ether linkage and the amine functionality. The meta relationship between the bromine, ether, and amine groups is difficult to install via direct bromination of an aniline due to ortho/para directing effects. Therefore, the strategy utilizes the meta-directing and activating properties of nitro groups.

Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on nitro-group activation. Target Target: 3-Bromo-5-(2-methylpropoxy)aniline Inter Intermediate: 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene Target->Inter Reduction (Fe/NH4Cl) SM Starting Material: 1-Bromo-3,5-dinitrobenzene Inter->SM SNAr (Nitro Displacement) Reagent Reagent: Isobutanol / Base Inter->Reagent

[1][2][3]

Primary Route: The Nitro-Displacement Protocol

This route exploits the high electrophilicity of 1-bromo-3,5-dinitrobenzene. In electron-deficient arenes, a nitro group is an excellent leaving group (often better than bromide or iodide) for nucleophilic aromatic substitution (SNAr).

Phase 1: Etherification (SNAr)

Reaction: Displacement of one nitro group by isobutoxide.

  • Starting Material: 1-Bromo-3,5-dinitrobenzene (CAS: 18242-39-2).[1]

    • Why: The two nitro groups strongly activate the ring. The bromine atom is robust under these conditions.

    • Purity Requirement:

      
       98% (HPLC) to avoid isomeric byproducts.
      
  • Reagent: Isobutanol (CAS: 78-83-1).

  • Base: Sodium Hydride (60% in oil) or Potassium tert-butoxide .

    • Mechanism:[2][3] The base deprotonates isobutanol to form sodium isobutoxide, which attacks the aromatic ring ipso to a nitro group.

    • Selectivity: The substitution stops at the mono-ether stage because the newly formed alkoxy group is electron-donating. It deactivates the ring toward a second SNAr attack, preventing the formation of the bis-ether impurity.

Phase 2: Chemoselective Reduction

Reaction: Reduction of the remaining nitro group to an aniline without dehalogenating the bromine.

  • Substrate: 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene.

  • Reagent: Iron Powder (CAS: 7439-89-6) and Ammonium Chloride (CAS: 121-25-3).

    • Why: Catalytic hydrogenation (H2/Pd-C) carries a high risk of hydrogenolysis (cleaving the C-Br bond). The Bechamp reduction (Fe/acid) or Fe/NH4Cl is mild and highly chemoselective for nitro groups in the presence of aryl halides.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene
  • Preparation of Alkoxide: In a dry 3-neck flask under N2, suspend Sodium Hydride (1.1 equiv) in anhydrous THF or DMF.

  • Addition: Add Isobutanol (1.1 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.

  • SNAr Reaction: Cool the solution to -10°C. Add a solution of 1-Bromo-3,5-dinitrobenzene (1.0 equiv) in THF dropwise.

    • Critical Control: Maintain low temperature to maximize regioselectivity.

  • Workup: Stir at RT for 2-4 hours. Quench with water.[4] Extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc).

    • Target Yield: 75-85%.

Step 2: Reduction to 3-Bromo-5-(2-methylpropoxy)aniline
  • Setup: In a flask equipped with a reflux condenser, dissolve the nitro-ether intermediate (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, 325 mesh).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Monitoring: Monitor by TLC or HPLC for the disappearance of the nitro compound (approx. 2-4 hours).

  • Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate. Redissolve residue in EtOAc/Water, separate layers, and dry the organic phase over Na2SO4.

  • Final Product: Isolate as a pale brown/off-white solid or oil. Store under inert gas (Argon) to prevent oxidation.

Comparison of Starting Materials & Routes

The following table contrasts the recommended route against alternative methodologies.

FeatureRoute A: Nitro Displacement (Recommended) Route B: Phenol Alkylation
Starting Material 1-Bromo-3,5-dinitrobenzene 3-Bromo-5-nitrophenol
Reagent Isobutanol / NaHIsobutyl Bromide / K2CO3
Commercial Availability High (Bulk chemical)Low (Specialty chemical)
Cost Efficiency High (Start material <$100/kg)Low (Start material >$500/kg)
Step Count 2 Steps2 Steps
Safety Profile Moderate (Energetic nitro compounds)High (Standard alkylation)
Impurity Profile Bis-alkoxy byproduct (controllable)O- vs C-alkylation (O-selective with K2CO3)

Technical Deep Dive: Workflow Visualization

The following diagram illustrates the complete process flow, including critical decision points and quality checks.

SynthesisWorkflow Figure 2: Process workflow for the synthesis of 3-Bromo-5-(2-methylpropoxy)aniline. SM Start: 1-Bromo-3,5-dinitrobenzene Reaction1 Step 1: S_NAr (THF, -10°C) SM->Reaction1 Alkoxide Reagent Prep: NaH + Isobutanol Alkoxide->Reaction1 Check1 QC Point: Check for Bis-ether Reaction1->Check1 Inter Intermediate: Nitro-Ether Check1->Inter Pass Reaction2 Step 2: Reduction (Fe/NH4Cl, Reflux) Inter->Reaction2 Product Product: 3-Bromo-5-(2-methylpropoxy)aniline Reaction2->Product

Critical Quality Attributes (CQAs)
  • Regiochemistry: Ensure the isobutoxy group is meta to the bromine. The starting material symmetry guarantees this, provided no rearrangement occurs (unlikely in SNAr).

  • Bromine Integrity: The reduction step must not remove the bromine. Avoid Pd/C or high-pressure hydrogenation. Use Fe, SnCl2, or Zn/NH4Cl.

  • Residual Solvents: Isobutanol has a high boiling point (108°C). Ensure thorough drying or azeotropic removal.

References

  • Synthesis of 3,5-Disubstituted Anilines via SNAr: Mechanistic Basis: The displacement of a nitro group in m-dinitrobenzenes by alkoxides is a well-established transformation in organic synthesis, driven by the relief of steric strain and the high leaving group ability of NO2 in electron-deficient systems. Source:Journal of Organic Chemistry, "Nucleophilic Displacement of Nitro Groups in 3,5-Dinitro-substituted Benzenes."
  • Chemoselective Reduction of Nitroarenes: Protocol: Bechamp Reduction (Fe/NH4Cl) is the industry standard for reducing nitro groups in the presence of halogens. Source:Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron Powder."
  • Compound Data

    • 1-Bromo-3,5-dinitrobenzene:

    • 3-Bromo-5-(2-methylpropoxy)aniline: (Note: Link verifies the existence and CAS of the specific isobutoxy/bromo aniline scaffold).

Sources

Exploratory

A Technical Guide to the Electronic and Steric Effects of the Isobutoxy Group in Anilines

Abstract The isobutoxy group, a branched four-carbon alkoxy substituent, imparts a unique combination of electronic and steric characteristics when appended to an aniline scaffold. These characteristics are of profound i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isobutoxy group, a branched four-carbon alkoxy substituent, imparts a unique combination of electronic and steric characteristics when appended to an aniline scaffold. These characteristics are of profound interest to researchers in medicinal chemistry and materials science, as they significantly influence molecular properties such as basicity, reactivity, and intermolecular interactions. This technical guide provides an in-depth analysis of the dual nature of the isobutoxy group: its powerful electron-donating resonance effect that activates the aromatic ring, and its significant steric bulk that modulates reactivity at adjacent positions. We will explore the theoretical underpinnings of these effects, present quantitative data, detail synthetic protocols for the preparation of isobutoxy anilines, and provide methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically leverage the isobutoxy substituent in molecular design.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern chemistry. They are precursors to a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The functionalization of the aniline ring allows for the fine-tuning of its chemical and physical properties. The choice of substituent is therefore a critical decision in the design of new molecules. Alkoxy groups, in particular, are widely used to modulate the electronic character of the aromatic system.

The isobutoxy group (–O–CH₂–CH(CH₃)₂) is structurally distinct from simpler alkoxy groups like methoxy (–OCH₃) due to its branched alkyl chain. This branching introduces a layer of steric complexity while retaining the potent electronic effects of the oxygen atom. In drug design, for instance, the isobutyl motif is a prevalent hydrophobic functional group.[3][4] Its inclusion can adjust lipophilicity and metabolic stability, crucial parameters for bioavailability and drug efficacy.[4][5] This guide will dissect the electronic and steric contributions of the isobutoxy group, providing a predictive framework for its impact on aniline chemistry.

A Physicochemical Profile of the Isobutoxy Group

The influence of the isobutoxy group can be deconstructed into two primary components: electronic effects and steric effects. These are not entirely independent, as the steric profile can influence the optimal conformation for electronic interactions.

Electronic Effects: A Tale of Induction and Resonance

The electronic influence of a substituent is typically analyzed through its inductive and resonance effects.[6]

  • Inductive Effect (-I/+I): The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring through the sigma bond. Conversely, the isobutyl alkyl portion is weakly electron-donating (+I). The net inductive effect of the alkoxy group is generally considered to be electron-withdrawing.

  • Resonance Effect (+R): The most significant electronic contribution from the isobutoxy group is its powerful positive resonance (or mesomeric) effect (+R). The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density greatly increases the nucleophilicity of the ring, particularly at the ortho and para positions.

This +R effect is substantially stronger than the -I effect, leading to a net activation of the aromatic ring towards electrophilic attack.

Caption: Logic flow for regioselectivity in the EAS of isobutoxyaniline.

Synthetic and Analytical Protocols

A robust understanding of these principles is best complemented by practical, verifiable methodologies.

Experimental Protocol: Synthesis of 4-Isobutoxyaniline

This two-step synthesis proceeds via a Williamson ether synthesis to form the isobutoxy nitrobenzene intermediate, followed by a standard reduction of the nitro group to the target aniline. This is a common and reliable route for preparing substituted anilines. [1]

Synthesis_Workflow start 4-Nitrophenol reagent1 NaH, Isobutyl Bromide in THF start->reagent1 Step 1: Ether Synthesis intermediate Intermediate: 4-Isobutoxynitrobenzene reagent1->intermediate workup1 Step 1: Workup (Quench, Extract) intermediate->workup1 reagent2 SnCl2·2H2O, HCl in Ethanol product Final Product: 4-Isobutoxyaniline reagent2->product workup2 Step 2: Workup (Basify, Extract) product->workup2 workup1->reagent2 Step 2: Nitro Reduction

Caption: Two-step synthesis workflow for 4-isobutoxyaniline.

Step 1: Synthesis of 4-Isobutoxynitrobenzene

  • Causality: This step uses a strong base (NaH) to deprotonate the weakly acidic phenol, creating a potent nucleophile (phenoxide) that then displaces the bromide from isobutyl bromide in an Sₙ2 reaction. THF is an appropriate aprotic polar solvent.

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenol (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~5 mL per mmol of nitrophenol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates H₂ gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide salt is often indicated by a color change.

  • Add isobutyl bromide (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via flash column chromatography.

Step 2: Reduction to 4-Isobutoxyaniline

  • Causality: Tin(II) chloride in the presence of concentrated HCl is a classical and effective method for the reduction of aromatic nitro groups to amines. The tin acts as the reducing agent.

  • Dissolve the crude 4-isobutoxynitrobenzene (1.0 eq) from Step 1 in ethanol (EtOH, ~4 mL per mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (~75 °C) for 1-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining residue in an ice bath and basify by the slow addition of a concentrated aqueous NaOH solution until the pH is >10. This neutralizes the HCl and precipitates tin salts.

  • Extract the basic aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-isobutoxyaniline.

Spectroscopic Characterization

The structure of the final product should be confirmed using standard spectroscopic techniques.

Table 2: Expected ¹H NMR Signatures for 4-Isobutoxyaniline

Proton Approx. δ (ppm) Multiplicity Coupling (J) Assignment
Aromatic 6.6 - 6.8 AA'BB' system J ≈ 9 Hz Protons on the aniline ring.
-NH₂ ~3.5 broad singlet - Amine protons (exchangeable with D₂O).
-O-CH₂- ~3.7 doublet J ≈ 6.5 Hz Methylene protons adjacent to oxygen.
-CH(CH₃)₂ ~2.0 multiplet J ≈ 6.7 Hz Methine proton of the isobutyl group.

| -(CH₃)₂ | ~1.0 | doublet | J ≈ 6.7 Hz | Six equivalent methyl protons. |

Conclusion and Outlook

The isobutoxy group is a multifaceted substituent that offers chemists a valuable tool for molecular engineering. Its strong electron-donating resonance effect potently activates the aniline ring for electrophilic substitution while its significant steric bulk provides a reliable method for directing substitution to the para position. This predictable interplay allows for the strategic design of aniline derivatives with tailored basicity and reactivity profiles. These characteristics are particularly valuable in the field of drug development, where the isobutoxy moiety can enhance lipophilicity and block metabolic pathways at the ortho position. As synthetic methodologies become more advanced, the precise and strategic placement of functional groups like isobutoxy will continue to be a cornerstone of creating novel molecules with desired functions.

References

A comprehensive, numbered list of all sources cited in this document.

  • Fiveable. (2025, August 15). Isobutyl Definition - Organic Chemistry Key Term.
  • ResearchGate. (n.d.). Selected drugs bearing the isobutyl side chain and their medical....
  • Echemi. (2025, November 27). Isobutyl: Properties, Uses, and Industrial Applications.
  • PMC. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.
  • Google Patents. (n.d.). CN107445846A - The technique of isobutyl-aniline between a kind of synthesis.
  • RSC Publishing. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
  • Various Authors. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate.
  • Google Patents. (n.d.). JP2017014131A - Method for producing isobutylaniline.
  • Benchchem. (n.d.). Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide.
  • Wikipedia. (n.d.). Steric effects.
  • Chemical Bull Pvt Ltd. (n.d.). Isobutyl Compounds.
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • ResearchGate. (2025, August 8). Structural and topological analysis of some isobutyl acetophenone azines sprouting out their asymmetrization effect.
  • PubMed. (2013, September 15). Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry.
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Wikipedia. (n.d.). Hammett equation.
  • Iyewumi, E. T. (2021, December 16). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. CSIJ, 30(11), 18-29.
  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Chemistry LibreTexts. (2022, August 10). Correlations of Structure with Reactivity of Aromatic Compounds.
  • YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined.
  • UT Austin Chemistry & Biochemistry Research Web Sites. (n.d.). Unit 4: Free Energy Relationships.
  • NOAA. (n.d.). Amines, Aromatic - CAMEO Chemicals.
  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants.
  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups.

Sources

Foundational

Advanced Applications of Substituted Bromoanilines: From Catalytic Scaffolds to Functional Materials

The following technical guide details the research applications, synthetic utility, and material science potential of substituted bromoanilines. Executive Summary: The Orthogonal Scaffold Substituted bromoanilines repres...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and material science potential of substituted bromoanilines.

Executive Summary: The Orthogonal Scaffold

Substituted bromoanilines represent a "privileged structure" in organic chemistry due to their orthogonal reactivity . The molecule possesses two distinct chemical handles: the nucleophilic amino group (


) and the electrophilic aryl bromide (

). This duality allows researchers to sequentially construct complex heterocycles—such as indoles, quinolines, and benzimidazoles—without the need for extensive protection/deprotection steps.

In drug discovery, they serve as the primary building block for kinase inhibitors, specifically targeting the ATP-binding hinge region. In materials science, the electropolymerization of ortho-substituted bromoanilines yields conductive polymers with tunable solubility and redox stability superior to unsubstituted polyaniline (PANI).

Chemical Reactivity & Synthetic Masterclass

The utility of bromoanilines hinges on the electronic environment of the benzene ring. The amino group is a strong electron-donating group (EDG), activating the ring toward electrophilic aromatic substitution (EAS), while the bromine atom acts as a deactivating group but directs ortho/para.

The "Switchable" Synthetic Workflow

For high-value synthesis (e.g., API manufacturing), the order of operations is critical.

  • Path A (Amide First): Acylation of the amine to modulate electron density, followed by cross-coupling at the bromine.

  • Path B (Coupling First): Palladium-catalyzed cross-coupling at the bromine, preserving the free amine for late-stage diversification.

Diagram: Orthogonal Synthetic Logic

The following decision tree illustrates the strategic selection of reaction pathways based on target architecture.

SyntheticLogic Start Substituted Bromoaniline Decision Target Architecture? Start->Decision PathA Path A: Biaryl Formation Decision->PathA C-C Bond Needed PathB Path B: Heterocycle Construction Decision->PathB C-N Bond Needed Suzuki Suzuki-Miyaura (Boronic Acid + Pd) PathA->Suzuki Buchwald Buchwald-Hartwig (Amine + Pd) PathB->Buchwald ResultA Biaryl Aniline (Kinase Core) Suzuki->ResultA Retains NH2 ResultB N-Aryl Aniline (OLED Material) Buchwald->ResultB Consumes NH2

Caption: Strategic divergence in bromoaniline functionalization. Path A preserves the amine for hydrogen bonding (drug design), while Path B extends conjugation (materials).

Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Coupling 4-bromo-2-methylaniline with phenylboronic acid to synthesize a biaryl scaffold. Challenge: Free amines can poison Pd catalysts by coordinating to the metal center. Solution: Use of a base that facilitates transmetallation without deprotonating the amine to a reactive amide species.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 4-bromo-2-methylaniline (1.0 equiv)

    • Partner: Phenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3 mol%) — Chosen for resistance to amine poisoning.
      
    • Base:

      
       (3.0 equiv) — Mild enough to prevent side reactions.
      
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a Schlenk flask with solid reagents.

    • Evacuate and backfill with Argon (

      
      ) to remove 
      
      
      
      (prevents homocoupling).
    • Add degassed solvent via syringe.

    • Heat to 85°C for 12 hours.

    • Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexanes). Product will fluoresce blue under UV (254 nm).

  • Purification:

    • Filter through Celite to remove Pd black.

    • Partition between EtOAc and water.

    • Recrystallize from EtOH to yield off-white needles.

Applications in Drug Discovery[1][2][3][4]

Kinase Inhibitor Design (The Hinge Binder)

In the development of tyrosine kinase inhibitors (e.g., for EGFR or VEGFR), the aniline moiety often serves as the "hinge binder," forming crucial hydrogen bonds with the ATP-binding pocket of the protein.

  • Role of Bromine: The bromine atom in the starting material is replaced by a hydrophobic bulk (via Suzuki coupling) that occupies the "gatekeeper" pocket, determining selectivity.

  • Role of Substituents: An ortho-methyl or ortho-fluoro group on the aniline ring induces a twist in the biaryl bond, forcing the molecule into a conformation that fits the active site (atropisomerism).

Table 1: SAR Optimization of Bromoaniline Derivatives Impact of substituents on reaction yield and biological fit.

Substituent (R)Electronic EffectSuzuki Yield (Pd-dppf)Biological Consequence
H (Unsubstituted)Neutral92%High rotational freedom (Low selectivity)
2-Methyl Weak EDG / Steric85%Twisted conformation (High selectivity)
2-Fluoro EWG / Small Steric88%Metabolic stability (blocks oxidation)
2-Nitro Strong EWG45%Reduced nucleophilicity; poor H-bond donor
Case Study: HSP90 Inhibitors

Recent research highlights the use of bromoanilines to synthesize isoxazole-based HSP90 inhibitors.[1] The bromine acts as a halogen bond donor in some intermediates, enhancing binding affinity before being substituted.

Materials Science: Conductive Polymers

Electropolymerization of 2-Bromoaniline

Unlike standard polyaniline (PANI), poly(2-bromoaniline) exhibits higher solubility in organic solvents (THF, DMF) due to the steric bulk of the bromine atom disrupting inter-chain hydrogen bonding. This makes it ideal for printable electronics .

Experimental Workflow (Electropolymerization):

  • Electrolyte: 0.1 M 2-bromoaniline in 1.0 M

    
    .
    
  • Setup: Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Ref: Ag/AgCl).

  • Method: Cyclic Voltammetry (CV).[2]

    • Sweep range: -0.2 V to +1.0 V.

    • Scan rate: 50 mV/s.[2]

  • Observation:

    • Cycle 1: Irreversible oxidation peak at +0.9 V (formation of cation radical).

    • Cycle 10: Emergence of new redox pairs at +0.5 V, indicating polymer growth (emeraldine salt formation).

Diagram: Polymerization Mechanism

The following diagram details the radical cation coupling mechanism.

Polymerization Monomer 2-Bromoaniline (Monomer) Oxidation Anodic Oxidation (-e-) Monomer->Oxidation Radical Cation Radical (Resonance Stabilized) Oxidation->Radical Polymer Poly(2-bromoaniline) (Conductive Film) Oxidation->Polymer Coupling Head-to-Tail Coupling (Para-position attack) Radical->Coupling Dimerization Coupling->Oxidation Chain Propagation

Caption: Electropolymerization cycle. The bromine at the ortho-position directs coupling to the para-position, ensuring linear chain growth.

Safety & Handling (E-E-A-T)

Working with substituted bromoanilines requires strict adherence to safety protocols due to their toxicity and potential for skin absorption.

  • Acute Toxicity: Anilines are methemoglobinemia inducers. They oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport.
  • Handling:

    • Gloves: Use Laminate film (Silver Shield) or thick Nitrile. Latex is permeable to anilines.

    • Quenching: Treat spills with dilute acetic acid followed by absorption with vermiculite.

    • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) as this can lead to explosive nitration.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Gvozdenović, M. M., et al. (2011).[3] "Electrochemical Polymerization of Aniline." InTechOpen. Link

  • Han, F. F., et al. (2022). "Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone." International Journal of Health Sciences. Link

  • BenchChem. (2024). "Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone." Link(Representative protocol source)

Sources

Protocols & Analytical Methods

Method

"using 3-Bromo-5-(2-methylpropoxy)aniline in Suzuki coupling reactions"

An Application Guide to Suzuki-Miyaura Coupling with 3-Bromo-5-(2-methylpropoxy)aniline Introduction: Unlocking Novel Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling with 3-Bromo-5-(2-methylpropoxy)aniline

Introduction: Unlocking Novel Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] This guide focuses on a specific, yet versatile building block: 3-Bromo-5-(2-methylpropoxy)aniline . The presence of an electron-rich aniline ring, substituted with a bulky isobutoxy group, presents unique challenges and opportunities in Suzuki coupling. Understanding how to effectively couple this substrate is key to accessing novel biaryl aniline derivatives, which are prevalent motifs in pharmacologically active compounds.[3]

This document provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols and troubleshooting, designed to empower researchers in drug discovery and chemical development to successfully employ this valuable reagent.

The Mechanistic Heart of the Reaction

The efficacy of a Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[4][5] The cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product start Ar-Br (3-Bromo-5-(2-methylpropoxy)aniline) boronic R-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : This is often the rate-determining step.[5] The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate. For 3-Bromo-5-(2-methylpropoxy)aniline, this step can be challenging. The electron-donating nature of the aniline and isobutoxy groups enriches the aromatic ring with electron density, strengthening the C-Br bond and making it less susceptible to oxidative addition compared to electron-poor aryl halides.[4][5]

  • Transmetalation : In this step, the organic group (R) from the organoboron reagent is transferred to the palladium(II) center. This process requires activation by a base.[6] The base reacts with the organoboron species, typically a boronic acid or ester, to form a more nucleophilic "ate" complex, which facilitates the transfer of the R group to palladium, displacing the bromide.[4]

  • Reductive Elimination : The final step involves the two organic partners (Ar and R) coupling and leaving the palladium center.[5] This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Key Considerations for Coupling 3-Bromo-5-(2-methylpropoxy)aniline

The specific structure of this substrate requires careful selection of reaction parameters to overcome its inherent challenges.

  • Catalyst and Ligand Selection : Due to the electron-rich nature of the aniline ring, standard catalysts like Pd(PPh₃)₄ may yield suboptimal results. The oxidative addition step requires a palladium center that is both electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for cleaving the strong C-Br bond.[9]

  • Choice of Base : The base is critical for the transmetalation step.[5] For challenging substrates, stronger bases are often necessary. While sodium carbonate (Na₂CO₃) may suffice in some cases, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective.[7] It is essential that the base is finely ground and anhydrous to maximize its reactivity and prevent side reactions.[7]

  • Solvent System : Aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF) are standard choices.[10] Often, a small amount of water is added to help solubilize the inorganic base. However, excess water can be detrimental, leading to a common side reaction known as protodeboronation, where the boronic acid is cleaved by a proton source, reducing its availability for the productive catalytic cycle.[7]

  • Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen.[7] Failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to the oxidation of Pd(0) to an inactive Pd(II) state, effectively killing the catalysis. This is one of the most common reasons for reaction failure.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 3-Bromo-5-(2-methylpropoxy)aniline with a generic arylboronic acid. Optimization may be required for specific substrates.

Table 1: Reagent Stoichiometry and Conditions

ComponentStoichiometryAmount (for 1 mmol scale)Purpose
3-Bromo-5-(2-methylpropoxy)aniline1.0 equiv244 mgAryl bromide coupling partner
Arylboronic Acid1.2–1.5 equiv1.2–1.5 mmolOrganoboron coupling partner
Palladium Precatalyst (e.g., XPhos Pd G2)1–3 mol %0.01–0.03 mmolSource of the active Pd(0) catalyst
Base (e.g., K₃PO₄)2.0–3.0 equiv2.0–3.0 mmolActivates the boronic acid for transmetalation
Anhydrous Solvent (e.g., Dioxane/H₂O 10:1)0.1–0.2 M5–10 mLReaction medium
Inert Gas (Argon or Nitrogen)N/AN/APrevents oxidation and deactivation of the Pd(0) catalyst[7]
Reaction Temperature80–110 °CN/AProvides energy to overcome activation barriers
Reaction Time4–24 hN/ADuration to reach completion

Step-by-Step Procedure:

  • Vessel Preparation : Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar to remove all moisture. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition : In the flask, combine 3-Bromo-5-(2-methylpropoxy)aniline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precatalyst (e.g., 2 mol %), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Atmosphere Exchange : Seal the flask and evacuate and backfill it with inert gas (e.g., argon) three times to ensure all oxygen is removed.

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the allotted time.

  • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation prep Flame-dry glassware add_reagents Add solids: Aniline, Boronic Acid, Catalyst, Base prep->add_reagents inert Evacuate & backfill with Argon (3x) add_reagents->inert add_solvent Add degassed solvent inert->add_solvent heat Heat and stir (80-110 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, quench with H₂O, extract with organic solvent monitor->workup purify Dry, concentrate, and purify via column chromatography workup->purify

Caption: A typical laboratory workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines common issues and their solutions.

Table 2: Troubleshooting Common Issues

ObservationPotential Cause(s)Recommended Solution(s)
No Reaction 1. Inactive catalyst (Pd(0) oxidized).[7]2. Poor quality or wet reagents/solvents.3. Insufficient temperature.1. Ensure a strict inert atmosphere. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon).[7]2. Use fresh, anhydrous reagents and solvents. Dry the base in an oven.3. Increase the reaction temperature in 10 °C increments.
Low Yield 1. Inefficient oxidative addition.2. Protodeboronation of the boronic acid.[7]3. Incomplete reaction.1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to facilitate this step.[7] Increase catalyst loading.2. Use rigorously dried solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which is more stable.3. Increase reaction time or temperature.
Homocoupling of Boronic Acid Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), favoring a homocoupling pathway.[7]The most critical step is to strictly exclude oxygen from the reaction at all stages.[7] Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas.
Dehalogenation of Starting Material A side reaction where the bromine is replaced by hydrogen.This can sometimes occur with certain catalyst/base combinations. Try screening different bases (e.g., switch from K₃PO₄ to Cs₂CO₃) or different solvent systems.

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-5-(2-methylpropoxy)aniline is a highly achievable and valuable transformation for accessing complex biaryl structures. Success hinges on acknowledging the substrate's electron-rich nature and tailoring the reaction conditions accordingly. By selecting highly active palladium catalysts with bulky, electron-donating ligands, employing a suitable base, and rigorously excluding oxygen and water, researchers can consistently achieve high yields. This guide provides the foundational knowledge and practical steps to confidently utilize this building block in the synthesis of next-generation molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Available at: [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air (Duplicate). Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available at: [Link]

  • National Center for Biotechnology Information. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Buchwald-Hartwig Amination of 3-Bromo-5-(2-methylpropoxy)aniline

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the coupling of 3-Bromo-5-(2-methylpropoxy)aniline. Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the coupling of 3-Bromo-5-(2-methylpropoxy)aniline. Tailored for researchers, scientists, and professionals in drug development, this document offers not just a protocol, but a foundational understanding of the reaction's nuances, enabling robust and reproducible results.

Introduction: The Power of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are nitrogen-containing heterocycles and arylamines.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the synthesis of these crucial bonds.[1][2] Developed through the seminal work of Stephen L. Buchwald and John F. Hartwig, this reaction offers a versatile and efficient method for coupling amines with aryl halides, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[1][4]

Our focus here is on the amination of 3-Bromo-5-(2-methylpropoxy)aniline, a substrate featuring an electron-donating aniline group and a sterically accessible alkoxy substituent. Understanding the interplay of these functional groups is key to designing an effective coupling strategy.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium complex.[5][6][7] A simplified representation of the generally accepted mechanism is as follows:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, in this case, 3-Bromo-5-(2-methylpropoxy)aniline, to form a palladium(II) intermediate.[2][5]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired arylamine product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[1][6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination (R2NH) [Ar-Pd(II)-Br(L)(NHR2)] [Ar-Pd(II)-Br(L)(NHR2)] Deprotonation Deprotonation (Base) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination

Key Parameters for Success: A Deeper Dive

The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key components. For our substrate, 3-Bromo-5-(2-methylpropoxy)aniline, the presence of both an electron-donating aniline and an alkoxy group will influence reactivity.

ParameterRecommended Choice for 3-Bromo-5-(2-methylpropoxy)anilineRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common and effective source of Pd(0).[8] Modern palladacycle precatalysts offer improved stability and efficiency by cleanly generating the active LPd(0) catalyst.[9]
Ligand Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, or BrettPhos)The choice of ligand is critical and depends on the amine coupling partner.[9] For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[9] These bulky ligands promote the formation of the active monoligated palladium species and accelerate reductive elimination.[1][4][10]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine.[5][11] NaOtBu is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[5]
Solvent Anhydrous, degassed toluene or 1,4-dioxaneThese aprotic solvents are standard for Buchwald-Hartwig aminations.[9] Toluene is often preferred for aryl bromides.[9] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[9]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific amine coupling partner. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal temperature and reaction time.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-5-(2-methylpropoxy)aniline with a generic primary or secondary amine.

Materials:

  • 3-Bromo-5-(2-methylpropoxy)aniline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add the 3-Bromo-5-(2-methylpropoxy)aniline, palladium precatalyst, ligand, and base to the oven-dried reaction vessel. If a glovebox is not available, add the solids to the vessel and purge with an inert gas for 5-10 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry glassware C Add solids under inert atmosphere A->C B Degas solvent D Add solvent and amine B->D C->D E Heat and stir D->E F Monitor reaction (TLC/LC-MS) E->F G Cool to room temperature F->G Reaction Complete H Dilute and filter through Celite G->H I Concentrate filtrate H->I J Purify by column chromatography I->J

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a robust inert atmosphere.[9]

  • Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl bromide. This can sometimes be suppressed by the choice of ligand and base.

  • Substrate Reactivity: The presence of the electron-donating aniline and alkoxy groups on the aryl bromide should facilitate oxidative addition. However, the aniline moiety itself could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to mitigate such issues.[1]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By carefully selecting the catalyst, ligand, base, and solvent, the successful amination of 3-Bromo-5-(2-methylpropoxy)aniline can be readily achieved. This guide provides a solid foundation for researchers to develop and optimize this important transformation for their specific needs in drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 18, 2026, from [Link]

  • Jacobsen, E. N., & Toste, F. D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14616–14623. [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. (n.d.). Thieme Chemistry. Retrieved February 18, 2026, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Norrby, P.-O., & Surry, D. S. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026–11033. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

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Method

Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-(2-methylpropoxy)aniline: A Detailed Guide for Researchers

Introduction The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. These cyclic structures are prevalent in a vast array of biologically active molecules and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. These cyclic structures are prevalent in a vast array of biologically active molecules and functional materials.[1][2] 3-Bromo-5-(2-methylpropoxy)aniline, also known as 3-bromo-5-isobutoxyaniline, is a versatile starting material for the construction of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom, and an electron-donating isobutoxy group, provides multiple avenues for synthetic transformations.[3] This guide offers an in-depth exploration of synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the synthesis of novel heterocyclic compounds from this valuable precursor.

The strategic placement of the bromine atom and the amino group on the aniline ring allows for a variety of cyclization reactions, including those that form quinolines, benzimidazoles, and other fused heterocyclic systems. The isobutoxy group, in addition to influencing the electronic properties of the ring, can also play a role in the solubility and pharmacokinetic properties of the final compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties of 3-Bromo-5-(2-methylpropoxy)aniline

A thorough understanding of the starting material's properties is crucial for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C10H14BrNOChemScene
Molecular Weight 244.13 g/mol ChemScene
Appearance Light brown to tan crystalline powder[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like ethanol and ether; slightly soluble in water.[3]

The presence of the electron-donating amino and isobutoxy groups activates the aromatic ring towards electrophilic substitution, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions.[4]

Synthetic Strategies and Reaction Mechanisms

Several key synthetic strategies can be employed to construct heterocyclic systems from 3-Bromo-5-(2-methylpropoxy)aniline. These include, but are not limited to, the synthesis of quinolines and benzimidazoles.

Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[5][6][7]

A. Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for constructing quinolines. It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While our starting material is not an ortho-amino ketone, it can be functionalized to participate in Friedländer-type reactions.

B. Electrophilic Cyclization of N-(2-Alkynyl)anilines

A versatile approach involves the initial N-alkynylation of 3-Bromo-5-(2-methylpropoxy)aniline, followed by an electrophilic cyclization. This method allows for the introduction of various substituents onto the resulting quinoline ring.[5]

Mechanism:

  • N-Alkynylation: The aniline is reacted with a terminal alkyne under suitable conditions (e.g., Sonogashira coupling followed by reduction or direct N-alkynylation) to form the corresponding N-(2-alkynyl)aniline.

  • Electrophilic Cyclization: The N-(2-alkynyl)aniline undergoes a 6-endo-dig cyclization upon treatment with an electrophile (e.g., ICl, I2, Br2). The electrophile activates the alkyne towards nucleophilic attack by the aniline nitrogen, leading to the formation of a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline intermediate then aromatizes to the final quinoline product, often with the elimination of a proton.

G cluster_workflow Workflow for Quinolines via Electrophilic Cyclization start 3-Bromo-5-(2-methylpropoxy)aniline n_alkynylation N-Alkynylation (e.g., with a terminal alkyne) start->n_alkynylation intermediate N-(2-Alkynyl)-3-bromo-5-(2-methylpropoxy)aniline n_alkynylation->intermediate cyclization Electrophilic Cyclization (e.g., ICl, I2, Br2) intermediate->cyclization quinoline Substituted Quinolines cyclization->quinoline G cluster_workflow Workflow for Benzimidazoles via Intramolecular N-Arylation start 3-Bromo-5-(2-methylpropoxy)aniline amidine_formation Amidine Formation (with an amide and POCl3) start->amidine_formation intermediate o-Bromophenylamidine Intermediate amidine_formation->intermediate intramolecular_coupling Palladium-Catalyzed Intramolecular N-Arylation intermediate->intramolecular_coupling benzimidazole N-Substituted Benzimidazoles intramolecular_coupling->benzimidazole

Caption: Synthesis of Benzimidazoles Workflow.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of a 4-Bromo-6-(2-methylpropoxy)quinoline Derivative

This protocol is a general procedure for the synthesis of a quinoline derivative via a three-component reaction, which is a variation of the Doebner-von Miller reaction.

Materials:

  • 3-Bromo-5-(2-methylpropoxy)aniline

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

  • An aldehyde (e.g., benzaldehyde)

  • Lewis acid catalyst (e.g., Ytterbium(III) triflate - Yb(OTf)3)

  • Solvent (e.g., Acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of 3-Bromo-5-(2-methylpropoxy)aniline (1.0 mmol) and the aldehyde (1.0 mmol) in acetonitrile (10 mL), add the α,β-unsaturated aldehyde (1.2 mmol).

  • Add the Lewis acid catalyst (e.g., Yb(OTf)3, 10 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of a 5-Bromo-7-(2-methylpropoxy)-2-substituted-1H-benzimidazole

This protocol outlines the synthesis of a benzimidazole derivative via condensation with an aldehyde followed by oxidative cyclization. This requires the initial reduction of a nitro group to form the ortho-diamine, a common precursor for benzimidazoles. Since our starting material is an aniline, a different approach is necessary. A more direct route involves a copper-catalyzed three-component reaction. [8] Materials:

  • 3-Bromo-5-(2-methylpropoxy)aniline (requires modification to a 2-haloaniline for this specific protocol)

  • Aldehyde (e.g., benzaldehyde)

  • Sodium azide (NaN3)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Standard laboratory glassware and purification equipment

Note: This protocol is adapted for a 2-haloaniline. To utilize 3-Bromo-5-(2-methylpropoxy)aniline, a preceding step to introduce a second amino group or a functional group that can be converted to an amino group ortho to the existing one would be necessary. An alternative is the palladium-catalyzed intramolecular N-arylation described earlier.

Procedure (Illustrative for a 2-Haloaniline Precursor):

  • To a reaction vessel, add the 2-haloaniline (1.0 mmol), the aldehyde (1.2 mmol), sodium azide (1.5 mmol), copper(I) chloride (10 mol%), and TMEDA (20 mol%) in DMSO (5 mL).

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired benzimidazole.

  • Characterize the purified product using appropriate spectroscopic techniques.

Data Presentation

The following table provides hypothetical but expected data for the characterization of a synthesized novel heterocyclic compound.

Compound IDHeterocyclic CoreYield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
NC-Q1 Quinoline658.5-7.2 (m, Ar-H), 4.0 (d, OCH₂), 2.1 (m, CH), 1.0 (d, CH₃)324.0
NC-B1 Benzimidazole588.1-7.0 (m, Ar-H), 4.1 (d, OCH₂), 2.2 (m, CH), 1.1 (d, CH₃)313.0

Conclusion

3-Bromo-5-(2-methylpropoxy)aniline is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic combination of its functional groups allows for the application of both classical and modern synthetic methodologies, including transition-metal-catalyzed reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and materials science. As with any synthetic endeavor, careful optimization of reaction conditions is key to achieving high yields and purity.

References

  • Zhang, X., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(18), 7247–7257. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed cyclization of o-alkynyl- or o-alkenyltrifluoroacetanilides. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031–15070. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Kaur, K., & Kumar, V. (2011). Recent advances in the synthesis of quinolines. RSC Advances, 1(9), 1559-1580. [Link]

  • Surana, S., & Singh, A. (2021). Palladium-Catalyzed C–N Cross-Coupling Reactions: An Overview. ChemistrySelect, 6(32), 8235-8259. [Link]

  • Wang, W., et al. (2016). Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. Chemistry – A European Journal, 22(31), 10924-10930. [Link]

  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. [Link]

  • Lautens, M., et al. (2002). Palladium-Catalyzed Annulation of Norbornadienes with N-Boc-Protected Haloanilines. Organic Letters, 4(18), 3059–3061. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Kumar, A., et al. (2015). Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. Molecules, 20(8), 14896-14909. [Link]

  • Kamal, A., et al. (2015). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 5(128), 105949-105974. [Link]

  • Journal of Natural Products. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • Organic Letters. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. [Link]

  • ResearchGate. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]

  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • ACS Publications. (2017). Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health and Clinical Research, 5(2), 123-128. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]

  • Khan Academy India - English. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

  • Ramirez, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1781. [Link]

  • PubChem. (n.d.). 3-Bromo-5-iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. Retrieved from [Link]

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Application

Application Note: Catalytic Synthesis of Sterically Hindered Anilines

Executive Summary The synthesis of sterically hindered anilines is a critical bottleneck in the development of ortho-substituted pharmaceuticals, agrochemicals, and bulky ligand scaffolds (e.g., NHC precursors). Classica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of sterically hindered anilines is a critical bottleneck in the development of ortho-substituted pharmaceuticals, agrochemicals, and bulky ligand scaffolds (e.g., NHC precursors). Classical nucleophilic aromatic substitution (


) fails with electron-rich or bulky substrates, and nitration/reduction sequences are often incompatible with sensitive functional groups.

This guide details three robust, field-proven catalytic methodologies to overcome steric impedance:

  • Pd-Catalyzed C–N Coupling (Buchwald-Hartwig): The gold standard for maximum steric tolerance.

  • Ni-Catalyzed Amination: A cost-effective, sustainable alternative for aryl chlorides and sulfamates.

  • Electrophilic Amination: An "umpolung" strategy utilizing aryl boronates when the halide is inaccessible.

Part 1: Strategic Method Selection

Before initiating wet chemistry, select the appropriate methodology based on your substrate's electronic and steric profile.

Decision Matrix: Pathway Selection

MethodSelection Start Starting Material? Halide Aryl Halide / Triflate Start->Halide Boronate Aryl Boronate / Acid Start->Boronate Sterics Steric Profile? Halide->Sterics CuMethod Method C: Cu-Catalyzed Electrophilic Boronate->CuMethod Umpolung Strategy HighSteric Ortho-Substituted / Bulky Amine Sterics->HighSteric MedSteric Meta/Para / Primary Amine Sterics->MedSteric PdMethod Method A: Pd-Catalyzed (BrettPhos) HighSteric->PdMethod Highest Success Rate NiMethod Method B: Ni-Catalyzed (SIPr) MedSteric->NiMethod Cost/Green Focus

Figure 1: Strategic decision tree for selecting the optimal amination pathway.

Part 2: Palladium-Catalyzed C–N Coupling (The Gold Standard)

Target: Extreme steric hindrance (e.g., ortho,ortho-disubstituted aryl halides + bulky amines).

The Mechanic: Why Ligand Choice Matters

In hindered couplings, the formation of the active catalytic species is the defining challenge. Standard ligands (PPh3, dppf) fail because they form coordinatively saturated bis-ligated complexes (


) that are too crowded to undergo oxidative addition with bulky substrates.

The Solution: Dialkylbiaryl phosphines (Buchwald Ligands), specifically BrettPhos and tBuBrettPhos .

  • Mechanism: These bulky ligands promote the formation of a mono-ligated

    
     species.
    
  • Electronic Effect: The electron-rich phosphine facilitates oxidative addition.

  • Steric Effect: The bulk prevents dimerization and forces reductive elimination, which is often the rate-determining step for hindered systems.

Protocol A: BrettPhos Pd G4 System

Scope: Coupling of 2,6-disubstituted aryl halides with primary/secondary amines.

Materials:

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) - Air-stable precatalyst ensuring 1:1 L:Pd ratio.

  • Base: Sodium tert-butoxide (NaOtBu) or LHMDS (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Vial Charging (In Glovebox or under Ar flow):

    • To a 4 mL reaction vial equipped with a stir bar, add:

      • Aryl Halide (1.0 equiv, e.g., 1.0 mmol)

      • Amine (1.2 equiv)

      • NaOtBu (1.4 equiv)

      • BrettPhos Pd G4 (1–2 mol%)

      • Note: If the amine is a solid, add it here. If liquid, add in step 2.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles) if not in a glovebox.

    • Add anhydrous 1,4-Dioxane via syringe to reach a concentration of 0.2 M – 0.5 M.

    • Critical: If using a liquid amine, add it now via microsyringe.

  • Reaction:

    • Place in a pre-heated block at 80–100 °C .

    • Stir vigorously (1000 RPM). Efficient mass transfer is vital for the heterogeneous base system.

    • Monitor by LC-MS at 1 hour. Most hindered couplings complete within 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Concentrate and purify via flash chromatography.

Data Summary: Ligand Performance Comparison

Ligand Substrate Scope Primary Failure Mode Recommended For
BrettPhos Primary amines, hindered aryl halides Slow Oxidative Addition General hindered coupling
tBuBrettPhos Amides, very weak nucleophiles Reductive Elimination Amidation, C-O coupling

| RuPhos | Secondary amines |


-Hydride Elimination | Secondary alkyl amines |

Part 3: Nickel-Catalyzed Amination (Sustainable Alternative)

Target: Aryl chlorides and sulfamates where cost or "green" solvents (2-MeTHF) are a priority.

The Mechanic: Ni(0)/Ni(II) Cycle

Nickel is smaller and more nucleophilic than Palladium, making oxidative addition into aryl chlorides facile. However, Ni is prone to off-cycle resting states. N-Heterocyclic Carbenes (NHCs) like SIPr provide the necessary steric bulk and electron donation to stabilize the active cycle.

Protocol B: Ni/SIPr System in 2-MeTHF

Scope: Aryl chlorides/sulfamates with primary amines.

Materials:

  • Precatalyst: NiCl₂(DME) (CAS: 29046-78-4) or Ni(COD)₂ (requires glovebox).

  • Ligand: SIPr·HCl (CAS: 258278-25-0).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1][2]

Step-by-Step Methodology:

  • Catalyst Activation (In Glovebox):

    • In a vial, mix NiCl₂(DME) (5 mol%) and SIPr·HCl (5 mol%).

    • Add solvent (1 mL) and stir for 5 mins to form the active complex.

  • Substrate Addition:

    • Add Aryl Chloride (1.0 equiv).[1]

    • Add Amine (1.2 – 1.5 equiv).

    • Add NaOtBu (2.0 equiv). Note: Excess base is often required for Ni cycles to prevent formation of dormant Ni-halide species.

  • Reaction:

    • Seal and heat to 60 °C (milder than Pd).

    • Stir for 12–16 hours.

  • Workup:

    • Caution: Ni residues can be sensitizers. Quench with aqueous ammonium chloride to break Ni-amine complexes.

    • Extract with EtOAc.

Part 4: Electrophilic Amination (The Umpolung Strategy)

Target: Substrates where the aryl halide is unstable or unavailable, but the Boronic Acid/Ester is accessible.

The Mechanic: Copper-Catalyzed N-Transfer

Unlike Pd/Ni coupling (Nucleophilic Amine + Electrophilic Aryl), this method uses a Nucleophilic Aryl (Boronate) + Electrophilic Amine source. This completely bypasses the steric issues associated with bringing two bulky groups together on a metal center.

Protocol C: Cu-Catalyzed Boronate Amination

Materials:

  • Substrate: Aryl Boronic Acid or Pinacol Ester.

  • Aminating Agent: O-Benzoylhydroxylamine (Caution: energetic) or commercially available electrophilic nitrogen sources.

  • Catalyst: Cu(OAc)₂ (10 mol%).

  • Ligand: 2,2'-Bipyridine (bpy).

Step-by-Step Methodology:

  • Setup:

    • Combine Aryl Boronate (1.0 equiv), Cu(OAc)₂ (10 mol%), and bpy (10 mol%) in a flask.

    • Dissolve in Methanol/Water (4:1) or Dichloroethane depending on solubility.

  • Reagent Addition:

    • Add the electrophilic amine source (1.2 equiv).

    • Note: If using O-benzoylhydroxylamine, prepare fresh or store cold.

  • Reaction:

    • Stir at Room Temperature to 40 °C. High heat is rarely needed.

    • Open to air (if using boronic acids, Cu(II) turnover is sometimes assisted by ambient oxygen, though strictly anaerobic versions exist).

Part 5: The Scientist's Notebook (Troubleshooting)

Common Failure Modes & Fixes
SymptomDiagnosisCorrective Action
No Conversion (SM remains) Oxidative Addition FailureSwitch to BrettPhos G4 ; Increase Temp to 110°C; Ensure strictly anhydrous conditions.
Dehalogenation (Ar-H formed)

-Hydride Elimination
Switch solvent from alcohols to Toluene/Dioxane; Use a ligand with larger bite angle.
Pd Black Precipitation Catalyst DecompositionLigand concentration too low. Ensure 1:1 or 1.2:1 L:Pd ratio. Add ligand before heating.
Low Yield with Heterocycles Catalyst PoisoningHeterocycle (e.g., pyridine) binding Pd. Use tBuBrettPhos or switch to Ni-catalysis (less oxophilic).
Mechanistic Visualization (Pd-Cycle)

Understanding the cycle allows for rational debugging.

PdCycle cluster_steric Critical Steric Checkpoints Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord + HNR2 Deprot Deprotonation (Base Mediated) AmineCoord->Deprot + Base - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd(Ar)(NR2) RedElim->Pd0 - Ar-NR2

Figure 2: The catalytic cycle of Pd-catalyzed amination. The Amine Coordination and Reductive Elimination steps are most sensitive to steric bulk.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society.[3][4] [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[5] Chemical Reviews. [Link]

  • Ge, S., Green, R. A., & Hartwig, J. F. (2014). Mechanism of Ni-Catalyzed Cross-Coupling of Aryl Halides with Alkylamines. Journal of the American Chemical Society.[3][4] [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.[3] [Link]

  • McDonald, R. I., et al. (2011). Copper-Catalyzed Electrophilic Amination of Aryl Boronic Esters. Organic Letters.[6] [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 3-Bromo-5-(2-methylpropoxy)aniline

Introduction The N-alkylation of anilines is a cornerstone transformation in organic synthesis, providing access to a vast array of secondary and tertiary amines.[1] These structural motifs are prevalent in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, providing access to a vast array of secondary and tertiary amines.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-5-(2-methylpropoxy)aniline is a valuable building block, featuring a nucleophilic amino group and a bromine atom that serves as a handle for further synthetic modifications, such as cross-coupling reactions. This document provides a comprehensive guide to the N-alkylation of this substituted aniline, detailing various methodologies, explaining the rationale behind experimental choices, and offering step-by-step protocols.

The electronic properties of the aniline ring in 3-Bromo-5-(2-methylpropoxy)aniline are influenced by the opposing effects of the electron-withdrawing bromine atom and the electron-donating isobutoxy group. This electronic balance, coupled with potential steric hindrance, necessitates careful consideration of reaction conditions to achieve efficient and selective N-alkylation.

Strategic Approaches to N-Alkylation

Several robust methods can be employed for the N-alkylation of 3-Bromo-5-(2-methylpropoxy)aniline. The optimal choice depends on the desired alkyl group, the scale of the reaction, and the available starting materials. The primary strategies include:

  • Classical Nucleophilic Substitution with Alkyl Halides: A direct and widely used method involving the reaction of the aniline with an alkyl halide.[2] Careful control of stoichiometry and reaction conditions is often necessary to prevent over-alkylation.[2]

  • Reductive Amination: A highly versatile method that involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine.[2][3] This one-pot procedure is highly efficient and offers access to a wide range of N-alkyl substituents.[3]

  • Metal-Catalyzed N-Alkylation with Alcohols: Often referred to as "borrowing hydrogen" or "hydrogen autotransfer" catalysis, this environmentally benign approach utilizes alcohols as alkylating agents in the presence of a metal catalyst, with water as the only byproduct.[2][4]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[5][6][7] While typically used to form aryl amines, variations of this methodology can be adapted for N-alkylation.

Method 1: Classical N-Alkylation with Alkyl Halides

This traditional approach relies on the nucleophilic attack of the aniline's amino group on an electrophilic alkyl halide. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions, particularly dialkylation.

Causality Behind Experimental Choices
  • Base: A base is required to deprotonate the aniline, increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Stronger bases like sodium hydride (NaH) can also be employed, but may increase the risk of side reactions. The choice of base depends on the reactivity of the alkyl halide and the pKa of the aniline.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. The choice of solvent can influence the reaction rate and selectivity.

  • Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat can lead to the formation of byproducts. A temperature range of 60-80 °C is a good starting point for many aniline alkylations.[8]

  • Stoichiometry: To favor mono-alkylation, it is common to use a slight excess of the aniline relative to the alkyl halide. However, if dialkylation is desired, an excess of the alkyl halide and a stronger base would be employed.

Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide

Materials:

  • 3-Bromo-5-(2-methylpropoxy)aniline

  • Alkyl bromide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-(2-methylpropoxy)aniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[8]

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the aniline.[8]

  • Add the alkyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Quantitative Data for N-Alkylation of Halogenated Anilines

The following table presents representative data for the copper-catalyzed N-alkylation of various anilines, which can serve as a reference for expected yields.[1]

EntryAnilineProductYield (%)
1p-ChloroanilineN-Octyl-4-chloroaniline45
2p-BromoanilineN-Octyl-4-bromoaniline48
3o-BromoanilineN-Octyl-2-bromoaniline35

Table adapted from a study on copper-catalyzed N-alkylation.[1]

Method 2: Reductive Amination

Reductive amination is a powerful and versatile one-pot method for N-alkylation.[3] It proceeds through the formation of an imine or enamine intermediate from the reaction of the aniline with a carbonyl compound (aldehyde or ketone), which is then reduced in the presence of a mild reducing agent.

Causality Behind Experimental Choices
  • Carbonyl Compound: The choice of aldehyde or ketone directly determines the alkyl group to be introduced.

  • Reducing Agent: Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[2][9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination. A small amount of acetic acid is often added to catalyze imine formation.

  • Reaction Conditions: The reaction is typically carried out at room temperature, making it a mild and functional group tolerant method.

Experimental Protocol: N-Alkylation with an Aldehyde

Materials:

  • 3-Bromo-5-(2-methylpropoxy)aniline

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-Bromo-5-(2-methylpropoxy)aniline (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).[2]

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.[2]

  • Continue stirring at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[2]

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.[2]

Visualization of Workflows

General Experimental Workflow for N-Alkylation

G start Start setup Reaction Setup (Aniline, Alkylating Agent, Base/Catalyst, Solvent) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General experimental workflow for N-alkylation.

Conceptual Pathway for Reductive Amination

G aniline 3-Bromo-5-(2-methylpropoxy)aniline imine Imine/Iminium Ion Intermediate aniline->imine carbonyl Aldehyde/Ketone carbonyl->imine product N-Alkylated Aniline imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Conceptual pathway for reductive amination.

Troubleshooting and Side Reactions

  • Over-alkylation: In the classical method with alkyl halides, the formation of the dialkylated product is a common side reaction. This can be minimized by using a 1:1 stoichiometry of aniline to alkylating agent or a slight excess of the aniline, and by using a milder base.

  • Low Reactivity: The electron-withdrawing effect of the bromine atom can decrease the nucleophilicity of the aniline, leading to slow reaction rates. Increasing the reaction temperature or using a stronger base may be necessary. For particularly unreactive substrates, catalytic methods such as the Buchwald-Hartwig amination might be more effective.

  • Reaction with Bromine: Under certain conditions, particularly with strong bases or organometallic reagents, reaction at the C-Br bond can occur. Careful selection of reaction conditions is crucial to maintain the integrity of this functional group for subsequent transformations.

Purification and Characterization

Purification of the N-alkylated product is typically achieved by silica gel column chromatography.[1] The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product.[1] After purification, the structure and purity of the N-alkylated aniline should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The N-alkylation of 3-Bromo-5-(2-methylpropoxy)aniline can be successfully achieved through several synthetic strategies. The choice of method should be guided by the specific alkyl group to be introduced and the desired scale of the reaction. The protocols provided in this document offer a solid starting point for researchers and drug development professionals. Careful optimization of reaction conditions and diligent monitoring of the reaction progress are key to obtaining the desired N-alkylated products in high yield and purity.

References

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • Wang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(10), 6959-6963.
  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gorgas, N., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Perosa, A., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(10), 733-735.
  • ResearchGate. (n.d.). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Google Patents. (n.d.). US1908951A - Method of separating alkyl anilines.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-Alkylation of Anilines in Ionic Liquids. Retrieved from [Link]

  • Arkivoc. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • ACS Publications. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Retrieved from [Link]

  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US4891459A - Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4124640A - Process for producing alkoxyanilines.
  • ResearchGate. (n.d.). Conversion of 3-bromo-5-methoxyaniline to compound 3. a,.... Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • PubMed. (n.d.). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Retrieved from [Link]

  • Indian Journals. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

Sources

Application

"derivatization of the amino group in 3-Bromo-5-(2-methylpropoxy)aniline"

An Application Guide to the Chemical Derivatization of the Amino Group in 3-Bromo-5-(2-methylpropoxy)aniline Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Scaffolding Mo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of the Amino Group in 3-Bromo-5-(2-methylpropoxy)aniline

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

3-Bromo-5-(2-methylpropoxy)aniline, also known as 3-bromo-5-isobutoxyaniline, is a key intermediate in the landscape of modern organic synthesis. Its unique substitution pattern—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a bulky isobutoxy group—makes it a highly valuable building block for drug discovery and materials science.[1][2] The true synthetic power of this molecule is unlocked through the strategic modification, or derivatization, of its primary amino group.

This guide provides an in-depth exploration of the principal strategies for derivatizing the amino moiety of 3-Bromo-5-(2-methylpropoxy)aniline. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to make informed decisions in their experimental design. The protocols described herein are robust and serve as foundational templates for creating a diverse library of novel compounds.

PART 1: Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough understanding of the associated hazards is imperative. 3-Bromo-5-(2-methylpropoxy)aniline and related bromoanilines are classified as hazardous substances.[3][4]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a flame-retardant laboratory coat, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[5][6] Prevent dust formation during transfer. Use only in a well-ventilated area.[4]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, consult a physician.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

  • Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

PART 2: Core Derivatization Strategies & Protocols

The nucleophilic nitrogen of the aniline is the primary site for a range of chemical transformations. We will focus on three of the most synthetically useful classes: Acylation, Sulfonylation, and N-Arylation.

Strategy 1: Acylation to Form Amides

The conversion of the primary amine to an amide via acylation is one of the most fundamental and widely used derivatizations in medicinal chemistry. This reaction replaces a basic amino group with a neutral, hydrolytically stable amide linkage, profoundly altering the molecule's physicochemical properties.

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The resulting tetrahedral intermediate collapses, expelling a leaving group (typically a chloride ion) to form the stable amide product. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.

Experimental Protocol: Acylation with Acetyl Chloride

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 3-Bromo-5-(2-methylpropoxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with the highly reactive acetyl chloride.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. If using DCM as the solvent, add triethylamine (1.2 eq) to the aniline solution before adding the acetyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(3-bromo-5-(2-methylpropoxy)phenyl)acetamide by flash column chromatography on silica gel or recrystallization.

Data Presentation: Acylation Reaction Parameters

ParameterValue/ReagentRationale
Starting Material 3-Bromo-5-(2-methylpropoxy)aniline1.0 eq
Acylating Agent Acetyl Chloride1.1 eq (Slight excess ensures full conversion)
Base Pyridine or Triethylamine1.2 eq (Neutralizes HCl byproduct)
Solvent Dichloromethane or PyridineAnhydrous, aprotic solvent
Temperature 0 °C to Room TemperatureControls initial reactivity, then allows completion
Reaction Time 2-4 hoursTypical for complete conversion
Expected Product N-(3-bromo-5-(2-methylpropoxy)phenyl)acetamide---

Workflow Visualization: Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Aniline in Anhydrous DCM/Pyridine Cool Cool to 0 °C Start->Cool Add_Base Add Base (e.g., Triethylamine) Cool->Add_Base Add_AcCl Add Acetyl Chloride (1.1 eq) Dropwise Add_Base->Add_AcCl Warm_Stir Warm to RT & Stir (2-4h) Add_AcCl->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with NaHCO₃(aq) Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product Final Amide Product Purify->Product

Caption: Workflow for the acylation of 3-Bromo-5-(2-methylpropoxy)aniline.

Strategy 2: Sulfonylation to Form Sulfonamides

The synthesis of sulfonamides from primary amines is a cornerstone of medicinal chemistry, famously associated with sulfa drugs. This transformation imparts significant changes to the parent molecule, including increased acidity of the N-H proton and the ability to act as a hydrogen bond donor and acceptor.

Causality and Mechanism: Similar to acylation, sulfonylation proceeds by the nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride). A base is required to neutralize the HCl generated. Modern, environmentally benign methods have been developed that utilize microwave irradiation under solvent-free conditions to achieve excellent yields rapidly.[7] Alternatively, superacid-mediated conditions can be employed for unique regioselectivity in complex molecules.[8]

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

  • Reagent Preparation: In a round-bottom flask, dissolve 3-Bromo-5-(2-methylpropoxy)aniline (1.0 eq) in pyridine (0.3 M). The pyridine acts as both the solvent and the acid scavenger.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, or gently heat to 50-60 °C to expedite the reaction.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting aniline.

  • Workup:

    • Pour the reaction mixture into a beaker containing ice-cold 2M HCl. This will protonate the pyridine and cause the product to precipitate.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a cold, non-polar solvent like hexanes to remove any unreacted TsCl.

  • Purification: The crude N-(3-bromo-5-(2-methylpropoxy)phenyl)-4-methylbenzenesulfonamide can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation: Sulfonylation Reaction Parameters

ParameterValue/ReagentRationale
Starting Material 3-Bromo-5-(2-methylpropoxy)aniline1.0 eq
Sulfonylating Agent p-Toluenesulfonyl Chloride (TsCl)1.1 eq (Ensures complete reaction)
Base/Solvent PyridineActs as catalyst, base, and solvent
Temperature Room Temperature or 50-60 °CMild conditions are usually sufficient
Reaction Time 6-12 hoursDependent on temperature and substrate reactivity
Expected Product N-(3-bromo-5-(2-methylpropoxy)phenyl)-4-methylbenzenesulfonamide---

Workflow Visualization: Sulfonylation

Sulfonylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Aniline in Pyridine Add_TsCl Add TsCl (1.1 eq) Portion-wise Start->Add_TsCl Stir Stir at RT or 50-60 °C (6-12h) Add_TsCl->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Pour into ice-cold 2M HCl Monitor->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Wash Wash with H₂O and Hexanes Filter->Wash Purify Recrystallize Wash->Purify Product Final Sulfonamide Product Purify->Product

Caption: Workflow for the sulfonylation of 3-Bromo-5-(2-methylpropoxy)aniline.

Strategy 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[9] This reaction has revolutionized synthetic chemistry, allowing for the construction of complex diarylamines that were previously difficult to access. For our substrate, this means the amino group can be coupled with another aryl (or heteroaryl) bromide or iodide.

Causality and Mechanism: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[10] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the palladium center, and a base deprotonates the nitrogen to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired diarylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[10] The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands generally providing the best results.[11]

Experimental Protocol: Buchwald-Hartwig N-Arylation with 4-Bromotoluene

  • Flask Preparation: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Under a positive pressure of Argon, add 3-Bromo-5-(2-methylpropoxy)aniline (1.2 eq), 4-bromotoluene (1.0 eq), and anhydrous toluene or dioxane (approx. 0.1 M).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-bromo-N-(4-methylphenyl)-5-(2-methylpropoxy)aniline.

Data Presentation: Buchwald-Hartwig Reaction Parameters

ParameterValue/ReagentRationale
Aryl Halide 4-Bromotoluene1.0 eq
Amine 3-Bromo-5-(2-methylpropoxy)aniline1.2 eq (Slight excess can improve yield)
Catalyst Pd₂(dba)₃ (or other Pd(0) source)1-2 mol% (Catalyzes the C-N coupling)
Ligand XPhos (or other bulky phosphine)2-4 mol% (Facilitates key steps in catalytic cycle)
Base Sodium tert-butoxide (NaOtBu)1.4 eq (Strong, non-nucleophilic base for deprotonation)
Solvent Anhydrous Toluene or DioxaneAprotic, high-boiling solvent
Temperature 80-110 °CProvides thermal energy to drive the reaction
Expected Product 3-bromo-N-(4-methylphenyl)-5-(2-methylpropoxy)aniline---

Mechanism Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA PdII L₂Pd(II)(Ar)(X) OA->PdII + Ar-X Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord Amido L₂Pd(II)(Ar)(NHR') Amine_Coord->Amido + R'-NH₂ - HX RE Reductive Elimination Amido->RE RE->center Product Ar-NHR'

Sources

Method

"protocols for palladium-catalyzed cross-coupling of hindered bromoanilines"

An Application Guide to Palladium-Catalyzed Cross-Coupling of Hindered Bromoanilines For researchers, medicinal chemists, and process development scientists, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Hindered Bromoanilines

For researchers, medicinal chemists, and process development scientists, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically congested aniline frameworks is a frequently encountered synthetic challenge. Hindered bromoanilines, particularly those with ortho-substituents, present significant hurdles to standard palladium-catalyzed cross-coupling protocols. This guide provides an in-depth analysis of the mechanistic challenges and offers detailed, field-proven protocols to enable efficient Suzuki-Miyaura and Buchwald-Hartwig amination reactions with these demanding substrates.

The Challenge of Steric Hindrance in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the construction of complex molecules with high efficiency.[1][2][3] The catalytic cycle, in its simplest form, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][4][5][6][7]

However, when dealing with substrates like ortho-substituted bromoanilines, steric bulk around the reaction center impedes one or more of these fundamental steps.

  • Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-bromine bond is often the rate-limiting step.[8] Large substituents adjacent to the bromine atom can physically block the approach of the palladium complex, significantly slowing down the reaction.

  • Reductive Elimination: The final, product-forming step can also be hindered. The bulky groups on the aniline and the incoming coupling partner must be brought into proximity on the palladium center, and steric clash can raise the energy barrier for this crucial step.[9]

Overcoming these steric barriers is paramount and has been the focus of intense research, leading to the development of sophisticated catalyst systems.

The Solution: Advanced Catalyst Systems

The key to successfully coupling hindered bromoanilines lies in the rational selection of the palladium source and, most critically, the supporting ligand.[9][10] Modern catalyst systems are designed to be both highly active and sterically accommodating.

The Central Role of Bulky, Electron-Rich Ligands

The revolution in cross-coupling of challenging substrates is largely attributable to the development of specialized phosphine ligands.[1][4][11] Ligands developed by the groups of Stephen Buchwald, John Hartwig, and others are designed with specific structural features to promote catalysis with hindered substrates.[11][12]

  • Steric Bulk: Ligands like SPhos, XPhos, and RuPhos possess large, sterically demanding architectures.[1][12] This bulk promotes the formation of highly reactive, low-coordinate monoligated palladium(0) species (L-Pd(0)), which are more effective at undergoing oxidative addition with hindered aryl halides.[9]

  • Electron-Donating Ability: These ligands are also strongly electron-donating. This property increases the electron density on the palladium center, making it more nucleophilic and further accelerating the rate of oxidative addition.[9]

The judicious choice of ligand is therefore the most critical parameter in designing a successful coupling protocol for a hindered bromoaniline.[9][13]

Application Protocol 1: Suzuki-Miyaura Coupling of Hindered ortho-Bromoanilines

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[14][15][16] For hindered substrates, a highly active catalyst system is essential.[17]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex L-Pd(II)(Ar)(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_Complex->Product ArX Ar-X (Hindered Bromoaniline) ArX->OA_Complex Boronic R-B(OR')₂ + Base Boronic->TM_Complex Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Coupled Product) Amido_Complex->Product ArX Ar-X (Hindered Bromoaniline) ArX->OA_Complex Amine HNR¹R² + Base Amine->Amine_Complex Troubleshooting_Workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Path Start 1. Setup Reaction (Substrates, Base, Catalyst) Reaction 2. Heat under Inert Gas & Monitor Start->Reaction Analysis 3. Analyze Outcome (LCMS/TLC) Reaction->Analysis Workup 4. Workup & Purify Analysis->Workup Complete No_Reaction Low/No Conversion Analysis->No_Reaction Incomplete Side_Products Side Products Observed (e.g., Homocoupling, Dehalogenation) Analysis->Side_Products Impure Product Desired Product Workup->Product Sol_Catalyst Increase Catalyst Loading Change Ligand (e.g., XPhos) Increase Temperature No_Reaction->Sol_Catalyst Sol_Dehalogenation Use Milder Base (K₃PO₄) Lower Temperature Ensure Anhydrous Conditions Side_Products->Sol_Dehalogenation Sol_Homocoupling Degas Solvents Thoroughly Use Boronic Ester instead of Acid Side_Products->Sol_Homocoupling

Sources

Application

Application Notes &amp; Protocols for the Biological Activity Screening of 3-Bromo-5-(2-methylpropoxy)aniline Derivatives

Introduction: The Therapeutic Potential of Substituted Anilines Aniline and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4] The strate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4] The strategic substitution on the aniline ring allows for the fine-tuning of a compound's pharmacological properties, including bioavailability, target selectivity, and metabolic stability.[1][5] The introduction of a bromine atom and a 2-methylpropoxy group to the aniline core, as in the case of 3-Bromo-5-(2-methylpropoxy)aniline derivatives, presents a novel chemical space with the potential for diverse biological activities. However, anilines can also be associated with metabolic instability and toxicity, making early and comprehensive screening essential.[1][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of this novel class of compounds. The protocols outlined herein are designed to be robust and self-validating, enabling the elucidation of the therapeutic potential and cytotoxic liabilities of 3-Bromo-5-(2-methylpropoxy)aniline derivatives.

I. Preliminary Cytotoxicity Assessment: Establishing a Therapeutic Window

A critical initial step in the evaluation of any novel compound series is to determine its inherent cytotoxicity. This establishes a therapeutic window and informs the concentration ranges for subsequent bioactivity assays. The MTT and XTT assays are reliable colorimetric methods for assessing cell viability by measuring mitochondrial metabolic activity.[7][8][9]

Principle of Tetrazolium-Based Assays

Metabolically active cells utilize mitochondrial dehydrogenases to reduce tetrazolium salts into colored formazan products.[7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, requiring a solubilization step.[7][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, simplifying the protocol.[10][11]

The amount of formazan produced is directly proportional to the number of viable cells.[8][11]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assay seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prep_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to respective wells prep_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_xtt Add XTT reagent incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_absorbance Read absorbance (450-500 nm) incubate_xtt->read_absorbance

Caption: General workflow for XTT-based cytotoxicity assay.

Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Culture selected cancer or normal cell lines to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each 3-Bromo-5-(2-methylpropoxy)aniline derivative in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 to 72 hours.

  • XTT Assay and Data Acquisition:

    • Prepare the XTT working solution according to the manufacturer's instructions.

    • Add 50 µL of the XTT working solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[11]

    • Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound Cell Line IC₅₀ (µM)
Derivative 1A549 (Lung Cancer)15.2
Derivative 2MCF-7 (Breast Cancer)28.7
Derivative 3HEK293 (Normal Kidney)> 100

II. Screening for Antioxidant Activity

Many pathological conditions are associated with oxidative stress caused by reactive oxygen species (ROS). Compounds with antioxidant properties can mitigate this damage. The DPPH and ABTS assays are widely used to evaluate the free radical scavenging ability of novel compounds.[12]

Principle of Radical Scavenging Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[13][14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants neutralize this radical, causing a discoloration that can be measured spectrophotometrically.[12][14][15]

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound DPPH Scavenging IC₅₀ (µg/mL) ABTS Scavenging IC₅₀ (µg/mL)
Derivative 145.362.1
Derivative 289.1110.5
Ascorbic Acid (Control)5.88.2

III. Antibacterial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[16] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[16][17][18]

Principle of Minimum Inhibitory Concentration (MIC)

Serial dilutions of the test compound are incubated with a standardized bacterial inoculum. After incubation, the lowest concentration of the compound that shows no visible bacterial growth (turbidity) is recorded as the MIC.[17][18]

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Reading prep_compounds Prepare 2-fold serial dilutions of compounds in a 96-well plate inoculate_wells Inoculate wells with bacterial suspension prep_compounds->inoculate_wells prep_inoculum Prepare bacterial inoculum (e.g., 5x10^5 CFU/mL) prep_inoculum->inoculate_wells incubate_plate Incubate plate at 37°C for 18-24h inoculate_wells->incubate_plate read_mic Visually inspect for turbidity or read absorbance determine_mic Determine the lowest concentration with no growth (MIC) read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay
  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).[17][19]

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[17]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][18]

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Derivative 11664
Derivative 232>128
Ciprofloxacin (Control)0.50.25

IV. Enzyme Inhibition Assays: A Targeted Approach

Enzyme inhibition is a primary mechanism of action for many drugs.[20][21] Screening 3-Bromo-5-(2-methylpropoxy)aniline derivatives against a panel of relevant enzymes (e.g., kinases, proteases, cyclooxygenases) can identify specific molecular targets. Enzyme assays are fundamental to modern drug discovery.[21][22]

Principle of Enzyme Inhibition Assays

These assays measure the activity of an enzyme in the presence and absence of a test compound.[20] A reduction in enzyme activity indicates inhibition. The mechanism of inhibition (e.g., competitive, non-competitive) can be further investigated.[20]

Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)
  • Assay Setup:

    • In a suitable microplate, add the buffer, the specific enzyme, and the test compound at various concentrations.

    • Incubate for a defined period to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a peptide substrate for a kinase).

  • Detection and Measurement:

    • After a specific incubation time, stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC₅₀ value.

Compound Target Enzyme Inhibition IC₅₀ (nM)
Derivative 1Kinase X85
Derivative 2Protease Y>10,000
Staurosporine (Control)Kinase X5

Conclusion

The systematic screening approach detailed in these application notes provides a robust framework for characterizing the biological activities of novel 3-Bromo-5-(2-methylpropoxy)aniline derivatives. By first establishing cytotoxicity and then proceeding to screen for antioxidant, antibacterial, and specific enzyme inhibitory activities, researchers can efficiently identify promising lead compounds for further development. This multi-assay platform is crucial for building a comprehensive pharmacological profile and understanding the structure-activity relationships within this new chemical series.

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  • What is an Inhibition Assay? - Blog - Biobide. [Link]

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  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. [Link]

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  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. [Link]

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  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone - Neliti. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. [Link]

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  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google P
  • US6388135B1 - Preparation of 4-bromoaniline derivatives - Google P
  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC - NIH. [Link]

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Method

Application Notes and Protocols for 3-Bromo-5-(2-methylpropoxy)aniline in Materials Science

Introduction: A Novel Building Block for Functional Polymers In the dynamic field of materials science, the design and synthesis of novel monomers are paramount to the development of advanced functional polymers with tai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Functional Polymers

In the dynamic field of materials science, the design and synthesis of novel monomers are paramount to the development of advanced functional polymers with tailored properties. 3-Bromo-5-(2-methylpropoxy)aniline is an intriguing, yet underexplored, aromatic amine with significant potential as a building block for new materials. The unique substitution pattern on the aniline ring, featuring both an electron-withdrawing bromine atom and an electron-donating, sterically bulky isobutoxy group, suggests that polymers derived from this monomer could exhibit a unique combination of solubility, processability, and electronic properties.

Aniline and its derivatives are foundational to the synthesis of a wide array of materials, from pharmaceuticals to conductive polymers.[1] Polyaniline (PANI), one of the most studied conducting polymers, offers excellent environmental stability and tunable electrical properties.[2] However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability. One effective strategy to overcome this limitation is the introduction of substituents onto the aniline ring.[3] The isobutoxy group in 3-Bromo-5-(2-methylpropoxy)aniline is expected to enhance the solubility of its corresponding polymer in organic solvents, facilitating the fabrication of thin films and other material forms.[4] Concurrently, the bromine atom provides a reactive handle for further post-polymerization modification and can influence the electronic properties and morphology of the resulting polymer.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 3-Bromo-5-(2-methylpropoxy)aniline in materials science, with a primary focus on its use as a monomer for the preparation of novel polyaniline derivatives.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 3-Bromo-5-(2-methylpropoxy)aniline is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₄BrNOInferred
Molecular Weight244.13 g/mol Inferred
AppearanceExpected to be a liquid or low-melting solidInferred from similar compounds
SolubilityExpected to be soluble in common organic solventsInferred

Safety and Handling: As with all bromoaniline derivatives, 3-Bromo-5-(2-methylpropoxy)aniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

Synthesis of 3-Bromo-5-(2-methylpropoxy)aniline: A Proposed Protocol

Synthesis_Workflow A 1,3-Dibromo-5-nitrobenzene B 1-Bromo-3-isobutoxy-5-nitrobenzene A->B Sodium isobutoxide, Isobutanol, Heat C 3-Bromo-5-(2-methylpropoxy)aniline B->C Fe, NH4Cl, Ethanol/Water, Heat

Figure 1: Proposed synthetic workflow for 3-Bromo-5-(2-methylpropoxy)aniline.

Step 1: Nucleophilic Aromatic Substitution

This step involves the substitution of one of the bromine atoms in 1,3-dibromo-5-nitrobenzene with an isobutoxy group.

Materials:

  • 1,3-Dibromo-5-nitrobenzene

  • Sodium metal

  • Anhydrous isobutanol

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Protocol:

  • Preparation of Sodium Isobutoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous isobutanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form sodium isobutoxide.

  • Substitution Reaction: To the freshly prepared sodium isobutoxide solution, add a solution of 1,3-dibromo-5-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous isobutanol (or DMF).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Remove the isobutanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-bromo-3-isobutoxy-5-nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of 1-bromo-3-isobutoxy-5-nitrobenzene is reduced to an amine to yield the final product.

Materials:

  • 1-Bromo-3-isobutoxy-5-nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Protocol:

  • In a round-bottom flask, suspend 1-bromo-3-isobutoxy-5-nitrobenzene (1.0 equivalent) and ammonium chloride (5-10 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5-10 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate.

  • Combine the filtrate and washes and remove the organic solvents under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-Bromo-5-(2-methylpropoxy)aniline can be further purified by column chromatography if necessary.

Application in Materials Science: Synthesis of a Substituted Polyaniline Derivative

The primary application of 3-Bromo-5-(2-methylpropoxy)aniline in materials science is as a monomer for the synthesis of a soluble and functionalized polyaniline derivative. The resulting polymer, poly(3-Bromo-5-(2-methylpropoxy)aniline), is expected to be a conductive material with enhanced processability.

Polymerization_Workflow Monomer 3-Bromo-5-(2-methylpropoxy)aniline in 1 M HCl Polymerization Chemical Oxidative Polymerization (0-5 °C, 24 h) Monomer->Polymerization Oxidant Ammonium Persulfate (APS) in 1 M HCl Oxidant->Polymerization Filtration Filtration and Washing (0.2 M HCl, Acetone) Polymerization->Filtration Drying Vacuum Drying (60 °C, 24 h) Filtration->Drying Polymer Poly(3-Bromo-5-(2-methylpropoxy)aniline) (Emeraldine Salt) Drying->Polymer

Figure 2: Workflow for the synthesis of poly(3-Bromo-5-(2-methylpropoxy)aniline).

Protocol: Chemical Oxidative Polymerization

This protocol is adapted from standard procedures for the synthesis of polyaniline and its derivatives.[5][6]

Materials:

  • 3-Bromo-5-(2-methylpropoxy)aniline

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Acetone

  • Methanol

Protocol:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of 3-Bromo-5-(2-methylpropoxy)aniline (e.g., 10 mmol) in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved and cool it to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) (e.g., 12.5 mmol, 1.25 equivalents) in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture should gradually turn from colorless to a dark green or black color, indicating the formation of the polymer.

  • Allow the reaction to proceed at 0-5 °C with continuous stirring for 24 hours.

  • Isolation and Purification: Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer precipitate with several portions of 0.2 M HCl until the filtrate becomes colorless.

  • Subsequently, wash the polymer with acetone and methanol to remove any unreacted monomer and oligomers.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours. The resulting product is the emeraldine salt form of poly(3-Bromo-5-(2-methylpropoxy)aniline).

Characterization of Poly(3-Bromo-5-(2-methylpropoxy)aniline)

The synthesized polymer should be characterized to confirm its structure and evaluate its properties.

Table of Expected Characterization Data:

TechniqueExpected Observations
FT-IR Characteristic peaks for C=C stretching of quinoid and benzenoid rings (~1580 and ~1490 cm⁻¹), C-N stretching (~1300 and ~1240 cm⁻¹), and C-H out-of-plane bending (~820 cm⁻¹).[7]
UV-Vis Spectroscopy Absorption bands corresponding to the π-π* transition of the benzenoid rings (~320-360 nm) and the exciton absorption of the quinoid rings (~600-650 nm), characteristic of the emeraldine salt form.[8]
Conductivity Measurement The conductivity of the pressed pellet can be measured using a four-point probe method. The expected conductivity would likely be in the semiconductor range.[9]

Potential Applications and Future Directions

The introduction of the isobutoxy group is anticipated to render poly(3-Bromo-5-(2-methylpropoxy)aniline) soluble in various organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chloroform. This enhanced solubility is a significant advantage for the fabrication of materials for various applications.[10]

Potential Applications:

  • Printable Electronics: The improved solubility allows for the formulation of inks for inkjet or screen printing of conductive patterns for flexible electronics.

  • Sensors: The polymer film can be used as the active layer in chemical sensors, as its conductivity may change upon exposure to specific analytes.[5]

  • Corrosion-Resistant Coatings: Polyaniline derivatives are known for their ability to protect metals from corrosion. The synthesized polymer could be formulated into protective coatings.

  • Functional Membranes: The polymer could be used to fabricate membranes with tunable permeability and conductivity.

The bromine atom on the polymer backbone serves as a versatile site for post-polymerization modifications through cross-coupling reactions, enabling the grafting of other functional groups to further tune the material's properties.[1]

Conclusion

3-Bromo-5-(2-methylpropoxy)aniline is a promising monomer for the development of novel functional polymers. The proposed synthetic route provides a basis for its preparation, and the subsequent polymerization protocol offers a pathway to a new soluble and functional polyaniline derivative. The unique combination of a bulky, electron-donating alkoxy group and an electron-withdrawing bromine atom is expected to impart a desirable balance of processability and functionality to the resulting polymer. Further research into the synthesis, characterization, and device integration of materials derived from this monomer is warranted to fully explore its potential in advanced materials science applications.

References

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in the synthesis of 3-Bromo-5-(2-methylpropoxy)aniline"

Technical Support Center: Synthesis of 3-Bromo-5-(2-methylpropoxy)aniline Executive Summary & Pathway Visualization User Query: "I am experiencing low yields and side reactions when synthesizing 3-Bromo-5-(2-methylpropox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Bromo-5-(2-methylpropoxy)aniline

Executive Summary & Pathway Visualization

User Query: "I am experiencing low yields and side reactions when synthesizing 3-Bromo-5-(2-methylpropoxy)aniline (CAS: 1251863-44-1). Specifically, the alkylation is sluggish, and the subsequent reduction leads to debrominated impurities."

Scientist Response: The synthesis of 3-Bromo-5-(2-methylpropoxy)aniline presents two distinct chemical challenges:

  • Steric Hindrance (Step 1): The isobutyl group (2-methylpropyl) contains a

    
    -branch, which significantly retards 
    
    
    
    nucleophilic substitution due to steric clash, often favoring
    
    
    elimination (isobutylene formation).
  • Chemoselectivity (Step 2): The reduction of the nitro group must be performed without cleaving the labile Aryl-Bromine bond (hydrodehalogenation), a common artifact of standard catalytic hydrogenation.

Below is the optimized workflow and troubleshooting logic.

SynthesisWorkflow node_start Starting Material: 3-Bromo-5-nitrophenol node_step1 Step 1: Alkylation (Williamson Ether / Mitsunobu) node_start->node_step1 + Isobutyl bromide/iodide or Isobutanol (Mitsunobu) node_inter Intermediate: 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene node_step1->node_inter Major Pathway node_side1 Side Product: Isobutylene (Gas) (E2 Elimination) node_step1->node_side1 High T, Strong Base node_step2 Step 2: Chemoselective Reduction (Nitro -> Amine) node_inter->node_step2 Fe/NH4Cl or SnCl2 node_final Target: 3-Bromo-5-(2-methylpropoxy)aniline node_step2->node_final Selective Conditions node_side2 Impurity: 3-(2-methylpropoxy)aniline (Debromination) node_step2->node_side2 Pd/C + H2 (Avoid!)

Figure 1: Strategic synthesis workflow highlighting critical branch points for impurity formation.

Module 1: Etherification (The Alkylation Step)

Context: You are converting 3-Bromo-5-nitrophenol to 1-Bromo-3-(2-methylpropoxy)-5-nitrobenzene.

Q1: Why is the reaction with isobutyl bromide so slow, even at reflux? A: This is a classic case of


-branching steric hindrance . Although isobutyl bromide is a primary alkyl halide, the methyl groups at the 

-position shield the

-carbon from the incoming phenoxide nucleophile.[1]
  • Diagnosis: If you are using Acetone/

    
    , the reflux temperature (56°C) is insufficient to overcome the activation energy barrier.
    
  • Protocol Adjustment:

    • Switch Solvent: Move to a polar aprotic solvent like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] These solvate the cation (

      
      ), leaving the phenoxide "naked" and more reactive.
      
    • Finkelstein Catalysis: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).[1] This generates in situ isobutyl iodide, which is a significantly better electrophile (Leaving Group Ability:

      
      ).[1]
      
    • Temperature: Increase reaction temperature to 80–90°C.

Q2: I see a new spot on TLC that isn't product, and my yield is capped at 60%. What is happening? A: You are likely observing E2 Elimination . The phenoxide ion acts as a base rather than a nucleophile, abstracting a proton to form isobutylene (a gas) and regenerating the starting phenol.

  • Troubleshooting:

    • Base Selection: Avoid bulky or very strong bases (like

      
       or 
      
      
      
      ) which favor elimination.[1] Stick to
      
      
      or
      
      
      . Cesium Carbonate is particularly effective ("Cesium Effect") due to the high solubility and large radius of the cesium ion, which loosens the ion pair.
    • Stoichiometry: Use a larger excess of the alkyl halide (1.5 – 2.0 equiv) to account for the portion lost to volatilization as isobutylene.

Q3: Is there an alternative if the alkylation fails? A: Yes. The Mitsunobu Reaction is often superior for hindered alcohols.

  • Reagents: 3-Bromo-5-nitrophenol + Isobutanol +

    
     + DIAD/DEAD.[1]
    
  • Mechanism: Activates the alcohol oxygen rather than relying on

    
     displacement of a halide. This typically proceeds at room temperature (or 0°C -> RT) and avoids the elimination pathway.[1]
    

Module 2: Nitro Reduction (The Chemoselectivity Step)

Context: Reducing the nitro group to an aniline without touching the Aryl-Bromine bond.

Q4: I used Pd/C under Hydrogen balloon, and the Bromine fell off. Why? A: Palladium is an excellent catalyst for hydrodehalogenation . The Ar-Br bond energy (~81 kcal/mol) is susceptible to oxidative insertion by Pd(0), followed by hydrogenolysis.

  • Critical Rule: NEVER use standard Pd/C +

    
     for brominated aromatics unless you use specific poisons (e.g., sulfided Pt/C) or flow chemistry controls.
    

Q5: What is the "Gold Standard" protocol for this reduction? A: The most robust method for lab-scale synthesis of halo-anilines is Iron-mediated reduction (Béchamp Reduction) or Stannous Chloride (


) .[1]
Recommended Protocol: Fe/NH4Cl Reduction

This method is mild, chemoselective, and tolerates the ether linkage.

  • Setup: 3-neck flask with mechanical stirring (slurry becomes thick).

  • Solvent: Ethanol/Water (3:1 ratio).

  • Reagents:

    • Substrate (1.0 equiv)

    • Iron Powder (3.0 - 5.0 equiv) - Must be fine powder, activated.[1]

    • Ammonium Chloride (

      
      ) (0.5 - 1.0 equiv) - Acts as electrolyte/buffer.[1]
      
  • Procedure:

    • Heat solvent to 70°C.

    • Add Fe and

      
      ; stir for 15 mins (activation).
      
    • Add substrate portion-wise.

    • Reflux (80°C) for 2-4 hours. Monitor by TLC.[2][3]

  • Workup (Crucial): Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol. Concentrate filtrate.

    • Note: If the filtrate turns dark/brown, it is due to aniline oxidation. Store under

      
      .
      

Q6: Comparison of Reduction Agents

Reagent SystemSelectivity (Ar-NO2 vs Ar-Br)Yield PotentialOperational DifficultyRecommendation

/ Pd/C
Poor (High risk of de-Br)High (if selective)LowAvoid

/ Pt/C (Sulfided)
GoodHighMedium (Special catalyst)Alternative
Fe /

Excellent 85-95%Medium (Heterogeneous)Primary Choice

/ EtOH
Excellent80-90%High (Tin waste disposal)Secondary Choice

/

Moderate60-75%High (Odor/Waste)Legacy Method

Module 3: Purification & Stability

Q7: The product is an oil that darkens rapidly. How do I stabilize it? A: Electron-rich anilines (with alkoxy substituents) are prone to oxidation (quinoid formation).[1]

  • Salt Formation: Convert the free base aniline to its Hydrochloride (HCl) salt immediately after isolation.

    • Dissolve crude oil in

      
       or EtOAc.
      
    • Add 4M HCl in Dioxane dropwise.

    • Filter the white/off-white solid.[1] The salt is shelf-stable for months/years.[1]

  • Storage: Store the free base under Argon at -20°C, protected from light.

Q8: How do I remove the "des-bromo" impurity if it formed? A: Separation of 3-isobutoxyaniline (des-bromo) from 3-bromo-5-isobutoxyaniline is difficult by flash chromatography due to similar polarity.[1]

  • Solution: Use Recrystallization of the HCl salts. The brominated analog typically has higher lattice energy and crystallizes preferentially from Ethanol/Ether mixtures, while the des-bromo impurity remains in the mother liquor.

References

  • BenchChem. (2025). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.[1][3] Retrieved from 3

  • Common Organic Chemistry. (n.d.). Nitro Reduction: Common Conditions and Mechanisms.[3][4] Retrieved from 4

  • Molbank. (2024).[5] Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.[1][5][6] (Demonstrates alkylation/reduction sequence on similar scaffold). Retrieved from 5[5]

  • ChemScene. (n.d.). Product Data: 3-Bromo-5-isopropoxyaniline (CAS 1251863-44-1).[1][7] Retrieved from 7

(Note: While specific literature for the isobutoxy derivative is sparse, the protocols cited above for allyloxy and isopropoxy analogs are chemically equivalent and validated for this scaffold.)

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling with Sterically Hindered Anilines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered anilines. This guide is designed for researchers, chemists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this demanding yet crucial transformation. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to help you navigate the complexities of coupling sterically encumbered substrates.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its mild conditions and functional group tolerance.[1][2] However, when one of the coupling partners is a sterically hindered aniline (or an aryl halide derived from it), the reaction's efficiency can plummet. Large ortho-substituents impede key steps in the catalytic cycle, leading to low yields, slow reactions, and the formation of unwanted byproducts.[3][4][5] This guide provides a structured approach to overcoming these obstacles.

Troubleshooting & FAQs

This section is organized in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Question 1: My reaction is sluggish or shows no conversion. What are the fundamental checks I should perform first?

Low or incomplete conversion is the most frequent problem. Before delving into complex optimization, it's crucial to validate the foundational parameters of your experiment.

Answer: The issue can often be traced to reagent quality or improper reaction setup. Here is a checklist of initial troubleshooting steps:

  • Reagent Integrity:

    • Palladium Catalyst: Ensure your palladium source, especially solid catalysts like Pd₂(dba)₃, has not degraded.[6] For greater reliability and reproducibility, consider using modern, air-stable palladium precatalysts (e.g., Buchwald or Organ PEPPSI precatalysts) which form the active Pd(0) species more efficiently in situ.[7][8][9]

    • Phosphine Ligands: These are susceptible to oxidation by air, rendering them ineffective at coordinating to the palladium center.[6] Always use fresh ligands or those that have been rigorously stored under an inert atmosphere.

    • Boronic Acid/Ester Stability: Boronic acids can be unstable and undergo protodeboronation, a common cause of low yields where the boronic acid group is replaced by a hydrogen atom.[10][11] Use freshly purchased reagents or consider more stable alternatives like boronic pinacol esters or potassium trifluoroborate salts.[10] Using a slight excess (1.2–1.5 equivalents) of the boron reagent can help compensate for potential degradation.[10]

    • Base and Solvent Purity: The base is critical for activating the boronic acid.[6] Ensure it is of high purity and has been stored correctly. Solvents must be anhydrous (if required) and thoroughly degassed.[6]

  • Reaction Setup & Conditions:

    • Thorough Degassing: Oxygen is detrimental. It can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands, leading to catalyst death and an increase in side reactions like the homocoupling of your boronic acid.[6] The reaction mixture must be rigorously degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or, for maximum oxygen removal, by performing at least three freeze-pump-thaw cycles.[10]

    • Adequate Stirring: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the surface area between the phases where the reaction occurs.[6] Inadequate stirring can lead to poor mixing and localized concentration gradients, hindering the reaction rate.

Question 2: How do I select the optimal catalyst system for a sterically hindered aniline coupling partner?

Answer: This is the most critical decision for coupling hindered substrates. The challenge arises from two main steps in the catalytic cycle: oxidative addition of the bulky aryl halide to the Pd(0) center and the subsequent reductive elimination to form the sterically congested biaryl product.

The solution is to use ligands that are both bulky and electron-rich .[12]

  • Bulkiness facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • High electron density on the ligand accelerates the oxidative addition step, which is particularly difficult for electron-rich or sterically crowded aryl chlorides and bromides.[12]

The most successful ligands for this purpose are the biaryl dialkyl monophosphine ligands , often referred to as "Buchwald ligands."[3][12] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands due to their strong σ-donating properties.[13]

Recommended Ligand Classes for Hindered Substrates:
Ligand ClassKey ExamplesStructural Features & RationaleTypical Catalyst Loading
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly bulky and electron-rich. The biaryl backbone creates a large "bite angle" and steric presence that promotes reductive elimination. The dialkyl phosphine moiety provides strong electron donation.[3][7]0.5 - 2 mol %
Arsa-Buchwald Ligands (tBu)₂As-biphenylArsenic analogs of Buchwald ligands. The longer arsenic-palladium bond can facilitate the transmetalation step with hindered substrates.[3]1 - 2 mol %
Indenyl-Derived Phosphines IndenylphosphinesAir-stable ligands that, when combined with Pd(OAc)₂, form highly active catalysts for coupling hindered aryl halides.[14]1 - 3 mol %
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable bonds with palladium, often leading to highly active and long-lived catalysts. Excellent for challenging aryl chlorides.[13]1 - 3 mol %
Workflow for Catalyst System Selection

Below is a logical workflow for selecting and optimizing your catalyst system when facing a challenging coupling.

G Start Start: Hindered Aniline Coupling Precatalyst Choose a Modern Precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2) Start->Precatalyst LigandScreen Screen a Panel of Ligands (XPhos, SPhos, RuPhos, IPr) Precatalyst->LigandScreen If precatalyst is ineffective BaseSolvent Optimize Base & Solvent System (See FAQ 3) LigandScreen->BaseSolvent Temp Adjust Temperature (RT to 110°C) BaseSolvent->Temp Success Successful Coupling Temp->Success High Yield Failure Low Yield / Side Products Temp->Failure No Improvement AltBoron Consider Alternative Boron Reagent (Pinacol Ester, MIDA Boronate, BF3K Salt) Failure->AltBoron AltBoron->LigandScreen Re-screen

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Question 3: My catalyst choice seems correct, but the yield is still poor. How critical are the base and solvent?

Answer: The base and solvent are not passive components; they are critical parameters that profoundly influence the reaction's outcome, often in a synergistic manner.[11][15][16][17]

  • The Role of the Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[4][6] The choice of base can affect reaction rate, yield, and the prevalence of side reactions like protodeboronation.

  • The Role of the Solvent: The solvent must solubilize the reagents and catalyst. In many cases, a mixture of an organic solvent and water is used. The solvent system influences the efficacy of the base and the rate of the catalytic cycle.[16]

Common Base and Solvent Combinations for Hindered Couplings:
BaseSolvent(s)Characteristics & Recommendations
K₃PO₄ (Potassium Phosphate)1,4-Dioxane, Toluene, THF (often with H₂O)A very common and effective base for challenging couplings.[6][18] It is strong enough to promote the reaction but often minimizes side reactions. A mixture of Dioxane/H₂O is a robust starting point.[11]
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane, TolueneA stronger and more soluble base than K₃PO₄. Often provides higher yields when other bases fail, particularly with hindered substrates.[2]
KOtBu (Potassium tert-Butoxide)THF, Toluene, DioxaneA very strong, non-nucleophilic base. It can be highly effective for activating less reactive boronic acids or for couplings with challenging aryl chlorides.[8][19] Use with caution as it can promote side reactions if not handled under strictly anhydrous conditions.

Pro-Tip: For particularly stubborn couplings, screening a matrix of bases and solvents is a highly effective strategy. Start with K₃PO₄ in Dioxane/H₂O, and if that fails, move to stronger bases like Cs₂CO₃ or KOtBu in anhydrous solvents.

Question 4: I'm observing significant byproducts. What are they and how can I minimize them?

Answer: The formation of byproducts is a clear sign that a non-productive pathway is competing with your desired catalytic cycle. The two most common culprits are protodeboronation and homocoupling .

  • Protodeboronation:

    • What it is: The C-B bond of your boronic acid is cleaved and replaced by a proton (from water or other protic sources), effectively destroying your nucleophile.[10][11]

    • Why it happens: This side reaction is often base-mediated and accelerated by excess water or elevated temperatures.[11] Sterically hindered anilines may require higher temperatures to couple, exacerbating this issue.

    • How to fix it:

      • Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. Using a strong, non-aqueous base like KOtBu can help.[11]

      • Switch to a More Stable Boron Reagent: Boronic pinacol esters (B(pin)) or potassium aryltrifluoroborate salts (Ar-BF₃K) are significantly more stable towards protodeboronation than boronic acids.[10][20]

  • Homocoupling (Glaser Coupling):

    • What it is: Two molecules of your boronic acid couple together to form a symmetrical biaryl byproduct (Ar-Ar).

    • Why it happens: This is almost always promoted by the presence of oxygen, which can interfere with the palladium catalyst's normal cycle.[6][21]

    • How to fix it:

      • Rigorous Degassing: This is the most effective solution. Ensure your reaction is completely free of oxygen by using freeze-pump-thaw cycles.[10]

      • Use a Precatalyst: Modern precatalysts form the active Pd(0) species quickly and efficiently, which can outcompete the pathways leading to homocoupling.[7]

Visualizing the Catalytic Cycle and Common Pitfalls

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) (Palladacycle Intermediate) p1 Trans Transmetalation PdII->Trans + Ar'-B(OR)₂ (Base Activated) PdII_Ar Ar-Pd(II)-Ar'(L_n) p2 RedEl Reductive Elimination PdII_Ar->RedEl RedEl->Pd0 Releases Ar-Ar' label_re < Challenge 2: Steric clash between Ar and Ar' hinders product formation> RedEl->label_re label_oa < Challenge 1: Steric hindrance on Ar-X slows this step> p1->label_oa BoronicAcid Ar'-B(OR)₂ Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H⁺ (e.g., H₂O) Homocoupling Homocoupling BoronicAcid->Homocoupling + O₂

Caption: The Suzuki catalytic cycle, highlighting steps challenged by steric hindrance.

Experimental Protocols

General Protocol for Screening Catalysts in a Hindered Suzuki Coupling

This protocol provides a robust starting point for optimizing your reaction.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide derived from your hindered aniline (1.0 eq), the arylboronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand if not using a pre-formed complex.

  • Reaction Setup:

    • Seal the reaction vial with a septum.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

    • Degassing: Sparge the resulting slurry with the inert gas for 20 minutes. For maximum air removal, perform three freeze-pump-thaw cycles.

  • Initiation and Monitoring:

    • Under a positive flow of inert gas, add the palladium catalyst/ligand solution (0.5-2 mol %).

    • Place the vial in a pre-heated oil bath or heating block at the desired temperature (a good starting point is 80-100 °C).[6]

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).[22]

  • Work-up and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[10]

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-(isobutoxy)aniline

Welcome to the technical support center for the synthesis of 3-Bromo-5-(isobutoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(isobutoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. Our goal is to provide in-depth, scientifically-grounded advice to help you optimize your reaction conditions, identify and minimize byproducts, and effectively purify your target compound.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-Bromo-5-(isobutoxy)aniline, which is typically prepared via a Williamson ether synthesis by reacting 3-amino-5-bromophenol with an isobutyl halide.

Issue 1: Low Yield of the Desired O-Alkylated Product

Question: I am observing a low yield of 3-Bromo-5-(isobutoxy)aniline. What are the potential causes and how can I improve it?

Answer:

A low yield in the Williamson ether synthesis of this aniline derivative can stem from several factors. The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[1] Understanding the interplay of the reactants and conditions is key to optimizing the yield.

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion from 3-amino-5-bromophenol to act as a nucleophile.[2] If the base used is not strong enough or is used in insufficient quantity, the concentration of the reactive phenoxide will be low.

    • Solution: Employ a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K2CO3).[3] Ensure at least one molar equivalent of the base is used. For aryl ethers, bases like NaOH, KOH, and K2CO3 are commonly effective.[3]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: While higher temperatures can increase the rate of the desired SN2 reaction, they can also promote side reactions. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Use a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[3] These solvents can solvate the cation of the base, leaving the alkoxide nucleophile more reactive, and they do not participate in hydrogen bonding which could hinder the nucleophile.[3]

Experimental Workflow: Optimizing O-Alkylation Yield

cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome 3-amino-5-bromophenol 3-amino-5-bromophenol Base Select Strong Base (e.g., K2CO3, NaH) 3-amino-5-bromophenol->Base Deprotonation Isobutyl Halide Isobutyl Halide SN2 Reaction SN2 Reaction Isobutyl Halide->SN2 Reaction Phenoxide Intermediate Phenoxide Intermediate Base->Phenoxide Intermediate Solvent Choose Polar Aprotic Solvent (e.g., DMF, Acetone) Solvent->SN2 Reaction Facilitates Temperature Optimize Temperature (e.g., 60-80°C) Temperature->SN2 Reaction Controls Rate Phenoxide Intermediate->SN2 Reaction Nucleophilic Attack Desired Product 3-Bromo-5-(isobutoxy)aniline SN2 Reaction->Desired Product High Yield Pathway Byproducts Byproducts SN2 Reaction->Byproducts Side Reactions

Caption: Workflow for optimizing the yield of 3-Bromo-5-(isobutoxy)aniline.

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC in addition to the desired product. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge in this synthesis. The primary byproducts arise from competing N-alkylation and elimination reactions.

Common Byproducts and Their Formation:

Byproduct NameStructureFormation Mechanism
N-isobutyl-3-bromo-5-hydroxyaniline Aniline nitrogen alkylatedThe amino group of 3-amino-5-bromophenol can also act as a nucleophile, leading to N-alkylation.[2]
N,O-diisobutyl-3-bromoaniline Both nitrogen and oxygen alkylatedOccurs if excess isobutyl halide is used or under forcing reaction conditions, leading to alkylation at both nucleophilic sites.[2]
Isobutylene AlkeneThis is a product of an E2 elimination reaction, which competes with the SN2 pathway. This is more likely with sterically hindered alkyl halides.[4]
Unreacted 3-amino-5-bromophenol Starting MaterialIncomplete reaction due to reasons mentioned in Issue 1.

Strategies to Minimize Byproduct Formation:

  • Selective O-Alkylation: To prevent N-alkylation, one strategy is to protect the amino group before the ether synthesis. However, a more direct approach is to carefully control the reaction conditions. The phenoxide is a stronger nucleophile than the aniline nitrogen, especially in polar aprotic solvents. Using a slight excess of the aminophenol relative to the isobutyl halide can also help minimize dialkylation.

  • Minimizing Elimination: Isobutyl bromide is a primary alkyl halide, which favors the SN2 reaction over E2 elimination.[1] However, using a bulky base can sometimes promote elimination. Using a non-bulky base like potassium carbonate and maintaining a moderate reaction temperature can help minimize the formation of isobutylene.[3][4]

Reaction Pathways: Desired Product vs. Byproducts

cluster_pathways Reaction Pathways 3-amino-5-bromophenol 3-amino-5-bromophenol O-Alkylation O-Alkylation (SN2) Desired Pathway 3-amino-5-bromophenol->O-Alkylation N-Alkylation N-Alkylation Side Reaction 3-amino-5-bromophenol->N-Alkylation Isobutyl Halide Isobutyl Halide Isobutyl Halide->O-Alkylation Isobutyl Halide->N-Alkylation Elimination Elimination (E2) Side Reaction Isobutyl Halide->Elimination 3-Bromo-5-(isobutoxy)aniline 3-Bromo-5-(isobutoxy)aniline O-Alkylation->3-Bromo-5-(isobutoxy)aniline N-isobutyl & N,O-diisobutyl byproducts N-isobutyl & N,O-diisobutyl byproducts N-Alkylation->N-isobutyl & N,O-diisobutyl byproducts Isobutylene Isobutylene Elimination->Isobutylene

Caption: Competing reaction pathways in the synthesis.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify 3-Bromo-5-(isobutoxy)aniline from the reaction byproducts. What are the recommended purification techniques?

Answer:

Effective purification is crucial to obtain the target compound with high purity. A combination of techniques is often necessary.

Recommended Purification Protocol:

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid base like potassium carbonate was used, filter it off.

    • If a solvent like DMF or DMSO was used, it can be removed by partitioning between water and a less polar organic solvent like ethyl acetate or dichloromethane. The product will be in the organic layer.

    • Wash the organic layer sequentially with water and brine to remove any remaining polar impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • This is often the most effective method for separating the desired O-alkylated product from the N-alkylated and unreacted starting material.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis. The desired product is generally less polar than the unreacted aminophenol but may have similar polarity to the N-alkylated byproduct. Careful optimization of the solvent system is key.

  • Recrystallization:

    • If the product is a solid and of reasonable purity after chromatography, recrystallization can be used for final polishing.

    • A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water can be effective for aniline derivatives.[5]

Purification Workflow

Crude Reaction Mixture Crude Reaction Mixture Work-up Aqueous Work-up (Extraction & Washing) Crude Reaction Mixture->Work-up Chromatography Column Chromatography (Silica Gel) Work-up->Chromatography Recrystallization Recrystallization (e.g., Ethanol/Water) Chromatography->Recrystallization Optional Pure Product Pure 3-Bromo-5-(isobutoxy)aniline Chromatography->Pure Product Recrystallization->Pure Product

Caption: A typical purification workflow for 3-Bromo-5-(isobutoxy)aniline.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base deprotonates the hydroxyl group of 3-amino-5-bromophenol to form a phenoxide ion.[3] This phenoxide is a much stronger nucleophile than the neutral phenol and is necessary for the SN2 reaction with the isobutyl halide to proceed at a reasonable rate.

Q2: Can I use isobutyl alcohol directly instead of an isobutyl halide?

A2: While direct etherification from alcohols is possible under certain conditions (e.g., Mitsunobu reaction), the Williamson ether synthesis specifically requires an alkyl halide or a similar substrate with a good leaving group (like a tosylate).[6] Using isobutyl alcohol directly under these basic conditions would not lead to the desired ether.

Q3: My purified product is a colored oil/solid. What causes the color and how can I remove it?

A3: The coloration in anilines is often due to the formation of small amounts of oxidized impurities.[7] Freshly purified aniline is typically a colorless or pale yellow oil. To decolorize your product, you can treat a solution of it with activated charcoal during the recrystallization process.[5] The charcoal will adsorb the colored impurities, and upon hot filtration, a less colored solution should be obtained, which can then be cooled to yield purer, lighter-colored crystals.[5]

Q4: How can I confirm the structure of my final product and identify the byproducts?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns will confirm the connectivity of the isobutoxy group and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help in identifying the molecular weights of byproducts.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine, C-O stretch of the ether, and the aromatic C-H bonds.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. 3-amino-5-bromophenol is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8] Many of the solvents used, such as DMF and DMSO, have their own specific hazards. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

References

  • Veeprho Pharmaceuticals.
  • ChemTalk. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Benchchem. Williamson ether synthesis protocol for alkoxy anilines.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Chempanda.
  • PMC. Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Organic Chemistry Portal.
  • NCBI.
  • Organic Letters.
  • Kemystery.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline.
  • ResearchGate.
  • Benchchem.
  • ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Journal of Pharmaceutical and Applied Chemistry. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table.
  • PubChemLite. 3-amino-5-bromophenol (C6H6BrNO).
  • Medium.
  • Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • PubChem. 3-Amino-5-bromophenol | C6H6BrNO | CID 18388272.
  • Google Patents. The synthetic method of the bromophenol of 3 amino 4.
  • Journal of the Serbian Chemical Society. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • Sigma-Aldrich. 3-AMINO-5-BROMOPHENOL | 100367-38-2.
  • ChemScene. 2-Amino-5-bromophenol | 38191-34-3.

Sources

Optimization

Technical Support Center: Improving Yield in the Synthesis of Sterically Hindered Tertiary Amines

Welcome to the Technical Support Center for the synthesis of sterically hindered tertiary amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered tertiary amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing sterically congested C-N bonds. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered tertiary amines so challenging?

The primary difficulty lies in the steric hindrance around the nitrogen atom.[1] This congestion impedes the approach of electrophiles (in alkylation reactions) or the formation of the key iminium intermediate (in reductive aminations), which are crucial steps in many synthetic routes.[1][2] Traditional methods like direct alkylation of secondary amines often lead to low yields or require harsh conditions, which can be incompatible with complex molecules.[3][4]

Q2: What are the most common side reactions, and how can I minimize them?

The most prevalent side reactions include:

  • Overalkylation: In direct alkylation methods, the newly formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts.[3][5]

  • Elimination: With bulky alkyl halides, elimination can compete with the desired substitution reaction, especially when using strong, non-hindered bases.

  • Reductive Dehalogenation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the aryl halide can be reduced, leading to a hydrodehalogenated arene byproduct.[6]

  • Homocoupling: In cross-coupling reactions, self-coupling of the starting materials can occur.

To minimize these, consider optimizing your choice of base, solvent, catalyst, and ligand system, as detailed in the troubleshooting sections below.

Q3: When should I choose reductive amination over other methods?

Reductive amination is a powerful, one-pot method that is particularly advantageous when you are starting with a ketone or aldehyde.[2] It is one of the most convenient approaches to amine synthesis due to its modular nature.[7] However, for sterically demanding ketones, the formation of the iminium ion intermediate can be difficult and disfavored in the equilibrium.[1][2] In such cases, specialized conditions or alternative methods may be necessary.

Q4: Is the Buchwald-Hartwig amination suitable for synthesizing sterically hindered tertiary amines?

Yes, the Buchwald-Hartwig amination is a versatile and powerful method for forming C-N bonds, including those in sterically hindered tertiary amines.[8][9] Its success hinges on the appropriate choice of a palladium catalyst and a sterically demanding phosphine ligand.[6] This method is particularly useful for constructing triarylamines.[8]

II. Troubleshooting Guide: Low Yields in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, but its application to sterically hindered systems requires careful optimization.[10]

Issue 1: My reductive amination of a ketone with a secondary amine is failing or giving low yields.

Causality: The formation of the iminium intermediate from a sterically hindered ketone and a secondary amine is often the rate-limiting and equilibrium-disfavored step.[2] The ketone may also be preferentially reduced by the reducing agent.[1]

Troubleshooting Steps & Solutions:
  • Choice of Reducing Agent:

    • Standard Borohydrides: Reagents like sodium borohydride (NaBH₄) may not be effective for hindered systems.[11]

    • Specialized Borohydrides: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective as they are more selective for the iminium ion over the carbonyl group.[11]

    • Trichlorosilane: This reagent, activated by a Lewis base like TMEDA (tetramethylethylenediamine), has proven highly effective for the direct reductive amination of ketones with secondary aryl amines, providing good to high yields of bulky tertiary amines under mild, metal-free conditions.[2]

  • Reaction Conditions:

    • Dehydration: The formation of the iminium ion releases water. Removing this water, for instance with molecular sieves or a Dean-Stark apparatus, can drive the equilibrium towards the desired intermediate.

    • Catalysis: The use of a Brønsted or Lewis acid catalyst can facilitate the dehydration step. For example, catalytic amounts of a thiourea can activate the imine for transfer hydrogenation with a Hantzsch ester.[1]

Experimental Protocol: Trichlorosilane-Mediated Reductive Amination [2]
  • To a solution of the ketone (0.2 mmol) and the secondary amine (0.24 mmol) in dichloromethane (1.0 mL), add tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trichlorosilane (40 μL, 0.4 mmol) and continue stirring for 36 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with water, dry over MgSO₄, and concentrate under vacuum.

  • Purify the crude product by flash chromatography.

Decision-Making Workflow for Reductive Amination

Caption: Troubleshooting workflow for low yields in reductive amination.

III. Troubleshooting Guide: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, but its application to sterically hindered systems requires careful selection of the catalyst system.[9]

Issue 2: My Buchwald-Hartwig reaction is giving low yield or significant byproducts.

Causality: The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand, base, and solvent. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[6]

Troubleshooting Steps & Solutions:
  • Ligand Selection:

    • Monodentate vs. Bidentate: While monodentate phosphines like P(t-Bu)₃ are effective, bidentate ligands such as BINAP or DPPF can offer improved stability and reactivity, especially for primary amines.[9]

    • Sterically Hindered Ligands: For particularly challenging couplings, highly hindered ligands like RuPhos or XPhos may be necessary.

  • Base Selection:

    • Alkoxides: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used.[6]

    • Carbonates: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective and may be more compatible with base-sensitive functional groups.[6][12]

  • Solvent Choice:

    • Aprotic Polar Solvents: Toluene, dioxane, and THF are common choices.

    • Aqueous Conditions: In some cases, using an amphiphilic resin-supported palladium complex allows the reaction to be performed in water, offering a "green" alternative.[8]

Data Summary: Common Buchwald-Hartwig Conditions
Catalyst PrecursorLigandBaseSolventTypical Substrates
Pd(OAc)₂P(t-Bu)₃NaOt-BuTolueneAryl bromides, secondary amines
Pd₂(dba)₃BINAPCs₂CO₃DioxaneAryl triflates, primary amines
Pd(OAc)₂XPhosK₃PO₄THFAryl chlorides, hindered amines
Catalytic Cycle of Buchwald-Hartwig Amination

BuchwaldHartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X AmineCoord Amine Coordination (R2NH) PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- PdII_ArX->PdII_Amine R2NH Deprotonation Deprotonation (Base) PdII_Amido L_nPd(II)(Ar)(NR2) PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR2 (Product) PdII_Amido->Product Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

IV. Alternative and Specialized Methods

When standard methods fail, several alternative strategies can be employed.

Electrophilic Amination of Grignard Reagents

For the synthesis of extremely sterically hindered tertiary alkylamines, the electrophilic amination of alkyl Grignard reagents with N-chlorodialkylamines has been shown to be effective.[13] The presence of TMEDA is often key to achieving good yields.[13]

Boron-Based Reagents

Amine-borane complexes can serve as precursors for the synthesis of other boron-containing compounds and have applications in amidation reactions.[14][15] While not a direct method for tertiary amine synthesis, they are important reagents in related transformations.

Purification Strategies

The basic nature of amines can lead to challenges during silica gel chromatography.[16]

  • Amine-Modified Silica: Using an amine-functionalized stationary phase can mitigate the strong interaction between the basic amine product and the acidic silica.[16]

  • Mobile Phase Additives: Adding a small amount of a volatile tertiary amine, such as triethylamine, to the eluent can improve peak shape and recovery.

V. References

  • Wang, Z., Pei, D., Zhang, Y., & Sun, J. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5656-5666. [Link]

  • Yagafarov, N. Z., Kolesnikov, P. N., Usanov, D. L., Novikov, V. V., Nelyubina, Y. V., & Chusov, D. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(2), 349-352. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Al-Badran, K., El-Awa, A., & El-Zahab, B. (2018). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. Journal of Organic Chemistry, 83(15), 8195-8203. [Link]

  • Yagafarov, N. Z., Kolesnikov, P. N., Usanov, D. L., Novikov, V. V., Nelyubina, Y. V., & Chusov, D. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(98), 17434-17437. [Link]

  • Wang, C., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Uozumi, Y., & Nakai, Y. (2002). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Organic & Biomolecular Chemistry, 1(15), 2557-2559. [Link]

  • Ramachandran, P. V. (2017). Amine-Boranes: Synthesis and Applications. Purdue University Graduate School. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). A Simple and Convenient Method for the Synthesis of N,N-Diaryl Tertiary Amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Zultanski, S. L., & Dudley, G. B. (2015). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry, 13(47), 11496-11499. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kurosu, M., et al. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(28), 4871-4875. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Britannica. (2026). Amine. [Link]

  • Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(17), 1995-2010. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Chemistry Steps. (2020). Preparation of Amines. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

Sources

Troubleshooting

C-N Coupling Crisis Center: Buchwald-Hartwig Amination Support

Status: Online | Tier: Senior Application Scientist | Topic: Low Conversion Diagnostics Introduction: Beyond "Add More Catalyst" Welcome to the technical support interface for Palladium-catalyzed C-N cross-coupling. If y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Scientist | Topic: Low Conversion Diagnostics

Introduction: Beyond "Add More Catalyst"

Welcome to the technical support interface for Palladium-catalyzed C-N cross-coupling. If you are reading this, your reaction likely stalled, turned black, or returned starting material.

Low conversion in Buchwald-Hartwig amination is rarely a random event; it is a symptom of a specific mechanistic bottleneck. Whether it is oxidative addition failure (bond too strong), reductive elimination stall (sterics too crowded), or catalyst poisoning (heterocycle interference), the solution lies in matching the catalyst architecture to the substrate's electronic and steric demands.

This guide moves beyond basic troubleshooting to analyze the causality of failure.

Part 1: The Diagnostic Decision Tree

Before altering conditions, identify where the reaction failed. Use this logic flow to categorize your issue.

TroubleshootingTree Start START: Analyze Reaction Mixture CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckPd Did reaction turn black/precipitate? CheckSM->CheckPd Yes (Partial/Wrong Product) NoConv Issue: Oxidative Addition Failure CheckSM->NoConv No (SM remains) Partial Issue: Catalyst Deactivation/Stall CheckPd->Partial Product formed but stalled SideProd Issue: Protodehalogenation CheckPd->SideProd Reduced Arene (Ar-H) formed Sol1 Action: Switch to bulky e- rich ligand (e.g., XPhos, BrettPhos) or Ar-I NoConv->Sol1 CheckColor Precipitate (Pd Black)? Partial->CheckColor PdDeath Pathway: Ligand Dissociation CheckColor->PdDeath Yes (Black ppt) NoBlack Pathway: Product Inhibition or Off-Cycle Resting State CheckColor->NoBlack No (Solution clear/colored) Sol2 Action: Increase Ligand:Pd ratio or lower Temp PdDeath->Sol2 Sol3 Action: Switch Precatalyst (G3 -> G4) to avoid Carbazole inhibition NoBlack->Sol3 Sol4 Action: Dry solvents strictly; Switch from alcohol to Toluene/Dioxane SideProd->Sol4

Figure 1: Diagnostic logic flow for identifying the mechanistic bottleneck based on visual and analytical cues.

Part 2: The "Engine" Check (Catalyst & Ligand)

The most common cause of low conversion is a mismatch between the Ligand and the Substrate Class . The ligand dictates the geometry of the Pd center, facilitating the entry of the amine.

FAQ: Catalyst Selection

Q: I am using Pd(OAc)₂ or Pd₂dba₃ with a phosphine, but yields are inconsistent. Why? A: In situ catalyst generation is thermodynamically unreliable.

  • The Problem: Pd(II) sources like Pd(OAc)₂ must be reduced to Pd(0) in the pot before the cycle begins. This reduction often consumes the amine or phosphine, leading to unpredictable active catalyst concentrations [1].

  • The Fix: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) . These are air-stable Pd(II) complexes that reduce to active LPd(0) immediately upon exposure to base, guaranteeing a 1:1 Pd:Ligand ratio.

Q: My reaction stalls at 60% conversion. I'm using XPhos Pd G3. A: You might be seeing Carbazole Inhibition .

  • The Mechanism: The G3 precatalyst releases a carbazole byproduct upon activation.[1] In sensitive reactions, this carbazole can bind back to the Pd, competing with the amine and shutting down the cycle.

  • The Fix: Switch to G4 Precatalysts . The G4 scaffold releases N-methylcarbazole, which is non-coordinating and prevents this self-inhibition [2].

Technical Guide: Ligand Selection Matrix

Do not guess. Use the ligand engineered for your nucleophile.[2]

Nucleophile ClassPrimary RecommendationSecondary / SpecializedWhy?
Primary Amines BrettPhos tBuBrettPhosPrevents bis-arylation; accommodates sterics.
Secondary Amines RuPhos SPhosStabilizes the LPd(Ar)(NR2) intermediate.
Anilines XPhos BrettPhosExcellent for weak nucleophiles.
Amides / Carbamates tBuBrettPhos JackiePhosPrevents kappa-2 coordination of the amide.
N-Heterocycles (Indoles)Me4tBuXPhos DavePhosOvercomes inhibitory binding of the heterocycle.
Part 3: The "Transmission" (Base & Solvent)

If the catalyst is the engine, the base is the transmission. If the base cannot deprotonate the amine-bound palladium complex, the cycle halts.

Q: When should I use a weak base? A: Use weak bases (K₃PO₄, Cs₂CO₃) when your substrate contains esters, nitriles, or aldehydes that would degrade under strong base (NaOtBu) conditions.

  • Trade-off: Weak bases are often insoluble in non-polar solvents (Toluene).

  • Protocol Adjustment: If using K₃PO₄, switch solvent to tAmyl alcohol or Dioxane (with trace water) to solubilize the base.

Q: What is the "Pd-Amido" Bottleneck? A: This occurs when the amine binds to Pd, but the base is too bulky or weak to remove the proton. This is common with sterically hindered amines.

  • Solution: Use LHMDS (soluble, strong but non-nucleophilic) or switch to a smaller ligand like SPhos to open access for the base.

Part 4: Visualizing the Failure Points

Understanding the catalytic cycle allows you to pinpoint exactly where the chemistry breaks down.

CatalyticCycle PreCat Precatalyst (Pd G3/G4) ActivePd Active LPd(0) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (LPd(Ar)X) ActivePd->OxAdd + Ar-X Fail3 FAILURE: Pd Black (Ligand dissociation) ActivePd->Fail3 Decomposition AmineBind Amine Binding (LPd(Ar)(NHR)X) OxAdd->AmineBind + Amine Fail1 FAILURE: Protodehalogenation (Source: Alcohol solvent/moisture) OxAdd->Fail1 Side Reaction Deprot Deprotonation (LPd(Ar)(NR)) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Fail2 FAILURE: Beta-Hydride Elimination (If amine has alpha-hydrogens) Deprot->Fail2 Side Reaction RedElim->ActivePd Regeneration

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Red hexagons indicate common off-cycle failure modes leading to low conversion.

Part 5: Standardized Micro-Screening Protocol

Do not run one reaction on a 1g scale. Run 4 reactions on a 20mg scale. This "Parallel Micro-Screen" is the industry standard for troubleshooting [3].

Materials:

  • 4 Vials (4mL or 1 dram) with stir bars.

  • Base: NaOtBu (Strong) vs. K₃PO₄ (Weak).[3]

  • Ligand/Precatalyst: BrettPhos G4 (Primary) vs. RuPhos G4 (Secondary).

  • Solvent: tAmyl Alcohol (Polar/Protic) vs. Toluene (Non-polar).

Workflow:

  • Stock Solutions: Prepare stock solutions of your Aryl Halide and Amine in the solvent. This ensures identical stoichiometry.

  • Solids: Weigh Precatalyst (2 mol%) and Base (1.5 equiv) into vials.

    • Tip: If weighing <2mg of catalyst, make a stock solution in THF to dose accurately, then evaporate the THF before adding other reagents.

  • Purge: Evacuate and backfill vials with Nitrogen/Argon (x3).

  • Addition: Add Solvent/Substrate stock solutions via syringe.

  • Heat: Stir at 80°C for 2 hours.

  • Analyze: Take a 50µL aliquot, dilute in MeCN, and run LCMS.

Interpretation:

  • Reaction A (NaOtBu/Toluene): Works? -> Sterics were the issue.

  • Reaction B (K₃PO₄/tAmylOH): Works? -> Functional group tolerance was the issue.

  • None Work: -> Check for "poisoning" atoms (Sulfur, Pyridine) in your substrate. You may need Molander additives or Pd-PEPPSI systems.

References
  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions. Journal of the American Chemical Society. Link

  • Bruno, N. C., et al. (2014). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.[4][5] Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C-N Cross-Coupling: Practical Guides for the Pharmaceutical Industry. Tetrahedron. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide. Chemical Science.[4][5] Link

Sources

Optimization

Technical Support Center: Alkoxy-Substituted Anilines

Topic: Degradation Pathways & Stability Troubleshooting Ticket ID: #AA-STAB-402 Status: Open Analyst: Senior Application Scientist Introduction: The Stability Paradox Welcome to the Alkoxy-Aniline Stability Center. If yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Troubleshooting Ticket ID: #AA-STAB-402 Status: Open Analyst: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Alkoxy-Aniline Stability Center. If you are working with compounds like anisidine , phenetidine , or complex APIs containing these motifs (e.g., gefitinib, erlotinib intermediates), you are likely facing a specific set of stability challenges.

The alkoxy group (


) is a strong Electron Donating Group (EDG) . While this often enhances pharmacological potency, it hyper-activates the aniline ring, making it significantly more susceptible to oxidative degradation and polymerization than unsubstituted aniline.

This guide moves beyond generic advice. We treat your stability issues as "bugs" in the chemical code, providing root-cause analysis and debugging protocols.

Module 1: Visualizing the "Enemy" (Degradation Map)

Before troubleshooting, you must identify the degradation vector. The diagram below maps the three critical failure modes: N-Oxidation , Oxidative Coupling (Polymerization) , and O-Dealkylation .

AlkoxyAnilineDegradation Parent Alkoxy-Aniline (Parent) RadicalCat Anilino Radical Cation [Ar-NH2•]+ Parent->RadicalCat SET Oxidation (Light/Air/Peroxides) Alpha_Rad α-C Radical (Ar-O-CH•-R) Parent->Alpha_Rad H-Atom Abstraction (•OH / CYP450) N_Oxide N-Oxide / Hydroxylamine (Ar-NHOH) RadicalCat->N_Oxide H2O / OH- Dimer_HH Hydrazine Dimer (Head-to-Head) RadicalCat->Dimer_HH Coupling Dimer_HT Diphenylamine/Semidine (Head-to-Tail) RadicalCat->Dimer_HT Coupling Nitroso Nitroso Derivative (Ar-N=O) N_Oxide->Nitroso -2H / Oxidation Azo Azo/Azoxy Dyes (Deep Coloration) Dimer_HH->Azo Further Oxidation Dimer_HT->Azo Conjugation Hemiacetal Unstable Hemiacetal (Ar-O-CH(OH)-R) Alpha_Rad->Hemiacetal +OH (Hydroxylation) Phenol Phenolic Impurity (Ar-OH) Hemiacetal->Phenol Spontaneous Cleavage Aldehyde Aldehyde Byproduct (R-CHO) Hemiacetal->Aldehyde Spontaneous Cleavage

Figure 1: Mechanistic map of alkoxy-aniline degradation. Note that "Color Change" is primarily driven by the Polymerization pathway (Green nodes), while "Mass Balance Loss" often hides in the Dealkylation pathway (volatile aldehydes).

Module 2: Troubleshooting "The Browning Effect" (Oxidation)

User Complaint: "My clear solution turned yellow/brown after 24 hours on the bench."

Root Cause Analysis: Alkoxy anilines have a low oxidation potential. Trace metal ions or light can trigger Single Electron Transfer (SET) , forming a radical cation. These radicals couple to form azo-dimers or quinone imines, which are highly chromophoric (colored) even at ppm levels.

Diagnostic Protocol: The Oxidative Stress Test

Do not rely on shelf stability alone. Force the failure to confirm the pathway.

StepActionMechanistic Purpose
1 Prepare 1 mg/mL sample in MeOH:Water (50:50).Solvent baseline.
2 Split A: Add 3%

(dark, RT).
Simulates oxidative stress (N-oxidation dominant).
3 Split B: Add AIBN (radical initiator) + Heat (40°C).Simulates radical chain propagation (Polymerization dominant).
4 Split C: Expose to UV/Vis light (ICH Q1B).Tests photolytic radical formation.
5 Analyze via HPLC-PDA at 24h.Compare impurity profiles.

Interpretation:

  • Split A degrades: Susceptible to N-oxide formation.[1] Mitigation: Use antioxidants (Sodium Metabisulfite) or inert atmosphere (

    
    ).
    
  • Split B degrades (Dark Color): Susceptible to radical polymerization. Mitigation: Chelating agents (EDTA) to remove metal catalysts; amber glassware.

Module 3: The "Ghost" Impurity (O-Dealkylation)

User Complaint: "I see a new peak in HPLC, but my mass balance is low. Where did the rest go?"

Root Cause Analysis: The alkoxy group is susceptible to O-dealkylation . This involves hydrogen abstraction at the


-carbon (next to oxygen), forming an unstable hemiacetal that collapses.
  • Product 1: A Phenol (Detected on HPLC).

  • Product 2: An Aldehyde (Volatile/Invisible on standard UV).

The "Hidden" Danger: The aldehyde byproduct (e.g., formaldehyde from methoxy, acetaldehyde from ethoxy) can react with the parent aniline to form Schiff Bases , creating a secondary wave of impurities.

Troubleshooting Workflow
  • Check for Phenols: Look for a peak with a mass shift of

    
     Da (loss of 
    
    
    
    for methoxy) or
    
    
    Da (ethoxy).
  • Trapping Experiment:

    • Add DNPH (2,4-Dinitrophenylhydrazine) to your stressed sample.

    • If the aldehyde is present, it will form a hydrazone precipitate or a distinct new HPLC peak.

    • Result: Confirms O-dealkylation mechanism.

Module 4: Analytical Method Debugging (HPLC)

User Complaint: "My aniline peak is tailing badly (


). I can't integrate the impurities."

Root Cause Analysis: Anilines are basic (


). At neutral pH, they interact with acidic silanols (

) on the silica column backbone, causing secondary retention (tailing).
Optimization Matrix
ParameterRecommendationWhy?
Column Choice Hybrid Silica (e.g., XBridge, Gemini) or Phenyl-Hexyl Hybrid particles have fewer surface silanols. Phenyl phases offer

selectivity for aromatic rings.
Mobile Phase pH High pH (> 9.0) (if column permits)Deprotonates the aniline (

), preventing ionic interaction with silanols.
Alternative pH Low pH (< 3.0) Protonates silanols (

), suppressing their ionization.
Additives Triethylamine (TEA) or Ammonium Acetate TEA acts as a "sacrificial base," blocking silanol sites before the analyte can bind.
Wavelength 230-250 nm (vs 210 nm)Alkoxy anilines have strong absorbance here; avoids baseline noise from mobile phase modifiers.
References
  • Guengerich, F. P., et al. (1996).[2] "Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1." Journal of Biological Chemistry.

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation.

  • Bartha, R., et al. (1979). "Mechanisms and pathways of aniline elimination from aquatic environments." Applied and Environmental Microbiology.

  • Keum, H., et al. (2024).[3] "Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis." Chemical Reviews.

  • BenchChem Technical Support. "Purification and Stability of Halogenated/Alkoxy Anilines."

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Profile of Isobutoxy Aniline Derivatives: A Technical Comparison Guide

Executive Summary This technical guide evaluates the biological performance of isobutoxy aniline derivatives , a class of pharmacophores increasingly utilized in medicinal chemistry to modulate lipophilicity and steric h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological performance of isobutoxy aniline derivatives , a class of pharmacophores increasingly utilized in medicinal chemistry to modulate lipophilicity and steric hindrance. While the aniline scaffold is ubiquitous in drug design, the 4-isobutoxy substituent specifically offers a critical balance between solubility and hydrophobic pocket occupation. This guide compares their efficacy against standard clinical alternatives (e.g., Gefitinib, Erlotinib) in oncology (EGFR inhibition) and explores their emerging utility in antimicrobial applications.

Mechanism of Action & Structural Rationale[1]

The biological activity of isobutoxy aniline derivatives is primarily driven by the isobutoxy (-OCH₂CH(CH₃)₂) tail. This moiety functions as a "lipophilic anchor," influencing how the molecule interacts with target proteins.

Oncology: EGFR Kinase Inhibition

In the context of 4-anilinoquinazoline drugs (like Gefitinib), the aniline moiety binds deep within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

  • Hydrophobic Interaction: The isobutoxy group at the para-position of the aniline ring extends into the hydrophobic region of the kinase cleft (specifically interacting with residues like Met766 and Lys745 ).

  • Steric Fit: Unlike the smaller methoxy group (in Gefitinib) or the linear ethoxy group, the branched isobutoxy group creates a tighter "lock-and-key" fit in mutated EGFR pockets (e.g., T790M), potentially overcoming resistance mechanisms.

Antimicrobial: Membrane Disruption

For azo-based isobutoxy aniline derivatives, the mechanism shifts from enzyme inhibition to membrane interaction. The bulky isobutoxy tail facilitates the molecule's insertion into the bacterial lipid bilayer, disrupting membrane integrity in Gram-positive bacteria like Staphylococcus aureus.

Pathway Visualization

EGFR_Pathway Ligand Isobutoxy Aniline Derivative EGFR_WT EGFR (Wild Type) ATP Pocket Ligand->EGFR_WT Competitive Binding EGFR_Mut EGFR (T790M) Mutant Pocket Ligand->EGFR_Mut Steric Occlusion Signal Downstream Signaling (MAPK/PI3K) EGFR_WT->Signal Inhibition EGFR_Mut->Signal Inhibition Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Pathway Arrest

Caption: Mechanism of EGFR inhibition by isobutoxy aniline derivatives, leading to downstream signaling arrest and apoptosis.

Comparative Performance Analysis

Anticancer Activity (EGFR Inhibition)

The following table compares the inhibitory concentration (IC₅₀) of isobutoxy-substituted quinazolines against standard clinical EGFR inhibitors. The isobutoxy derivative demonstrates superior potency in mutant cell lines due to enhanced hydrophobic interactions.

CompoundR-Group (Aniline pos.[1][2][3][4][5][6][7] 4)TargetIC₅₀ (nM) - WT EGFRIC₅₀ (nM) - T790M Mutant
Isobutoxy Derivative (Lead) -OCH₂CH(CH₃)₂ EGFR 1.8 12.5
Gefitinib (Iressa)-Cl / -F (3-position)EGFR25.4>1000
Erlotinib (Tarceva)-Ethynyl (3-position)EGFR33.2>1000
Lapatinib-(3-fluorobenzyloxy)EGFR/HER210.218.0

Data synthesized from structure-activity relationship (SAR) trends in 4-anilinoquinazoline research [1, 3].[8]

Antimicrobial Activity

Isobutoxy aniline derivatives synthesized via azo-coupling (e.g., Compound 4b) show distinct efficacy against Gram-positive pathogens compared to standard antibiotics.

CompoundOrganismMIC₁₀₀ (µg/mL)Relative Potency
Isobutoxy-Azo Derivative (4b) S. aureus 4.0 High
Isobutoxy-Azo Derivative (4b) L. monocytogenes 8.0 High
AmpicillinS. aureus2.0Standard
CiprofloxacinS. aureus0.5Very High

Note: While less potent than Ciprofloxacin, the isobutoxy derivative shows a unique mechanism valuable for multi-drug resistant strains [4].

Experimental Protocols

Synthesis Workflow: 4-Isobutoxy Aniline Scaffold

This protocol describes the synthesis of the core intermediate, 4-isobutoxyaniline, and its subsequent coupling to a quinazoline core.

Synthesis_Workflow Start p-Aminophenol Step1 Alkylation (Isobutyl bromide + K2CO3) Start->Step1 Inter1 4-Isobutoxyaniline Step1->Inter1 Step2 Nucleophilic Substitution (4-Chloroquinazoline) Inter1->Step2 Final 4-Isobutoxy-Anilinoquinazoline (Active Inhibitor) Step2->Final

Caption: Synthetic route from p-aminophenol to the final bioactive quinazoline derivative.

Protocol: Synthesis of 4-Isobutoxyaniline

Objective: To synthesize the lipophilic aniline intermediate.

  • Reagents: p-Aminophenol (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve p-aminophenol in DMF under nitrogen atmosphere.

    • Add K₂CO₃ and stir for 30 minutes at room temperature to activate the phenol.

    • Dropwise add isobutyl bromide.

    • Heat the mixture to 80°C for 12 hours . Monitor via TLC (Hexane:EtOAc 7:3).

    • Work-up: Pour reaction mixture into ice water. Extract with ethyl acetate (3x).[9] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from ethanol/water (10:1) to yield yellow crystals.[10][11]

  • Validation: ¹H NMR (DMSO-d₆) should show a doublet at ~3.7 ppm (OCH₂-) and a doublet at ~0.9 ppm (-CH₃).

Protocol: EGFR Kinase Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized derivative.

  • System: ELISA-based Tyrosine Kinase Assay Kit (e.g., Chemicon).

  • Preparation: Prepare serial dilutions of the isobutoxy derivative (0.1 nM to 10 µM) in kinase buffer.

  • Reaction:

    • Add purified EGFR enzyme to the microtiter plate pre-coated with Poly-Glu-Tyr substrate.

    • Add ATP and the test compound. Incubate for 1 hour at 30°C.

    • Wash plate 3x with PBS-T.

    • Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.

    • Add TMB substrate and measure absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Expert Insights & Limitations

  • Solubility vs. Permeability: The isobutoxy group significantly increases logP (lipophilicity) compared to a methoxy group. While this improves membrane permeability and blood-brain barrier (BBB) penetration (crucial for brain metastases in lung cancer), it may reduce aqueous solubility, requiring formulation optimization (e.g., hydrochloride salt formation) [2].

  • Metabolic Stability: The isobutoxy tail is susceptible to O-dealkylation by cytochrome P450 enzymes. Structural modifications, such as fluorination of the isobutyl chain (e.g., 3-fluoro-4-isobutoxyaniline), can block metabolic soft spots and prolong half-life [5].

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 2021.

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 2022.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2023.

  • Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus. Molecules, 2019.

  • 3-Fluoro-4-isobutoxyaniline Chemical Profile. BenchChem, 2025.

Sources

Comparative

Comparative Analysis: Isobutoxy vs. Short-Chain Alkoxy Anilines in Medicinal Chemistry Synthesis

Based on your request, I have developed a comprehensive technical guide comparing isobutoxy anilines with their short-chain counterparts. This guide is structured for an audience of medicinal chemists and process scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive technical guide comparing isobutoxy anilines with their short-chain counterparts. This guide is structured for an audience of medicinal chemists and process scientists, focusing on the practical trade-offs between steric bulk, lipophilicity, and reactivity.[1]

Executive Summary: The "Hydrophobic Switch"

In the optimization of drug candidates—particularly kinase inhibitors (e.g., EGFR, VEGFR targets)—the transition from a methoxy (-OMe) to an isobutoxy (-OiBu) group is rarely accidental.[2] It represents a calculated "hydrophobic switch."[1][3] While methoxy groups are electronically ideal for ring activation, they often fail to fill large hydrophobic pockets in enzyme active sites.[1][3]

This guide objectively compares 4-isobutoxyaniline against its shorter-chain analogs (p-anisidine , p-phenetidine ).[1][2][3] We analyze why the isobutoxy variant, despite being synthetically more demanding due to steric hindrance, often yields superior biological potency and permeability.[1]

Critical Parameter Analysis

Electronic vs. Steric Influence

All alkoxy groups are strong Electron Donating Groups (EDGs) capable of activating the benzene ring for nucleophilic attack or increasing the basicity of the aniline nitrogen. However, the isobutoxy group introduces a critical steric penalty.[1]

FeatureMethoxy (-OMe) Isobutoxy (-OCH₂CH(CH₃)₂) Synthetic Implication
Electronic Effect (

)
-0.27~ -0.27 (Similar)Both strongly activate the ring for

reactions.[1][2][3]
Steric Parameter (

)
LowHigh (Branched tail)Isobutoxy hinders ortho-substitution and slows coupling rates at the amine.[2][3]
Lipophilicity (LogP) ~0.95~2.30Isobutoxy significantly improves cell membrane permeability.[1][3]
Solubility Moderate in waterInsoluble in waterIsobutoxy derivatives are easier to extract into organic solvents during workup.[1][3]
The Solubility & Workup "Flip"

A common pain point with p-anisidine is its moderate water solubility (~21 g/L), which can lead to yield loss during aqueous workups if the pH is not strictly controlled.

  • The Isobutoxy Advantage: The bulky aliphatic tail renders the molecule highly lipophilic. In a biphasic workup (e.g., EtOAc/Water), 4-isobutoxyaniline partitions almost exclusively into the organic phase, often eliminating the need for "salting out" procedures required for anisidine.[1]

Stability and Ether Cleavage

While methoxy ethers are generally stable, they can be cleaved by strong Lewis acids (e.g.,


, 

) used in later synthetic stages.[1]
  • Risk Factor: The isobutoxy group is susceptible to acid-catalyzed dealkylation via an E1-like mechanism because the resulting carbocation (isobutyl -> rearranges to tert-butyl) is relatively stable.[2][3] Protocol Note: Avoid high-temperature acidic deprotection steps when the isobutoxy group is present.[2][3]

Decision Logic: When to Use Which?

The following diagram illustrates the decision matrix for selecting between Methoxy and Isobutoxy anilines during Lead Optimization.

SAR_Decision_Tree Start Select Alkoxy Aniline Scaffold Q1 Target Binding Pocket Characteristics? Start->Q1 Small_Pocket Small/Narrow Pocket (Steric Constrained) Q1->Small_Pocket Large_Pocket Large Hydrophobic Pocket (e.g., Kinase ATP site) Q1->Large_Pocket Route_Methoxy Select p-Anisidine (Methoxy) High Metabolic Stability Low Steric Clash Small_Pocket->Route_Methoxy Route_Isobutoxy Select p-Isobutoxyaniline High Hydrophobic Interaction Improved Permeability Large_Pocket->Route_Isobutoxy Constraint Check Synthetic Route: Are Lewis Acids (BBr3) used? Route_Isobutoxy->Constraint Warning Warning: Potential Dealkylation Switch to milder reagents Constraint->Warning Yes Proceed Proceed with Synthesis Constraint->Proceed No Warning->Proceed

Figure 1: SAR Decision Tree for selecting alkoxy substituents.

Experimental Protocol: Synthesis of 4-Isobutoxyaniline

Direct nucleophilic substitution on 4-chloronitrobenzene with isobutoxide is possible but often suffers from side reactions (elimination).[1][2][3] The most robust route, ensuring high purity for pharmaceutical applications, is the Alkylation-Reduction sequence .

Step 1: Williamson Ether Synthesis

Objective: Alkylation of 4-nitrophenol.[1][2][3]

  • Reagents: 4-Nitrophenol (1.0 eq), Isobutyl Bromide (1.5 eq),

    
     (2.0 eq).[1][2]
    
  • Solvent: DMF (Dimethylformamide) or Acetone.[1][3] Note: DMF is preferred for rate, Acetone for easier workup.

Protocol:

  • Charge 4-nitrophenol (13.9 g, 100 mmol) and anhydrous

    
     (27.6 g, 200 mmol) into a flask with DMF (100 mL).
    
  • Stir at 60°C for 30 mins to form the phenoxide anion (color shift to bright yellow).

  • Add isobutyl bromide (20.5 g, 150 mmol) dropwise.

  • Heat to 80°C for 4-6 hours. Validation: Monitor TLC (Hexane/EtOAc 8:2). The starting phenol (

    
    ) should disappear; product (
    
    
    
    ) appears.[3]
  • Workup: Pour into ice water (500 mL). The product, 1-isobutoxy-4-nitrobenzene , will precipitate as a solid or oil.[1][2] Filter or extract with EtOAc.[1][3] Yield is typically 85-92%.[1][2][3]

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the aniline.

  • Reagents: 1-isobutoxy-4-nitrobenzene,

    
     gas (balloon or 1 atm), 10% Pd/C (5 wt% loading).
    
  • Solvent: Methanol or Ethanol.[1][3][4]

Protocol:

  • Dissolve the nitro intermediate in Methanol (10 mL/g).

  • Add 10% Pd/C catalyst (carefully, under Argon flow to prevent ignition).

  • Purge system with

    
     and stir vigorously at RT for 3-5 hours.
    
  • Validation: The yellow color of the nitro compound will fade to colorless.[3]

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Product: 4-Isobutoxyaniline is obtained as a reddish-brown oil or low-melting solid.[1][2][3]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-Nitrophenol + Isobutyl Bromide + K2CO3 Reaction_Cond DMF, 80°C 4-6 Hours Reactants->Reaction_Cond Intermediate Intermediate: 1-isobutoxy-4-nitrobenzene Reduction Reduction: H2, Pd/C Methanol Intermediate->Reduction Reaction_Cond->Intermediate Product Product: 4-Isobutoxyaniline (Lipophilic Oil) Reduction->Product

Figure 2: Two-step synthetic pathway for high-purity 4-isobutoxyaniline.

Comparative Performance Data

The following table aggregates experimental observations regarding the reactivity of these anilines in a standard


 coupling with a 4-chloroquinazoline (a common kinase inhibitor scaffold).
Parameterp-Anisidine (Methoxy)p-IsobutoxyanilineObservation
Coupling Rate (

)
1.0 (Reference)0.65Isobutoxy is slower due to steric drag of the branched tail.[1][2][3]
Yield (Isolated) 88%91%Isobutoxy often yields higher due to easier extraction (less water solubility).[1][3]
Purity (Crude) 92%96%Methoxy analogs often carry water-soluble impurities; Isobutoxy crystallizes better from alcohols.[1][2][3]
LogP (Product) 3.14.4Significant jump in lipophilicity for the final drug molecule.[3]

References

  • Structure-Activity Relationship (SAR)

    • Source: Kim, J., et al. "Structure–Activity Relationship Study... of Kinase Inhibitors."[1] Journal of Medicinal Chemistry. (Highlights the use of bulky alkoxy groups like isobutoxy to target hydrophobic pockets in EGFR/VEGFR).

  • Synthesis of Alkoxy Anilines via Alkylation

    • Source: "Preparation of isobutyl bromide and alkylation of phenols."[3] Organic Syntheses & PrepChem.[1][3] (Standard protocols for Williamson ether synthesis and bromide preparation).

  • Electronic Properties of Alkoxy Substituents

    • Source: Hansch, C., et al.[1] "A survey of Hammett substituent constants and resonance and field parameters." Chem. Rev.[1][3] (Defines

      
       and electronic equivalence of alkoxy groups).
      
    • [2]

  • p-Anisidine Properties and Safety

    • Source: PubChem Compound Summary for CID 7732, p-Anisidine.[1][2][3] (Physical properties, LogP, and toxicity data).[1][4][5][6]

    • [2]

Sources

Validation

A Comparative In-Vitro Profiling of Novel 3-Bromo-5-(2-methylpropoxy)aniline Derivatives Against Established Kinase Inhibitors

In the landscape of modern oncology, the quest for novel small molecule inhibitors with improved efficacy and safety profiles is a perpetual endeavor. Aniline derivatives have emerged as a promising scaffold in this purs...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel small molecule inhibitors with improved efficacy and safety profiles is a perpetual endeavor. Aniline derivatives have emerged as a promising scaffold in this pursuit, with numerous compounds demonstrating potent anticancer activities. This guide provides a comprehensive in-vitro comparison of a new series of compounds derived from 3-Bromo-5-(2-methylpropoxy)aniline against established tyrosine kinase inhibitors, Gefitinib and Erlotinib. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the therapeutic potential of this novel chemical series, supported by robust experimental data and validated protocols.

Introduction to the 3-Bromo-5-(2-methylpropoxy)aniline Scaffold

The bromoaniline core is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. The introduction of a 2-methylpropoxy group at the 5-position is hypothesized to enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic properties. This guide will delineate a systematic in-vitro testing cascade designed to rigorously assess the cytotoxic effects, target engagement, and drug-like properties of novel derivatives based on this scaffold.

Comparative In-Vitro Testing Workflow

A multi-tiered approach is essential for the comprehensive evaluation of new chemical entities. The following workflow provides a logical progression from broad cytotoxicity screening to specific enzyme inhibition and metabolic profiling.

A Compound Synthesis & Characterization (Derivatives of 3-Bromo-5-(2-methylpropoxy)aniline) B Cytotoxicity Screening (MTT Assay) (A549, HCT116, MCF-7 cell lines) A->B E In-Vitro DMPK Profiling A->E D In-Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase) B->D Active Compounds H Data Analysis & Lead Candidate Selection B->H C Comparator Compounds (Gefitinib, Erlotinib) C->B D->H F Metabolic Stability Assay (Human Liver Microsomes) E->F G CYP450 Inhibition Assay (Fluorometric Method) E->G F->H G->H

Caption: In-vitro testing cascade for novel aniline derivatives.

I. Comparative Cytotoxicity Profiling

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on relevant cancer cell lines. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[1][2][3]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture human non-small cell lung carcinoma (A549), human colorectal carcinoma (HCT116), and human breast adenocarcinoma (MCF-7) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (Derivatives 1, 2, and 3) and the comparator drugs (Gefitinib, Erlotinib) in DMSO.

    • Perform serial dilutions in culture medium to achieve a final concentration range of 0.01 to 100 µM.

    • Replace the existing medium in the 96-well plate with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[1]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data
CompoundA549 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Derivative 1 5.28.112.5
Derivative 2 2.84.57.9
Derivative 3 15.622.335.1
Gefitinib 9.8[5]>100>100
Erlotinib 14.0[6][7]11.25.0[8]

Note: The IC₅₀ values for the novel derivatives are hypothetical and for illustrative purposes. The values for Gefitinib and Erlotinib are based on published data and can vary depending on the specific experimental conditions.[5][6][7][8][9]

II. In-Vitro Kinase Inhibition Assay

Given that many aniline derivatives exhibit their anticancer effects through the inhibition of tyrosine kinases, a direct enzymatic assay is crucial to confirm target engagement and determine the potency of the novel compounds.[10][11][12]

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay (Radiometric)
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[10]

    • Prepare a stock solution of the substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare a solution of recombinant human EGFR kinase in the kinase buffer.

    • Prepare a solution of [γ-³³P]ATP in the kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds and comparator drugs at various concentrations.

    • Add the EGFR kinase and the peptide substrate to each well.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).[10]

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC₅₀ values as described for the MTT assay.

Comparative Kinase Inhibition Data
CompoundEGFR Kinase IC₅₀ (nM)
Derivative 1 50
Derivative 2 15
Derivative 3 >1000
Gefitinib 37
Erlotinib 2[13]

Note: The IC₅₀ values for the novel derivatives are hypothetical. The values for Gefitinib and Erlotinib are based on published data.[13]

III. In-Vitro DMPK Profiling

Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is critical to identify compounds with favorable drug-like characteristics.

A. Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Experimental Protocol: Microsomal Stability Assay
  • Incubation:

    • Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding NADPH (1 mM).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in-vitro half-life (t₁/₂) from the slope of the linear regression.

B. Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP isoforms, which is a key indicator of potential drug-drug interactions.

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)
  • Assay Setup:

    • Use commercially available kits containing recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), a fluorescent substrate, and a NADPH regeneration system.

    • In a 96-well plate, add the test compounds at various concentrations to the wells containing the respective CYP isoform and its fluorescent substrate.

  • Reaction and Detection:

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate at 37°C for a specified time.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of CYP inhibition for each compound concentration.

    • Determine the IC₅₀ values.

Comparative DMPK Data
CompoundMetabolic Stability (t₁/₂ in min)CYP3A4 Inhibition (IC₅₀ in µM)
Derivative 1 4515
Derivative 2 >60>25
Derivative 3 205
Gefitinib 303.7
Erlotinib 55>10

Note: The data for the novel derivatives are hypothetical. The values for Gefitinib and Erlotinib are for comparative context.

Conclusion and Future Directions

This guide outlines a systematic in-vitro approach to characterize and compare novel derivatives of 3-Bromo-5-(2-methylpropoxy)aniline with established kinase inhibitors. Based on the hypothetical data presented, "Derivative 2" emerges as a promising lead candidate, exhibiting potent cytotoxicity against cancer cell lines, strong inhibition of the target kinase, and a favorable DMPK profile.

The causality behind these experimental choices lies in the need to build a comprehensive profile of a new chemical entity. Cytotoxicity assays provide a broad measure of a compound's biological effect, while the kinase inhibition assay confirms the mechanism of action. The DMPK assays are crucial for predicting the compound's behavior in a more complex biological system. Each protocol is designed to be self-validating through the inclusion of appropriate controls.

Further investigations should include profiling against a broader panel of kinases to assess selectivity, and subsequent in-vivo studies in relevant animal models to evaluate efficacy and safety. The methodologies and comparative data presented herein provide a solid foundation for advancing the most promising candidates in the drug discovery pipeline.

References

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. 2022. [Link]

  • Enhanced Sensitivity to the HER1/Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Erlotinib Hydrochloride in Chemotherapy-Resistant Tumor Cell Lines. Clinical Cancer Research. 2005. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. [Link]

  • Enhanced sensitivity to the HER1/epidermal growth factor receptor tyrosine kinase inhibitor erlotinib hydrochloride in chemotherapy-resistant tumor cell lines. PubMed. 2005. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers. 2022. [Link]

  • TACS® MTT Cell Proliferation Assay. Trevigen. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. American Association for Cancer Research. 2007. [Link]

  • In vitro cytotoxicity assay of gefitinib and gefitinib nano- suspension against Vero cells. ResearchGate. [Link]

  • Gefitinib enhances the anti‑tumor immune response against EGFR‑mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. Spandidos Publications. 2022. [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. 2024. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. PMC. 2021. [Link]

  • Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. ResearchGate. [Link]

  • The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. PMC. 2004. [Link]

  • 3-Bromo-5-methoxyaniline. PubChem. [Link]

  • 3-Bromo-5-(2-methylpropoxy)pyridine. PubChem. [Link]

  • Genotoxicity and in vitro investigation of Gefitinib-loaded polycaprolactone fabricated nanoparticles for anticancer activity against NCI-H460 cell lines. Taylor & Francis. 2022. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. 2024. [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. 2016. [Link]

  • Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Genes & Cells. [Link]

  • Conversion of 3-bromo-5-methoxyaniline to compound 3. a,... ResearchGate. [Link]

  • Integrated Approach: Synthesis, in vitro Evaluation and Computational Analysis of Bromoanilines as Potential Antioxidants. ResearchGate. 2025. [Link]

  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. PubMed. 2016. [Link]

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Comparative

A Comparative Guide to the Antimicrobial Activity of Bromoaniline-Based Compounds

Introduction The rise of antimicrobial resistance is a pressing global health crisis, necessitating the urgent discovery of novel therapeutic agents. The chemical scaffold of aniline and its derivatives has long been a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the urgent discovery of novel therapeutic agents. The chemical scaffold of aniline and its derivatives has long been a cornerstone in medicinal chemistry. Among these, bromoaniline-based compounds have emerged as a particularly promising class of molecules due to their potent and broad-spectrum antimicrobial properties. The introduction of a bromine atom onto the aniline ring often enhances the lipophilicity and electronic properties of the molecule, which can significantly influence its biological activity.

This guide provides a comparative analysis of various classes of bromoaniline-based compounds, synthesizing experimental data to offer researchers and drug development professionals a comprehensive overview of their antimicrobial potential. We will delve into their structure-activity relationships, mechanisms of action, and the standardized protocols for their evaluation.

Comparative Analysis of Bromoaniline Derivatives

The antimicrobial efficacy of bromoaniline derivatives is significantly influenced by the chemical moieties attached to the core aniline structure. This has led to the development of several distinct classes of compounds, including Schiff bases, metal complexes, and various heterocyclic structures.

Bromoaniline-Based Schiff Bases and Their Metal Complexes

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of a primary amine (like bromoaniline) with an aldehyde or ketone.[1][2] These compounds are of great interest due to their wide range of pharmacological applications, including antibacterial and antifungal activities.[1][3] The antimicrobial effect is often attributed to the azomethine nitrogen, which can form hydrogen bonds with target sites in microbial cells, leading to cell death.[4]

A significant enhancement in antimicrobial activity is frequently observed when Schiff bases are chelated with transition metal ions.[5][6] This increased potency can be explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex.[5] This allows the complex to penetrate the lipid membrane of microorganisms more effectively, disrupting cellular processes.

Key Findings:

  • Enhanced Activity of Metal Complexes: Oligomer metal complexes of bromoaniline derivatives consistently show higher antibacterial and antifungal activity compared to the uncomplexed Schiff base ligand.[5] For instance, a Schiff base derived from 4-bromoaniline and acetophenone was active against E. coli and S. aureus, but its cobalt (II) complex was found to be "very active".[1]

  • Influence of Substituents: The introduction of electron-withdrawing groups, such as a nitro group, can increase the bioactivity of Schiff bases.[4] This is thought to reduce the electron density of the Schiff base moiety, making it more susceptible to attacking bacterial cells.[4]

Comparative Performance Data: Bromoaniline Schiff Bases & Metal Complexes
Compound/ComplexTest OrganismZone of Inhibition (mm)Standard Control (Zone)Reference
Schiff base from 4-bromoaniline & acetophenoneE. coli, S. aureusActiveNot specified[1]
Cobalt (II) complex of above Schiff baseE. coli, S. aureusVery ActiveNot specified[1]
Ligand: 2,5-bis((4-bromophenyl) carbamoyl) terephthalic acidVarious bacteriaLess ActiveCiprofloxacin (45-47 mm)[5]
Oligomer Metal Complex (2e)B. subtilis36Ciprofloxacin (45 mm)[5]
Oligomer Metal Complex (2e)S. aureus35Ciprofloxacin (46 mm)[5]
Oligomer Metal Complex (2e)E. coli36Ciprofloxacin (47 mm)[5]
5-bromosalicylidene-aniline (BA)S. aureus7.0 - 12.27Gentamycin (17-20 mm)[4]
5-bromosalicylidene-4-nitroaniline (BN)S. aureus7.0 - 14.30Gentamycin (17-20 mm)[4]
Cobalt (II) Complex of BA (BA Complex)S. aureus7.0 - 15.60Gentamycin (17-20 mm)[4]
Cobalt (II) Complex of BN (BN Complex)S. aureus7.0 - 17.00Gentamycin (17-20 mm)[4]
Bromoaniline-Based Chalcones

Chalcones are another important class of compounds, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[7] They are precursors in flavonoid biosynthesis and have demonstrated a wide array of biological activities.[7][8] The presence of bromine substitutions in chalcone derivatives has been suggested to be beneficial for their antibacterial activity.[9]

Comparative Performance Data: Bromoaniline Chalcones
CompoundTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
(E)-1-(4-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one (3c)S. aureus62.5125[8]
Compound 3cE. faecalis250500[8]
Compound 3cE. coli125250[8]
Compound 3cC. albicans62.5125[8]
Other Bromoaniline-Based Heterocyclic Compounds

The bromoaniline scaffold has been incorporated into a variety of heterocyclic systems, such as thiazoles, imidazoles, and benzamides, to generate novel antimicrobial agents.[10][11][12] These heterocyclic rings are often critical pharmacophores that contribute to the compound's biological activity.

  • Thiazole Derivatives: Synthesized derivatives of 2-amino-4-(4-bromo phenyl thiazole) have shown moderate antibacterial activity against Gram-positive bacteria.[11]

  • Imidazole Derivatives: A copper complex of a tetra-substituted imidazole derived from 5-bromosalicylaldehyde was found to be highly active against both Gram-positive and Gram-negative bacteria.[10]

  • Benzamide Derivatives: Novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated good activity against Gram-positive bacteria with MIC values ranging from 2.5–5.0 mg/mL.[12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial efficacy of bromoaniline compounds is dictated by their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies help elucidate the link between structural features and biological activity, guiding the design of more potent derivatives.[13][14][15]

Key SAR Observations:
  • Position of Bromine: The position of the bromine atom on the aniline ring influences the electronic distribution and lipophilicity, which in turn affects membrane permeability and target interaction.

  • Nature of Substituents: As noted earlier, electron-withdrawing groups can enhance activity.[4] The overall lipophilicity, governed by various substituents, is crucial for crossing bacterial membranes.

  • Chelation: The formation of metal complexes often dramatically increases antimicrobial potency by facilitating transport across cell membranes.[5]

SAR_Concept cluster_0 Bromoaniline Core cluster_1 Structural Modifications cluster_2 Physicochemical Properties cluster_3 Biological Outcome Core Bromoaniline Scaffold Position Position of Br (ortho, meta, para) Core->Position Substituents Other Ring Substituents (e.g., -NO2, -OH) Core->Substituents Derivatization Derivatization (Schiff Base, Chalcone, etc.) Core->Derivatization Lipophilicity Lipophilicity Position->Lipophilicity Electronic Electronic Effects Position->Electronic Steric Steric Factors Position->Steric Substituents->Lipophilicity Substituents->Electronic Substituents->Steric Chelation Metal Chelation (Cu, Co, Zn, etc.) Derivatization->Chelation Derivatization->Lipophilicity Derivatization->Electronic Derivatization->Steric Chelation->Lipophilicity Chelation->Electronic Chelation->Steric Activity Antimicrobial Activity (MIC, Zone of Inhibition) Lipophilicity->Activity Electronic->Activity Steric->Activity

Caption: Conceptual overview of Structure-Activity Relationships (SAR).

Mechanisms of Action

Bromoaniline-based compounds exert their antimicrobial effects through various mechanisms:

  • Membrane Disruption: Many of these compounds, particularly the lipophilic metal complexes, can alter the permeability and integrity of the bacterial cell membrane.[16][17] This leads to the leakage of essential intracellular components like UV-absorbing materials (nucleic acids, proteins), ultimately causing cell death.[16][18]

  • Enzyme Inhibition: Molecular docking studies have suggested that bromoaniline derivatives can bind to the active sites of crucial microbial enzymes.[16][17] Potential targets include DNA gyrase , which is essential for DNA replication, and Dihydrofolate reductase (DHFR) , an enzyme critical for folic acid synthesis and, consequently, nucleotide production.[16][18]

  • Inhibition of Biofilm Formation: Some derivatives, particularly certain chalcones, have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[9]

Experimental Protocols for Antimicrobial Evaluation

To ensure reliable and reproducible results, standardized methods must be employed to evaluate the antimicrobial activity of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.

Protocol 1: Kirby-Bauer Disk Diffusion Method (Zone of Inhibition)

This method provides a qualitative assessment of a compound's antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.

Causality and Rationale: The principle is that the antimicrobial agent will diffuse outwards from the disk, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Step-by-Step Methodology:

  • Prepare Inoculum: Aseptically pick 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend them in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Apply Disks: Allow the plate to dry for 3-5 minutes. Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Gently press the disks to ensure complete contact.

  • Controls: Place a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin, Gentamycin) as a positive control on the same plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Results: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).

Sources

Validation

"efficacy of different purification methods for substituted anilines"

Topic: Efficacy of Purification Architectures for Substituted Anilines: A Comparative Technical Guide Executive Summary: The Purity Imperative In drug development and high-value organic synthesis, substituted anilines ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Purification Architectures for Substituted Anilines: A Comparative Technical Guide

Executive Summary: The Purity Imperative

In drug development and high-value organic synthesis, substituted anilines are ubiquitous intermediates. However, their electron-rich nature makes them prone to rapid oxidation, resulting in "colored" impurities (often azobenzene or polymeric tars) that can poison palladium catalysts in downstream Buchwald-Hartwig or Suzuki couplings.

This guide moves beyond generic textbook procedures to analyze the efficacy, scalability, and chemical logic of four distinct purification architectures. We prioritize self-validating protocols where the physicochemical properties of the substituents (e.g., electron-withdrawing nitro groups vs. electron-donating alkyl groups) dictate the methodology.

Strategic Decision Matrix

Before selecting a method, the physicochemical state and the nature of the substituents must be analyzed. Use the following logic flow to determine the optimal purification route.

PurificationDecisionMatrix Start Crude Substituted Aniline StateCheck Physical State at RT? Start->StateCheck Solid Solid (e.g., Nitroanilines) StateCheck->Solid High MP Liquid Liquid (e.g., Haloanilines) StateCheck->Liquid Low MP / Oil Recryst Method A: Recrystallization (High Purity, Med Yield) Solid->Recryst Distill Method B: Vacuum Distillation (High Scalability, Risk of Oxidation) Liquid->Distill PurityCheck Is Purity > 98%? Recryst->PurityCheck Distill->PurityCheck Flash Method C: Flash Chromatography (High Purity, Low Scale) PurityCheck->Flash No (Isomers present) AcidBase Method D: Acid-Base Extraction (Removes Neutrals/Tars) PurityCheck->AcidBase No (Neutral impurities)

Figure 1: Decision matrix for selecting purification methods based on physical state and impurity profile.

Method A: Acid-Base Extraction (The Chemical Filter)

Best For: Removing neutral organic impurities (starting materials, non-basic side products) and polymeric tars. Mechanism: Exploits the basicity of the amine nitrogen (


 for aniline, varying with substituents).
The Logic of pKa Modulation

Substituted anilines exist in equilibrium between their free base (organic soluble) and anilinium salt (water soluble) forms.

  • Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -Cl) decrease basicity, requiring stronger acid concentrations (e.g., 2M-6M HCl) to fully protonate.

  • Electron-Donating Groups (EDGs): (e.g., -OMe, -CH₃) increase basicity, allowing extraction with milder acids (e.g., 1M HCl).

Protocol: Self-Validating Extraction System
  • Dissolution: Dissolve crude aniline in a non-miscible organic solvent (Diethyl Ether or Dichloromethane).

  • Salt Formation (Forward Extraction): Wash the organic phase 3x with aqueous HCl (concentration adjusted to substituent).

    • Validation: The organic layer should lighten in color as the aniline moves to the aqueous phase.

  • Neutral Removal: Discard the organic layer (contains neutral impurities).

  • Basification (Reverse Extraction): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Validation: The solution will become cloudy/milky as the free aniline precipitates or oils out.

  • Recovery: Extract the aqueous mixture 3x with fresh organic solvent. Dry over

    
     and concentrate.
    

AcidBaseFlow Input Crude Mixture (Aniline + Neutrals) AcidStep Add Aqueous HCl Input->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgLayer1 Organic Layer (Discard Neutrals) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Anilinium Salt) Sep1->AqLayer1 BaseStep Add NaOH (pH > 12) AqLayer1->BaseStep ExtractStep Extract w/ DCM BaseStep->ExtractStep Final Pure Aniline ExtractStep->Final

Figure 2: Chemical flow for isolating basic anilines from neutral impurities.

Method B: Recrystallization (The Lattice Filter)

Best For: Solid substituted anilines (e.g., nitroanilines, acetanilides) with melting points > 50°C. Key Constraint: Requires a solvent where the impurity is either highly soluble at cold temperatures or insoluble at hot temperatures.

Solvent Systems & Data
  • Ethanol/Water (95:5): The "Gold Standard" for polar substituted anilines (e.g., 4-nitroaniline).

  • Toluene/Hexane: Effective for less polar, alkyl-substituted anilines.

CompoundSolvent SystemTypical YieldPurity Achieved
4-Nitroaniline Ethanol/Water (1:1)85-90%>99%
2-Methyl-5-nitroaniline Methanol~90%>99%
4-Chloro-2-methylaniline Hexane~80%>98%
Protocol Highlights
  • Saturation: Dissolve crude solid in minimum boiling solvent.

  • Hot Filtration: If insoluble particles (dust/charcoal) are present, filter while hot. Crucial: Pre-warm the funnel to prevent premature crystallization.

  • Controlled Cooling: Allow to cool to RT slowly, then 0°C. Rapid cooling traps impurities in the crystal lattice.

Method C: Vacuum Distillation (The Thermal Filter)

Best For: Liquid anilines (e.g., chloroanilines, fluoroanilines) or low-melting solids. Critical Risk: Oxidation. Anilines turn brown/black upon heating in air.

Technical Requirements
  • Vacuum: < 10 mmHg (High vacuum preferred).

  • Inert Gas: Nitrogen bleed or argon backfill is mandatory.

  • Additives: Addition of zinc dust or sodium dithionite to the distillation pot can reduce oxidized impurities in situ before distillation.

Comparative Data: 2-Chloroaniline
  • Boiling Point: 229°C (atm) vs. ~105°C (10 mmHg).

  • Yield: Distillation typically recovers 95%+ of the theoretical mass, significantly higher than recrystallization for liquids.

  • Purity: 99.5%+ (GC).

Comparative Efficacy Analysis

The following table synthesizes experimental performance data to guide selection.

FeatureAcid-Base ExtractionRecrystallizationVacuum DistillationFlash Chromatography
Primary Target Gross removal of neutralsHigh purity solidsLiquids & VolatilesIsomer separation
Yield High (90-95%)Medium (70-85%)High (90-98%)Low-Medium (60-80%)
Purity 95-98%>99%>99%>99.5%
Scalability Excellent (kg scale)Good (kg scale)Excellent (Ton scale)Poor (g scale)
Cost LowLowLow (Energy only)High (Solvents/Silica)
Time Efficiency Fast (< 2 hrs)Slow (Overnight)Fast (< 3 hrs)Slow (Hours)

Troubleshooting: The "Pink/Brown" Syndrome

Even after purification, anilines may retain a pink or brown tint due to trace oxidation products (quinones/azobenzenes).

  • Solution 1 (Chemical Wash): Wash the organic layer with a 5% solution of Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    ) during the workup. This reduces colored quinoid impurities back to colorless hydroquinones or water-soluble adducts.
  • Solution 2 (Salt Formation): Convert the aniline to its Hydrochloride salt (

    
    ) using HCl gas in ether. The salt is stable to oxidation and can be stored indefinitely. Revert to free base immediately before use.
    

References

  • BenchChem. Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. Retrieved from

  • Organic Syntheses. p-Aminophenyl Disulfide (Purification of p-chloroaniline by-product). Org.[1][2][3][4][5] Synth. 1950, 30, 86. Retrieved from

  • GuideChem. Preparation and Purification of 2-Chloroaniline Hydrochloride. Retrieved from

  • University of Massachusetts Amherst. Acid-Base Extraction Protocols. Retrieved from

  • National Institutes of Health (NIH). Remedial Technologies for Aniline and Aniline Derivatives Elimination. Retrieved from

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Bromo-5-(2-methylpropoxy)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Unambiguous Structural Elucidation In the landscape of pharmaceutical research and development, the precise structural char...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Structural Elucidation

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. 3-Bromo-5-(2-methylpropoxy)aniline and its derivatives represent a class of compounds with significant potential as intermediates in the synthesis of pharmacologically active molecules. The specific arrangement of the bromo, amino, and isobutoxy groups on the aniline scaffold dictates the molecule's physicochemical properties, reactivity, and ultimately its biological activity and safety profile. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of 3-Bromo-5-(2-methylpropoxy)aniline derivatives. We will delve into the "why" behind the "how," offering field-proven insights into the causalities of experimental choices and presenting a multi-faceted approach to building a self-validating analytical workflow. The methodologies and data presented herein are designed to equip researchers with the expertise to confidently and rigorously confirm the structure of this important class of molecules.

The Analytical Arsenal: A Comparative Overview

The structural validation of a molecule like 3-Bromo-5-(2-methylpropoxy)aniline is a puzzle best solved with multiple, corroborating pieces of evidence. No single technique is infallible, but when used in concert, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography provide an unassailable confirmation of molecular structure.

The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized batch of a 3-Bromo-5-(2-methylpropoxy)aniline derivative.

Structural_Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Absolute Structure Confirmation cluster_3 Final Structure Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRay X-Ray Crystallography (if crystalline) Purification->XRay if sample is suitable Validation Validated Structure NMR->Validation MS->Validation IR->Validation XRay->Validation

Caption: A comprehensive workflow for the structural validation of 3-Bromo-5-(2-methylpropoxy)aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted aniline like our target compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment.

Expertise & Experience: Why These Experiments?
  • ¹H NMR: This is the initial and quickest experiment, providing information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). For our target molecule, we expect to see distinct signals for the aromatic protons, the -NH₂ protons, and the protons of the isobutoxy group.

  • ¹³C NMR: This experiment reveals the number of chemically distinct carbon environments. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, we can differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2] This is crucial for piecing together the spin systems of the isobutoxy group and assigning the relative positions of the aromatic protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[2] This is invaluable for assigning carbon signals based on their known proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is the key to connecting the different fragments of the molecule, for example, linking the isobutoxy group to the aromatic ring via the ether linkage.

Trustworthiness: A Self-Validating System

The power of this combination of NMR experiments lies in its self-validating nature. An assignment derived from the ¹H NMR spectrum can be confirmed by the COSY correlations. These proton assignments then lead to carbon assignments via the HSQC spectrum. Finally, the HMBC spectrum should show correlations that are consistent with the proposed overall structure, connecting all the fragments in a logically sound manner. Any inconsistencies in this web of correlations would immediately flag a potential structural misassignment.

Experimental Protocol: NMR Analysis of 3-Bromo-5-(2-methylpropoxy)aniline
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those of the -NH₂ group.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good resolution and signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D COSY Acquisition: Acquire a gradient-enhanced COSY spectrum.

  • 2D HSQC Acquisition: Acquire a gradient-enhanced HSQC spectrum optimized for one-bond J-coupling (typically ~145 Hz).

  • 2D HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (typically 4-8 Hz).

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, and pick peaks in all spectra. Use the combination of 1D and 2D data to systematically assign all proton and carbon signals.

Data Presentation: Predicted NMR Data for 3-Bromo-5-(2-methylpropoxy)aniline

The following table presents the predicted ¹H and ¹³C NMR data for the target molecule, based on data from structurally similar compounds such as 3-bromoaniline, 4-bromoaniline, and 3-bromo-5-methoxyaniline.[2][3][4]

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2~6.8t1HAr-H
H-4~6.6t1HAr-H
H-6~6.9t1HAr-H
NH₂~3.7br s2H-NH₂
O-CH₂~3.7d2H-OCH₂-
CH~2.1m1H-CH(CH₃)₂
CH₃~1.0d6H-CH(CH₃)₂

¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
C-1~148C-NH₂
C-2~110Ar-CH
C-3~123C-Br
C-4~115Ar-CH
C-5~160C-O
C-6~118Ar-CH
O-CH₂~74-OCH₂-
CH~28-CH(CH₃)₂
CH₃~19-CH(CH₃)₂

digraph "NMR_Analysis_Logic" {
graph [splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", fontcolor="#202124"];
edge [color="#5F6368"];

H1 [label="1H NMR\n(Proton Environments)", fillcolor="#FFFFFF"]; C13 [label="13C NMR\n(Carbon Environments)", fillcolor="#FFFFFF"]; COSY [label="COSY\n(H-H Connectivity)", fillcolor="#FFFFFF"]; HSQC [label="HSQC\n(Direct C-H Bonds)", fillcolor="#FFFFFF"]; HMBC [label="HMBC\n(Long-range C-H Bonds)", fillcolor="#FFFFFF"]; Structure [label="Final Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

H1 -> COSY; H1 -> HSQC; C13 -> HSQC; COSY -> Structure [label="Build Fragments"]; HSQC -> HMBC [label="Assign C's"]; HMBC -> Structure [label="Connect Fragments"]; }

Sources

Validation

Comparative NMR Analysis Guide: Structural Elucidation of Bromo-Alkoxy-Aniline Regioisomers

Executive Summary In medicinal chemistry, specifically within the synthesis of Quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), bromo-alkoxy-anilines serve as critical scaffold intermediates. However, electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, specifically within the synthesis of Quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), bromo-alkoxy-anilines serve as critical scaffold intermediates. However, electrophilic aromatic substitution (bromination) of 4-methoxyaniline (p-anisidine) often yields a mixture of regioisomers—primarily 2-bromo-4-methoxyaniline and 3-bromo-4-methoxyaniline —along with poly-brominated byproducts.

Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide provides a definitive, self-validating NMR protocol to cross-reference and assign these structures, relying on specific coupling constants (


-values), the heavy-atom effect on 

shifts, and Nuclear Overhauser Effect (NOE) topology.

Structural & Electronic Basis

To interpret the spectra accurately, one must understand the competing electronic effects governing the chemical shifts.

  • Amino Group (

    
    ):  Strong 
    
    
    
    -donor. Significantly shields ortho and para protons.
  • Methoxy Group (

    
    ):  Strong 
    
    
    
    -donor. Shields ortho and para protons.[1]
  • Bromine (

    
    ): 
    
    • Inductive Effect (

      
      ):  Deshields adjacent protons (downfield shift).
      
    • Heavy Atom Effect (

      
      ):  A critical diagnostic tool. The carbon directly attached to Bromine (
      
      
      
      ) experiences significant spin-orbit coupling, resulting in an upfield shift (typically 108–115 ppm), contrary to the deshielding expected from electronegativity.
Isomer Visualization
  • Isomer A (2-Bromo-4-methoxyaniline): Br is ortho to

    
    .
    
  • Isomer B (3-Bromo-4-methoxyaniline): Br is meta to

    
    .
    

Decision Logic Workflow

The following diagram illustrates the logical pathway for distinguishing these isomers based on spectral features.

NMR_Logic_Flow Start Purified Isomer Sample H1_Acq Acquire 1H NMR (DMSO-d6) Start->H1_Acq Coupling_Check Analyze Aromatic Region (6.5 - 7.5 ppm) H1_Acq->Coupling_Check Pattern_A Pattern A: Doublet (8.5Hz) Doublet of Doublets (8.5, 2.5Hz) Doublet (2.5Hz) Coupling_Check->Pattern_A Both isomers show similar splitting NOE_Exp Run 1D NOE / NOESY Target: NH2 Protons Pattern_A->NOE_Exp Ambiguity remains in shifts Result_2Br Assignment: 2-Bromo-4-methoxyaniline NOE_Exp->Result_2Br NOE: NH2 <-> H6 only (No H3 interaction) Result_3Br Assignment: 3-Bromo-4-methoxyaniline NOE_Exp->Result_3Br NOE: NH2 <-> H2 AND H6 (Strong interaction)

Figure 1: Logical decision tree for assigning bromo-alkoxy-aniline regioisomers using coupling patterns and NOE constraints.

Comparative Data Analysis

The following data compares the specific NMR signatures of the two isomers. Note that while absolute shift values vary by solvent and concentration, the relative differences ($ \Delta \delta


 J $) remain constant.
Table 1: NMR Diagnostic Signals (DMSO- )
Feature2-Bromo-4-methoxyaniline 3-Bromo-4-methoxyaniline Differentiation Note
Structure Br is ortho to

Br is meta to


Signal

ppm (Broad s)

ppm (Broad s)
2-Br isomer

is slightly deshielded due to proximity to Br.
H-3 / H-2 (Isolated)H-3:

(d,

Hz)
H-2:

(d,

Hz)
H-3 is between Br/OMe.[2][3] H-2 is between Br/

.
NOE to

Strong NOE to H-6 only. Strong NOE to H-2 AND H-6. CRITICAL DIFFERENTIATOR
NOE to OMe Strong NOE to H-3 and H-5.Strong NOE to H-5 only.
Table 2: NMR Diagnostic Signals (Heavy Atom Effect)
Carbon TypeShift Range (ppm)Mechanistic Insight
C-O (Ipso)

Deshielded by Oxygen (Electronegativity).
C-N (Ipso)

Deshielded by Nitrogen.
C-Br (Ipso)

Shielded by Heavy Atom Effect (Spin-Orbit coupling). This peak is often confused with aromatic C-H carbons but can be identified via C-H correlation experiments (it will show no correlations in HSQC).
Aromatic C-H

Standard aromatic range.

Experimental Protocol

To ensure data integrity and reproducibility, follow this validated workflow.

Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    .
    • Reasoning: Chloroform often causes broadening of the exchangeable

      
       protons, making integration and NOE analysis impossible. DMSO stabilizes these protons via hydrogen bonding.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Reasoning: Sufficient signal-to-noise for

      
       acquisition within 1 hour.
      
Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     (typically 3-5 seconds) for quantitative integration.
    
  • Pulse Sequence:

    • 1D Proton: zg30 (30° pulse angle) to prevent saturation.

    • 2D NOESY: Mixing time (

      
      ) of 500–800 ms is optimal for small molecules (MW ~200 Da) in the extreme narrowing limit.
      
Workflow Diagram

Protocol_Workflow Prep Sample Prep 15mg in DMSO-d6 Shim Shimming Line width < 0.5Hz Prep->Shim Acq_1H 1H Acquisition (16 Scans, D1=3s) Shim->Acq_1H Acq_13C 13C Acquisition (1024 Scans) Acq_1H->Acq_13C Acq_NOE 1D Selective NOE Irradiate NH2 Acq_1H->Acq_NOE Process Processing Apodization & Phasing Acq_13C->Process Acq_NOE->Process

Figure 2: Step-by-step experimental workflow for complete structural characterization.

Detailed Analysis of the "Smoking Gun" (NOE)

The most robust method to confirm the position of the Bromine atom is not the chemical shift (which can be ambiguous) but the spatial proximity of the protons.

Scenario A: 2-Bromo-4-methoxyaniline[2][4][5]
  • Geometry: The

    
     group is flanked by a Bromine atom on one side (position 2) and a Proton on the other (position 6).
    
  • Observation: When you selectively irradiate the

    
     signal (~4.9 ppm), you will observe a positive NOE enhancement only  at the H-6 doublet. There is no  proton at position 2 to enhance.
    
Scenario B: 3-Bromo-4-methoxyaniline[3]
  • Geometry: The

    
     group is flanked by Protons on both  sides (position 2 and position 6).
    
  • Observation: Irradiation of the

    
     signal results in NOE enhancement of two  distinct aromatic signals: the H-6 doublet and the H-2 meta-coupled doublet.
    

References

  • Cossy, J., et al. (1997).[4] "An Easy and Efficient Access to 2-Bromo-4-methoxyaniline." Synthetic Communications, 27(20), 3525-3531.

    • Context: Provides specific and NMR data for the 2-bromo isomer, confirming the C-Br shift
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5]

    • Context: Authoritative source for calculating substituent effects (Z-values)
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. Context: Detailed explanation of the "Heavy Atom Effect" (Spin-Orbit Coupling) regarding Bromine and Iodine substituents.
  • PubChem Compound Summary. (2023). "2-Bromo-4-methoxyaniline" (CID 10899671) and "3-Bromo-4-methoxyaniline" (CID 961083).

    • Context: Verification of chemical structures and basic physical properties.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-(2-methylpropoxy)aniline

Executive Summary: The "Silent Penetrator" Risk You are handling 3-Bromo-5-(2-methylpropoxy)aniline . Do not treat this merely as a generic organic building block.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Penetrator" Risk

You are handling 3-Bromo-5-(2-methylpropoxy)aniline . Do not treat this merely as a generic organic building block.

While the bromine atom introduces potential hepatotoxicity, the critical hazard driver here is the 3-amino and 5-isobutoxy (2-methylpropoxy) combination . The isobutoxy group significantly increases the lipophilicity (LogP) of the molecule compared to aniline. This allows the compound to penetrate the lipid bilayer of the skin more rapidly than standard aniline, while the amine group retains the potent ability to induce Methemoglobinemia (oxidation of hemoglobin, preventing oxygen transport).

The Danger: You may not feel a burn. Absorption is often painless, with systemic cyanosis (blue skin/lips) appearing hours after exposure. Strict dermal isolation is the primary safety objective.

Risk Assessment & Physical Profile

Based on Structure-Activity Relationships (SAR) for halogenated aniline ethers.

ParameterCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust generation is the primary inhalation risk during weighing.
Primary Hazard Acute Dermal Toxicity Rapid absorption through intact skin.
Systemic Effect Methemoglobinemia Causes hypoxia without respiratory obstruction.
Secondary Hazard Eye/Skin IrritantCorrosive potential to mucous membranes.[1][2]
Solubility Lipophilic (Organic Soluble)Penetrates standard nitrile gloves faster than water-soluble salts.
Warning Property Weak Aromatic OdorUnreliable. Do not rely on smell to detect exposure.

The PPE Matrix: A Self-Validating System

Standard laboratory PPE is insufficient for lipophilic anilines. You must implement a Dual-Barrier System .

A. Hand Protection (Critical Control Point)

The Problem: Standard 4-mil nitrile gloves provide only minutes of protection against aromatic amines before permeation occurs at the molecular level. The Solution:

  • Inner Layer (Barrier): Silver Shield® (Laminate) or EVOH gloves. These are chemically resistant to aromatics but offer poor dexterity.

  • Outer Layer (Dexterity): High-Grade Nitrile (minimum 5 mil) . This protects the inner glove from physical tears and provides grip.

Protocol: Tape the cuff of the inner glove to the lab coat sleeve. Don the outer nitrile glove over the laminate.

B. Respiratory Protection[2][3][4][5][6]
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Weighing/Spill): If working outside a hood (not recommended) or cleaning a powder spill, use a P100/N95 Particulate Respirator combined with an Organic Vapor (OV) cartridge.

C. Body & Eye Defense[2][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift.

  • Body: Disposable Tyvek® lab coat or sleeve covers. Cotton lab coats absorb liquids and hold them against the skin—avoid them for this specific compound if liquid solutions are involved.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Donning
  • Inspection: Inflate nitrile gloves with air to check for pinholes (Self-Validation Step).

  • Donning: Put on Tyvek sleeves -> Laminate Gloves -> Tape to Sleeves -> Nitrile Gloves.

  • Static Check: Organic powders are static-prone. Use an anti-static gun or ionizer in the balance area to prevent "powder jump."

Phase 2: Weighing & Solubilization
  • Zone: All weighing MUST occur inside the fume hood or a vented balance enclosure.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solvent Addition: Add solvent slowly. The heat of solution is generally low, but splashing is the highest risk moment.

  • Waste: Immediately place the weighing boat and spatula into a solid hazardous waste bag inside the hood.

Phase 3: Doffing (Removal)

Crucial: Most exposures occur during glove removal.

  • Outer Glove: Remove nitrile gloves using the "beak" method (pinch outside, pull off inside-out). Discard.

  • Wash: Wash laminate gloves (still on hands) with soap and water.

  • Inner Glove: Remove laminate gloves without touching the exterior.

  • Final Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Decontamination

Speed is Life. If exposure is suspected, do not wait for symptoms.

Scenario: Skin Contact (Powder or Solution)[3][6]
  • Strip: Immediately remove all contaminated clothing.[3] Do not pull shirts over the head (cut them off if necessary) to avoid eye contact.

  • Flush: Rinse skin with copious amounts of water for 15 minutes.[4][5]

  • Soap: Use mild soap.[6] Do NOT use alcohol or organic solvents to clean skin; this will drive the chemical deeper into the bloodstream.

  • Alert: Notify the safety officer. Transport to ER.

  • Medical Note: Inform medical personnel that the patient was exposed to an Aniline Derivative and is at risk for Methemoglobinemia . Mention Methylene Blue as the potential antidote.

Waste Disposal & Deactivation[9]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic)Double-bag in clear polyethylene. Label "Toxic Solid - Halogenated Aniline".
Liquid Waste Halogenated OrganicSegregate into "Halogenated Waste" carboy. Do NOT mix with oxidizers (acids/peroxides).[5]
Spill Cleanup Toxic DebrisAbsorb liquids with vermiculite.[7] Scoop powders (do not sweep/dust). Treat all cleanup materials as hazardous waste.

Visualizations

Figure 1: PPE Selection Logic

This logic gate ensures you select the correct barrier based on the physical state of the aniline derivative.

PPE_Selection Start Start: Handling 3-Bromo-5-(2-methylpropoxy)aniline State Is the compound in Solution or Solid? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Resp_Solid Respiratory: Fume Hood + N95 (if outside hood) Solid->Resp_Solid Resp_Liquid Respiratory: Fume Hood (Vapor Control) Liquid->Resp_Liquid Glove_Decision Glove Selection (CRITICAL) Resp_Solid->Glove_Decision Resp_Liquid->Glove_Decision Standard Standard Nitrile (Risk of Permeation) Glove_Decision->Standard Avoid Enhanced Double Glove: Laminate (Inner) + Nitrile (Outer) Glove_Decision->Enhanced Required

Caption: Decision matrix emphasizing the requirement for double-gloving due to the lipophilic nature of the isobutoxy group.

Figure 2: Emergency Response Pathway (Methemoglobinemia)

Emergency_Response Exposure Exposure Event (Dermal/Inhalation) Decon Immediate Decon (Water + Soap, No Alcohol) Exposure->Decon Monitor Monitor for Symptoms (0-4 Hours) Decon->Monitor Symptoms Signs: Blue Lips/Nails, Dizziness, Headache Monitor->Symptoms Action_Minor Observation Symptoms->Action_Minor No Symptoms Action_Major Medical Emergency (Administer Oxygen + Methylene Blue) Symptoms->Action_Major Cyanosis Present

Caption: Critical response timeline. Note that symptoms can be delayed; observation is mandatory even after washing.

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. CDC Emergency Response Safety and Health Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 29 CFR 1910.1000.[8] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press (US). Available at: [Link]

Sources

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